4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-methylsulfanyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S2/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXELSCOPADHBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=S)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366478 | |
| Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21532-03-6 | |
| Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol"
An In-Depth Guide to the Synthesis and Characterization of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for imparting a wide range of biological activities.[1][2][3] This document details a robust and logical synthetic pathway, explains the rationale behind key experimental choices, and outlines a full suite of characterization techniques required to verify the structure and purity of the title compound. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this versatile chemical building block.
The 1,2,4-Triazole Scaffold: A Cornerstone in Modern Chemistry
Nitrogen-containing heterocycles are fundamental to the development of new therapeutic agents, and among them, the 1,2,4-triazole ring system is particularly prominent.[4] Derivatives of this scaffold exhibit an impressive breadth of pharmacological properties, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities.[2][3] The presence of multiple nitrogen atoms, along with the potential for substitution at various positions, allows for fine-tuning of a molecule's steric and electronic properties, making it an ideal pharmacophore for interacting with diverse biological targets. The title compound, featuring amino, thiol, and methylthio functional groups, serves as a versatile intermediate for the synthesis of more complex derivatives and metal complexes with potential applications in drug discovery and as corrosion inhibitors.[5][6]
Synthesis of this compound
Strategic Approach and Rationale
The selected synthetic strategy is a multi-step process designed for reliability and efficiency, starting from readily available commercial reagents. The core of this approach is the construction of the 4-amino-1,2,4-triazole-3-thiol ring system, a well-established method in heterocyclic chemistry.[2][4] The synthesis proceeds through two primary stages:
-
Ring Formation: Construction of the 4-amino-4H-1,2,4-triazole-3,5-dithiol precursor. This is achieved via the reaction of thiocarbohydrazide with carbon disulfide in a basic medium. Thiocarbohydrazide serves as the N-N-C-N-N backbone, while carbon disulfide provides the fifth carbon atom for the ring, which ultimately becomes a thiol group.
-
Selective S-Methylation: Introduction of the methylthio group at the 5-position. This is accomplished by a nucleophilic substitution reaction using a methylating agent like methyl iodide. The reaction is performed under controlled conditions to favor mono-methylation.
This pathway is advantageous due to its use of inexpensive starting materials and its foundation on well-understood reaction mechanisms, ensuring a high degree of reproducibility.
Detailed Experimental Protocol
Step 1: Synthesis of Potassium 3,5-dithio-1,2,4-triazolidin-4-ylamide
-
To a cooled (0-5 °C) solution of potassium hydroxide (0.15 mol) in absolute ethanol (150 mL), add thiocarbohydrazide (0.1 mol) in portions with stirring.
-
Maintain the temperature below 10 °C and add carbon disulfide (0.15 mol) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
The precipitated potassium salt is collected by filtration, washed with cold anhydrous ether (2 x 50 mL), and dried under vacuum. This intermediate is typically used in the next step without further purification.
Causality: The basic KOH solution facilitates the deprotonation of thiocarbohydrazide, enhancing its nucleophilicity to attack the carbon of CS₂. The extended stirring time ensures the completion of the initial addition and subsequent intramolecular cyclization steps.[7]
Step 2: Synthesis of 4-amino-4H-1,2,4-triazole-3,5-dithiol
-
A suspension of the potassium salt from Step 1 (0.1 mol) and hydrazine hydrate (99%, 0.2 mol) in distilled water (100 mL) is refluxed for 4-6 hours.
-
During reflux, the evolution of hydrogen sulfide gas (H₂S) may be observed, and the reaction mixture typically becomes homogeneous.
-
After cooling to room temperature, the solution is diluted with cold water (200 mL) and carefully acidified to pH 3-4 with concentrated hydrochloric acid (HCl).
-
The resulting white precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and dried. Recrystallization from ethanol can be performed for further purification.
Causality: Hydrazine hydrate acts as the cyclizing agent. The reflux conditions provide the necessary energy for the ring closure and elimination of H₂S. Acidification protonates the resulting triazole salt, causing it to precipitate from the aqueous solution.[4]
Step 3: Synthesis of this compound
-
To a solution of 4-amino-4H-1,2,4-triazole-3,5-dithiol (0.05 mol) in an appropriate solvent (e.g., ethanol or DMF), add a stoichiometric equivalent of a base such as sodium hydroxide or potassium carbonate to form the thiolate anion.
-
Add methyl iodide (0.05 mol) dropwise to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water. The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure title compound.
Causality: The base deprotonates the more acidic thiol group, creating a potent nucleophile that readily attacks the electrophilic methyl iodide in an SN2 reaction. Using stoichiometric amounts of reagents helps to minimize the formation of the di-methylated byproduct.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques provides a self-validating system, where data from each method corroborates the others.
Expected Physicochemical Properties
Based on its chemical structure and data for analogous compounds, the following properties are anticipated for this compound (C₃H₆N₄S₂).
| Property | Expected Value | Reference |
| Molecular Formula | C₃H₆N₄S₂ | [8] |
| Molecular Weight | 162.24 g/mol | [8] |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | ~200-220 °C (Decomposition likely) | Analogy to similar structures |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol | [4][5] |
Expected Spectroscopic Data
The structure of the title compound can be unequivocally confirmed by analyzing its spectral data. The compound exists in a tautomeric equilibrium between the thiol and thione forms, which will be reflected in the spectral data.[4]
¹H NMR (DMSO-d₆, 500 MHz):
-
δ ~13.5 ppm (s, 1H, SH): A broad singlet corresponding to the acidic thiol proton. Its chemical shift can vary with concentration and temperature.[9][10]
-
δ ~5.5-6.0 ppm (s, 2H, NH₂): A singlet for the two equivalent protons of the primary amino group.[4]
-
δ ~2.6 ppm (s, 3H, S-CH₃): A sharp singlet for the three protons of the methylthio group.
¹³C NMR (DMSO-d₆, 125 MHz):
-
δ ~165 ppm (C=S): Carbon of the thione group (C3).
-
δ ~150 ppm (C-S): Carbon of the methylthio-substituted position (C5).
-
δ ~15 ppm (S-CH₃): Carbon of the methyl group.
FT-IR (KBr, cm⁻¹):
-
3350-3200 cm⁻¹ (N-H stretch): Characteristic stretching vibrations for the NH₂ group.[4]
-
2600-2550 cm⁻¹ (S-H stretch): A weak band for the thiol group, confirming the presence of the thiol tautomer.[2][9]
-
~1620 cm⁻¹ (C=N stretch): Stretching vibration of the endocyclic C=N bond in the triazole ring.[2]
-
~1250 cm⁻¹ (N-C=S bands): Vibrations associated with the thioamide portion of the ring.[9]
Mass Spectrometry (EI-MS):
-
m/z = 162 [M]⁺: The molecular ion peak corresponding to the exact mass of the compound.
-
Fragmentation Pattern: Expect to see fragments corresponding to the loss of SH, NH₂, and CH₃S groups.
Characterization Workflow Diagram
Caption: Standard workflow for the purification and characterization of the target compound.
Potential Applications and Future Directions
This compound is not merely a synthetic endpoint but a valuable platform for further chemical exploration. The three distinct functional groups—amino, thiol, and methylthio—offer multiple handles for subsequent reactions.
-
Drug Development: The primary amino group can be readily converted into Schiff bases or amides, allowing for the introduction of diverse pharmacophores.[2][10] The thiol group is a key site for alkylation to generate a library of S-substituted derivatives, which can be screened for biological activity.[11]
-
Coordination Chemistry: The soft sulfur and hard nitrogen atoms make this molecule an excellent bidentate ligand for coordinating with various transition metals. The resulting metal complexes are often studied for their enhanced antimicrobial or anticancer properties.[4][5]
-
Corrosion Inhibition: Molecules containing triazole rings and heteroatoms are known to be effective corrosion inhibitors for metals in acidic media, as they can adsorb onto the metal surface and form a protective layer.[6]
Future research should focus on exploiting these reactive sites to synthesize novel derivatives and evaluate their efficacy in various biological and material science applications.
Conclusion
This guide has presented a detailed and logical framework for the synthesis and characterization of this compound. By following the outlined multi-step synthesis, which is grounded in established chemical principles, researchers can reliably produce this valuable intermediate. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the structural integrity and purity of the final product. The versatility of this compound positions it as a key starting material for further innovation in the fields of medicinal chemistry and materials science.
References
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][7][9] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. [Link]
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Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-860. [Link]
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Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. [Link]
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Bachay, I. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]
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Hotsulia, O., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(4), 405-410. [Link]
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Al-Majedy, Y. K., et al. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one. Preprints.org. [Link]
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Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. (n.d.). ResearchGate. [Link]
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Kumar, A., Kumar, S., & Kumar, R. (2019). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 35(1), 353-358. [Link]
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4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. [Link]
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Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][7][9]-triazole-3-thiol derivatives as antimicrobial agents. (2018). ResearchGate. [Link]
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Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
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Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). National University of Pharmacy. [Link]
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Al-Jibouri, M. N. A. (2015). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]
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El-Lateef, H. M. A., et al. (2023). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 13(1), 11370. [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2012). ResearchGate. [Link]
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A Comprehensive Guide to the Spectral Analysis of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol
Introduction
4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted 1,2,4-triazole, it belongs to a class of compounds known for a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of multiple reactive functional groups—an amino group, a thioether, and a thiol group—makes this molecule a versatile scaffold for the synthesis of novel therapeutic agents.
Accurate structural elucidation is the bedrock of rational drug design. This technical guide provides an in-depth exploration of the spectral analysis of this compound, offering researchers and drug development professionals a comprehensive resource for its characterization. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the data, but the scientific rationale behind the expected spectral features, empowering researchers to interpret their results with confidence.
Molecular Structure and Tautomerism
Understanding the molecular structure is paramount to interpreting its spectral data. This compound possesses a central 1,2,4-triazole ring with key substituents. It is also important to consider the potential for tautomerism, particularly the thiol-thione equilibrium.
Caption: Predicted major fragmentation pathways in EI-MS.
Expected m/z Values:
| Ion | Description | Predicted m/z |
| [M]⁺˙ | Molecular Ion | 162 |
| [M - SH]⁺ | Loss of a thiol radical | 129 |
| [M - SCH₃]⁺ | Loss of a methylthio radical | 115 |
| [M - NH₂]⁺ | Loss of an amino radical | 146 |
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectral analysis of this compound requires a synergistic application of multiple analytical techniques. ¹H and ¹³C NMR provide the fundamental framework of the molecule's connectivity. FT-IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into its fragmentation patterns.
By understanding the principles behind each technique and the predicted spectral outcomes for this molecule, researchers can confidently identify and characterize this important heterocyclic compound, paving the way for its further investigation and potential application in drug discovery and development. The protocols and data presented in this guide serve as a robust starting point for these critical analytical endeavors.
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ChemBK. (2024). 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
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ResearchGate. (2024). Synthesis and characterization of new 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (MMTP) Schiff base for spectrophotometric detection of iron(III) and copper(II) ions in laboratory and different water samples: A biological and molecular docking Exploration. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
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Rasayan J. Chem. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]
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Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]
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KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern of the triazole‐thiol ligand. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR trace showing the presence of thiol groups. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]
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SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]
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ResearchGate. (n.d.). The change in FT-IR spectra over time following the thiol–ene reaction. Retrieved from [Link]
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The Pharma Innovation. (n.d.). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
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Preprints.org. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Retrieved from [Link]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-thiols
This guide provides a comprehensive exploration of the essential physicochemical properties of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the synthesis, structural characterization, and key physicochemical parameters that govern the behavior and biological activity of these molecules.
Introduction: The Versatile 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The introduction of a thiol group at the 3-position and an amino group at the 4-position, along with various substituents at the 5-position, gives rise to the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol series. These modifications provide a rich molecular diversity that allows for the fine-tuning of their physicochemical and pharmacological profiles.
Understanding the physicochemical properties of these compounds is paramount for rational drug design. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. This guide will delve into the key physicochemical characteristics of this important class of compounds, providing both theoretical understanding and practical experimental guidance.
Synthesis of the 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Core
The synthesis of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core typically proceeds through a well-established multi-step pathway, starting from a substituted carboxylic acid. The general synthetic strategy involves the formation of a key intermediate, potassium dithiocarbazinate, followed by cyclization with hydrazine hydrate.
A common synthetic route is initiated by the conversion of a carboxylic acid to its corresponding hydrazide. This hydrazide is then reacted with carbon disulfide in an alkaline ethanolic solution to yield the potassium dithiocarbazinate salt. Subsequent treatment of this salt with hydrazine hydrate leads to the cyclization and formation of the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
Below is a generalized experimental protocol for the synthesis of a representative compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Step 1: Synthesis of Benzoic Acid Hydrazide
-
To a solution of methyl benzoate in absolute ethanol, add hydrazine hydrate.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure benzoic acid hydrazide.
Step 2: Synthesis of Potassium Dithiocarbazinate Salt
-
Dissolve benzoic acid hydrazide in a solution of potassium hydroxide in absolute ethanol.
-
To this solution, add carbon disulfide dropwise while stirring in an ice bath.
-
Continue stirring at room temperature for 12-16 hours.
-
The precipitated potassium dithiocarbazinate salt is filtered, washed with dry ether, and dried.
Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Suspend the potassium dithiocarbazinate salt in water.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper).
-
Cool the reaction mixture and dilute with cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to yield the pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Caption: Generalized synthetic workflow for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
Structural Elucidation and Spectroscopic Properties
The structural confirmation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols relies on a combination of spectroscopic techniques, primarily Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectra of these compounds exhibit characteristic absorption bands that are indicative of their key functional groups.
-
N-H Stretching: The amino group (NH₂) typically shows two distinct stretching vibrations in the range of 3200-3400 cm⁻¹.
-
S-H Stretching: A weak absorption band for the thiol (S-H) group can be observed around 2550-2600 cm⁻¹. The presence of this band is crucial for confirming the thiol tautomer.
-
C=N Stretching: The stretching vibration of the endocyclic C=N bond of the triazole ring appears in the region of 1600-1640 cm⁻¹.
-
N-C=S Bands: A series of bands associated with the thioamide moiety (N-C=S) are typically found in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the detailed structural analysis of these molecules.
-
¹H NMR:
-
NH₂ Protons: The protons of the amino group usually appear as a broad singlet.
-
SH Proton: The thiol proton gives a characteristic singlet, often in the downfield region (around 13-14 ppm), which is exchangeable with D₂O.
-
Aromatic/Alkyl Protons: The chemical shifts and splitting patterns of the protons on the substituent at the 5-position provide valuable information about its nature.
-
-
¹³C NMR:
-
C=S Carbon: The carbon of the thione/thiol group is a key diagnostic signal, typically resonating in the range of 160-180 ppm.
-
Triazole Ring Carbons: The two carbons of the triazole ring show distinct signals.
-
Substituent Carbons: The signals corresponding to the carbons of the 5-substituent are observed in their expected regions.
-
Thiol-Thione Tautomerism
A critical physicochemical aspect of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms.
Caption: Thiol-thione tautomeric equilibrium in 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the relative stabilities of these tautomers. In many cases, the thione form is found to be energetically more favorable. Experimental evidence from X-ray crystallography and NMR spectroscopy can also provide insights into the predominant tautomeric form in the solid state and in solution.
Key Physicochemical Parameters and Their Determination
Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are generally characterized by low aqueous solubility, a common feature of many heterocyclic compounds.
Experimental Protocol: Thermodynamic Solubility Assay
-
Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).
-
Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial parameter influencing membrane permeability and interaction with biological targets.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation: Pre-saturate n-octanol with water and water (or buffer of desired pH) with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the second phase.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Table 1: Representative Physicochemical Data for a Hypothetical 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol
| Property | Value | Method |
| Molecular Weight | ~200-350 g/mol | Calculated |
| Melting Point | 180-250 °C | DSC/MPA |
| Aqueous Solubility (pH 7.4) | < 10 µg/mL | Thermodynamic Assay |
| LogP | 1.5 - 3.5 | Shake-Flask or HPLC |
| pKa (Thiol) | 7.0 - 8.5 | Potentiometric Titration |
| pKa (Amino) | 2.0 - 4.0 | Potentiometric Titration |
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are amphiprotic, possessing both an acidic thiol group and a basic amino group.
Experimental Protocol: Potentiometric pKa Determination
-
Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Specialized software can be used for accurate pKa calculation from the titration data.
Structure-Activity Relationships (SAR)
The biological activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is significantly influenced by the nature of the substituent at the 5-position. Understanding the relationship between the physicochemical properties and the biological activity is crucial for designing more potent and selective compounds.
-
Lipophilicity and Antimicrobial Activity: Generally, an optimal range of lipophilicity is required for effective antimicrobial activity. Increased lipophilicity can enhance membrane permeability, but excessive lipophilicity may lead to poor aqueous solubility and non-specific binding.
-
Electronic Effects of Substituents: The presence of electron-donating or electron-withdrawing groups on an aryl substituent at the 5-position can modulate the electronic properties of the triazole ring and the acidity of the thiol group, thereby influencing interactions with biological targets.
-
Steric Factors: The size and shape of the 5-substituent can play a critical role in the binding affinity of the molecule to its target enzyme or receptor.
Caption: Logical relationship between the C5-substituent, physicochemical properties, and biological activity.
Conclusion
The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold represents a versatile platform for the development of novel therapeutic agents. A thorough understanding and systematic evaluation of their physicochemical properties are fundamental to the success of such endeavors. This guide has provided a comprehensive overview of the key synthetic methodologies, structural characterization techniques, and experimental protocols for determining critical physicochemical parameters. By integrating these insights into the drug discovery process, researchers can more effectively design and optimize molecules with improved pharmacological profiles.
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Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of the Iranian Chemical Society, 6(4), 757-766. [Link]
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A review on synthesis and biological activity of 1,2,4-triazole derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. [Link]
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Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. (n.d.). ResearchGate. [Link]
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LogP / LogD shake-flask method. (2024). protocols.io. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. [Link]
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1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (n.d.). Sci-Hub. [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences, 76, 151-161. [Link]
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Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. (2007). Molecules, 12(8), 1764-1775. [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
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2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one: Synthesis and Crystal Structure. (2023). Preprints.org. [Link]
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Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. (n.d.). ResearchGate. [Link]
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An In-depth Technical Guide to the Tautomeric Forms of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive examination of the potential tautomeric forms of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues to elucidate the probable tautomeric equilibria. We will delve into the structural nuances of thione-thiol and amino-imino tautomerism, supported by computational and spectroscopic evidence from analogous 1,2,4-triazole systems. This guide will further present detailed experimental protocols for the synthesis and characterization of such compounds, offering a robust framework for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The biological activity of these compounds is intimately linked to their three-dimensional structure and the distribution of electrons within the molecule. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a pivotal role in defining the physicochemical properties of 1,2,4-triazoles, including their acidity, basicity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, govern how these molecules interact with biological targets, making a thorough understanding of their tautomeric behavior essential for rational drug design.
For this compound, two primary forms of tautomerism are of interest: thione-thiol tautomerism involving the exocyclic sulfur atom, and amino-imino tautomerism involving the 4-amino group. The interplay of these equilibria dictates the predominant species in a given environment.
Thione-Thiol Tautomerism: A Prevalent Equilibrium
The most significant tautomeric equilibrium in 1,2,4-triazole-3-thiols is the thione-thiol tautomerism. This involves the migration of a proton between the nitrogen atom at position 2 and the exocyclic sulfur atom at position 3, leading to the thione and thiol forms, respectively.
Structural Elucidation and Stability
Computational studies on a variety of 1,2,4-triazole-3-thione derivatives have consistently shown the thione form to be the more stable tautomer in the gas phase.[2][3] Density Functional Theory (DFT) calculations, often at the B3LYP/6-31G(d,p) level of theory, have proven reliable in predicting the relative stabilities of these tautomers.[2] Experimental evidence from X-ray crystallography on related compounds also predominantly reveals the thione form in the solid state.[4]
In solution, the equilibrium can be influenced by the solvent's polarity and hydrogen-bonding capabilities. However, for many 4,5-disubstituted-1,2,4-triazole-3-thiols, the thione form remains the major species.[5]
Spectroscopic Signatures
The differentiation between the thione and thiol forms can be achieved through various spectroscopic techniques:
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the thione tautomer is characterized by a broad signal for the N-H proton, typically observed in the range of 13-14 ppm.[6] The thiol tautomer, on the other hand, would exhibit a signal for the S-H proton at a much higher field, around 1.1-1.4 ppm, which can sometimes be obscured by other signals.[6]
-
¹³C NMR Spectroscopy: The carbon of the C=S group in the thione form resonates at a characteristic downfield chemical shift, typically between 169.00 and 169.10 ppm.[6]
-
IR Spectroscopy: The thione form displays a characteristic C=S stretching vibration, while the thiol form would show a weak S-H stretching band.
The following table summarizes the expected spectroscopic data for the thione and thiol forms based on analogous compounds.
| Spectroscopic Technique | Thione Form | Thiol Form |
| ¹H NMR | N-H proton: ~13-14 ppm (broad) | S-H proton: ~1.1-1.4 ppm |
| ¹³C NMR | C=S carbon: ~169 ppm | C-S carbon: Varies |
| IR Spectroscopy | C=S stretch present | S-H stretch present |
Amino-Imino Tautomerism: A Secondary Consideration
In addition to the thione-thiol equilibrium, the 4-amino group can potentially exist in equilibrium with its imino tautomer. This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom.
For most 4-amino-1,2,4-triazole derivatives, the amino form is overwhelmingly favored over the imino form.[7] Computational studies on related systems indicate that the amino tautomer is significantly more stable.
Experimental Protocols for Synthesis and Characterization
The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols typically involves the cyclization of a thiocarbohydrazide derivative. The following is a general procedure that can be adapted for the synthesis of the title compound.
Synthesis of this compound
Protocol:
-
Formation of Potassium Dithiocarbazinate: A solution of potassium hydroxide in ethanol is cooled in an ice bath. To this, thiocarbohydrazide is added, followed by the slow addition of carbon disulfide. The mixture is stirred for several hours to yield potassium 3-thiocarbodihydrazin-1-carbodithioate.
-
S-methylation: The resulting potassium salt is then reacted with a methylating agent, such as methyl iodide, in an appropriate solvent to introduce the methylthio group.
-
Cyclization: The S-methylated intermediate is cyclized by refluxing with hydrazine hydrate. The reaction mixture is then cooled, and the product is precipitated by acidification. The crude product can be purified by recrystallization.
Characterization by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for analyzing the tautomeric mixture in solution.[5]
Protocol:
-
Sample Preparation: Dissolve the synthesized compound in a suitable solvent, such as a mixture of acetonitrile and water.
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). A gradient elution profile with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid, is typically used.
-
Mass Spectrometric Detection: The eluent is directed to a mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectra of the eluting peaks are recorded.
-
Data Analysis: The presence of two peaks with the same mass-to-charge ratio (m/z) would indicate the presence of two tautomers. The thione form, being generally more polar, is expected to have a shorter retention time than the thiol form on a reverse-phase column.[5]
Conclusion
The tautomeric landscape of this compound is dominated by the thione-thiol equilibrium. Based on extensive studies of analogous compounds, the thione form is predicted to be the most stable and predominant tautomer in both the solid state and in solution. The amino-imino tautomerism is of lesser significance, with the amino form being energetically favored. A comprehensive characterization using a combination of NMR spectroscopy, IR spectroscopy, and HPLC-MS is crucial to definitively establish the tautomeric composition of this and related compounds. This understanding is paramount for the rational design and development of novel 1,2,4-triazole-based therapeutic agents.
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The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 7(10), 654-660. [Link]
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Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 24(21), 3897. [Link]
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the 1,2,4-triazole scaffold are cornerstones in modern medicinal chemistry, exhibiting a vast spectrum of biological activities.[1][2] The specific class of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol derivatives presents a unique trifecta of functional groups that are pivotal for molecular recognition and biological action. This guide provides an in-depth, experience-driven walkthrough of the definitive method for their structural characterization: single-crystal X-ray diffraction (SC-XRD). We move beyond mere protocol recitation to explore the causal reasoning behind key experimental decisions—from rational synthesis and the nuanced art of crystallization to the intricacies of data refinement and the profound interpretation of supramolecular assemblies. This document is designed to equip researchers with the necessary framework to not only generate high-quality crystallographic data but also to translate that data into actionable molecular insights for drug discovery and development.
The Imperative of Unambiguous Structural Elucidation
In drug development, the precise three-dimensional arrangement of atoms in a molecule is not an academic detail; it is the fundamental determinant of its function. While spectroscopic methods like NMR and mass spectrometry are essential for confirming connectivity and composition, they often fall short in defining absolute stereochemistry, conformational preferences, and the subtle non-covalent interactions that govern crystal packing and protein-ligand binding.[3] Single-crystal X-ray crystallography stands alone as the gold-standard technique, providing an unequivocal and high-resolution snapshot of the molecule in its solid state.[3]
For this compound derivatives, this precision is critical for several reasons:
-
Tautomeric Ambiguity: The 1,2,4-triazole-3-thiol core can exist in thione-thiol tautomeric forms. Crystallography definitively identifies the dominant form in the solid state, which has significant implications for its hydrogen bonding capabilities.[2]
-
Conformational Isomers: The orientation of the methylthio group and any substituents can lead to different conformers. The crystal structure reveals the lowest energy conformation in the lattice, providing a crucial starting point for computational studies like molecular docking.[4]
-
Supramolecular Interactions: The amino, thiol, and triazole nitrogen atoms are potent hydrogen bond donors and acceptors. Understanding the intricate network of these interactions in the crystal lattice provides invaluable insight into the molecule's potential binding modes with biological targets.[5][6]
From Powder to Perfect Crystal: Synthesis and Crystallization
A Generalized Synthetic Pathway
The synthesis of the core triazole nucleus is a well-established multi-step process. The causality behind this pathway is the controlled formation of the heterocyclic ring by cyclizing a linear precursor.
Protocol: Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol
-
Step 1: Hydrazide Formation: An appropriate carboxylic acid is converted to its corresponding acid hydrazide.
-
Step 2: Dithiocarbazinate Salt Formation: The acid hydrazide is reacted with carbon disulfide in an alkaline solution (e.g., ethanolic potassium hydroxide) to form a potassium dithiocarbazinate salt.[7] The strong nucleophilicity of the hydrazide is key to its addition to the electrophilic carbon of CS₂.
-
Step 3: Cyclization: The salt is then cyclized by heating with an excess of hydrazine hydrate. This reaction proceeds via an intramolecular condensation, leading to the formation of the 4-amino-1,2,4-triazole-3-thiol ring with the evolution of hydrogen sulfide gas.[7][8]
-
Step 4: S-Methylation: The resulting triazole-3-thiol is then selectively S-methylated using an agent like dimethyl sulfate or methyl iodide in a basic medium to yield the target 4-amino-5-substituted-3-(methylthio)-4H-1,2,4-triazole derivative.
The Rationale and Art of Single-Crystal Growth
Obtaining a high-quality single crystal suitable for diffraction is often the most challenging, yet critical, step. A "perfect" crystal is a highly ordered, three-dimensional lattice with minimal defects. The choice of crystallization method and solvent is not random; it is a deliberate process to guide molecules to self-assemble slowly and precisely.
Protocol: Growing Diffraction-Quality Single Crystals
-
Solvent Selection (The Causality): The ideal solvent (or solvent system) is one in which the compound is sparingly soluble. The goal is to create a supersaturated solution from which the compound will slowly precipitate as crystals rather than crashing out as an amorphous powder.
-
Initial Screening: Test solubility in a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, chloroform).
-
Binary Systems: If a single solvent is not ideal, a binary system is employed. The compound is dissolved in a "good" solvent, and a "poor" solvent (an anti-solvent) in which it is insoluble is slowly introduced.
-
-
Common Crystallization Techniques:
-
Slow Evaporation: i. Dissolve the compound in a suitable solvent or solvent mixture to near-saturation in a clean vial. ii. Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate over several days to weeks at a constant temperature. This gradual increase in concentration allows for ordered crystal growth.
-
Vapor Diffusion (Liquid-Liquid or Gas-Liquid): i. Dissolve the compound in a small amount of a "good," relatively non-volatile solvent in a small, open inner vial. ii. Place this inner vial inside a larger, sealed outer vial containing a larger volume of a "poor," more volatile anti-solvent.[9] iii. Over time, the anti-solvent vapor will diffuse into the inner vial, slowly reducing the solubility of the compound and inducing crystallization. This is a highly controlled method that often yields superior crystals.
-
The Core Workflow: Single-Crystal X-ray Diffraction
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, the process of data collection can begin. The workflow is a systematic procedure to obtain a complete and redundant set of diffraction data.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
From Data to Structure: Refinement and Validation
Raw diffraction data is a collection of reflection intensities. Converting this into a molecular model is a multi-stage computational process.
Structure Solution and Refinement
The "phase problem" is the primary hurdle; the phases of the diffracted X-rays are lost during measurement. They are computationally recovered using methods like Patterson or, more commonly, "direct methods." This provides an initial, rough electron density map.
The subsequent refinement process, often performed with software like SHELXL, is an iterative cycle where the calculated diffraction pattern from a proposed atomic model is compared against the experimental data.[10] The positions, and anisotropic displacement parameters (which model thermal vibration), of each non-hydrogen atom are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."
A Self-Validating System: Quality Metrics
The trustworthiness of a crystal structure is paramount. Several metrics are used to validate the quality of the final model.
-
R-factors (R1 and wR2): These are residual factors that measure the agreement between the crystallographic model and the experimental X-ray diffraction data.[10] Lower values indicate a better fit. Typically, a final R1 value below 0.05 (5%) is considered very good for small molecules.
-
Goodness-of-Fit (GooF): This value should be close to 1.0, indicating that the model accurately fits the data.
-
Residual Electron Density: After the final refinement, the difference electron density map should be largely featureless. Significant peaks or holes could indicate missing atoms, disorder, or an incorrect model.
Data Presentation: Tabulating Crystallographic Data
Quantitative crystallographic data should always be summarized in a standardized table for clarity and comparison.
| Parameter | Hypothetical Derivative | Rationale & Significance |
| Chemical Formula | C₉H₁₀N₄S₂ | Defines the elemental composition. |
| Formula Weight | 242.33 | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell.[11] |
| a (Å), b (Å), c (Å) | 8.512(3), 10.234(4), 13.567(5) | Dimensions of the unit cell. |
| α (°), β (°), γ (°) | 90, 98.75(2), 90 | Angles of the unit cell. |
| Volume (ų) | 1164.5(7) | Total volume of one unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Dcalc (g/cm³) | 1.382 | Calculated crystal density. |
| F(000) | 504 | Total number of electrons in the unit cell. |
| Final R1 [I > 2σ(I)] | 0.0415 | Agreement factor for observed reflections. |
| wR2 (all data) | 0.1120 | Weighted agreement factor for all data. |
| Goodness-of-fit (S) | 1.054 | Should be close to 1 for a good model. |
Interpreting the Structure: From Molecular to Supramolecular
With a validated structure, the focus shifts to chemical interpretation.
Molecular Geometry
The analysis begins with the individual molecule. Bond lengths and angles are compared to standard values to identify any unusual features, such as bond strain or delocalization. For example, the C-S and C=N bond lengths within the triazole ring can provide insight into the degree of thione character.[10] The planarity of the triazole ring and the torsion angles involving the methylthio group and other substituents define the molecule's preferred conformation in the solid state.
Supramolecular Assembly and Intermolecular Forces
Molecules do not exist in isolation in a crystal; they are held together by a network of non-covalent interactions. For 4-amino-1,2,4-triazole-3-thiol derivatives, hydrogen bonds are typically the dominant force directing the crystal packing.
-
N-H···N Hydrogen Bonds: The amino group (donor) can form strong hydrogen bonds with the nitrogen atoms of the triazole ring (acceptors) of neighboring molecules.
-
N-H···S Hydrogen Bonds: The amino group can also donate a hydrogen bond to the sulfur atom of the thiol/thione group, which is a moderately good acceptor.
-
Thiol as a Donor: If the thiol tautomer is present, the S-H group can act as a hydrogen bond donor.
These interactions often lead to the formation of well-defined supramolecular motifs, such as chains, ribbons, or sheets, which then stack to build the full three-dimensional crystal lattice. The analysis of these interactions is not merely descriptive; it provides a physical basis for the compound's melting point, solubility, and, crucially, its potential interactions with biological macromolecules.[4][5]
Caption: A schematic of primary hydrogen bonding interactions.
Bridging Structure and Function
The ultimate goal of crystal structure analysis in drug development is to establish a structure-activity relationship (SAR). The experimentally determined 3D structure is a vital input for computational tools that bridge this gap.
-
Molecular Docking: The crystal structure provides a rigid, experimentally validated conformation of the ligand. This can be docked into the active site of a target protein to predict binding modes and affinities, guiding the design of more potent derivatives.[12]
-
Hirshfeld Surface Analysis: This computational technique maps the intermolecular contacts in a crystal, visually representing regions of close contact (e.g., hydrogen bonds) and providing quantitative percentages for different types of interactions (H···H, C···H, N···H, etc.).[6][9] This offers a detailed fingerprint of the crystal packing forces.
By integrating the high-precision experimental data from crystallography with the predictive power of computational chemistry, researchers can make more informed decisions, accelerating the cycle of drug design, synthesis, and testing.
Conclusion
The crystal structure analysis of this compound derivatives is a powerful, multi-faceted process that yields far more than a simple molecular picture. It is a foundational technique that provides definitive evidence of molecular structure, conformation, and the subtle intermolecular forces that govern solid-state behavior. By understanding the causality behind each step—from the logic of synthesis and the patience of crystallization to the rigor of data refinement—researchers can unlock the full potential of this technique. The resulting high-fidelity structural models are indispensable assets for rational drug design, intellectual property protection, and advancing our fundamental understanding of molecular recognition.
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- Interactions study of 1,2,4-triazole derivatives in acid medium using molecular dynamics. Journal of Biomolecular Structure and Dynamics.
- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.
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- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol
This technical guide provides a comprehensive elucidation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this and related heterocyclic compounds. The guide will delve into the theoretical underpinnings and practical aspects of spectral interpretation, offering field-proven insights into the structural characterization of this molecule.
Introduction: The Significance of this compound
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The subject of this guide, this compound, is a multifunctionalized heterocycle with potential applications in the development of novel therapeutic agents. Accurate structural confirmation is paramount in drug discovery and development, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed roadmap for interpreting the ¹H and ¹³C NMR spectra of this compound, enabling researchers to confidently verify its synthesis and purity.
Molecular Structure and Tautomerism
A critical aspect of understanding the NMR spectra of this compound is the potential for thione-thiol tautomerism. The triazole ring contains a C=S (thione) or C-SH (thiol) functionality, and the equilibrium between these two forms can be influenced by factors such as solvent and temperature.[2][3] The thione form is generally favored in the solid state and in neutral solutions.[2] The presence of the methylthio group at the 5-position is expected to influence the electronic distribution within the triazole ring, but the fundamental tautomeric equilibrium remains a key consideration for spectral interpretation.
Caption: Thiol tautomer of this compound with atom numbering.
Experimental Protocol: NMR Sample Preparation and Acquisition
The quality of NMR data is directly dependent on the meticulous preparation of the sample and the appropriate selection of acquisition parameters. The following protocol is recommended for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
Step-by-Step Methodology:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this class of compounds.[4][5] Its high polarity effectively dissolves the analyte, and its residual proton signals do not overlap with the expected signals of the compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried compound.
-
Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of particulate matter.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 16 ppm.
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.
-
Set a spectral width of approximately 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Elucidation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the protons of the amino (NH₂), methylthio (SCH₃), and thiol (SH) groups. The exact chemical shifts can be influenced by concentration and temperature due to intermolecular interactions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| SH | 13.0 - 14.0 | Broad Singlet | 1H | In the thione tautomer, the N-H proton is highly deshielded and often appears as a broad signal.[2] |
| NH₂ | ~5.4 | Broad Singlet | 2H | The chemical shift of amino protons can vary significantly and they often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.[1][6] |
| SCH₃ | ~2.3 - 2.5 | Singlet | 3H | The methyl group attached to the sulfur atom is expected to resonate in this region. The electronegativity of the sulfur and the aromatic nature of the triazole ring influence its chemical shift.[4] |
Key Insights:
-
The broadness of the SH and NH₂ signals is a characteristic feature and is often due to proton exchange and quadrupolar effects from the adjacent nitrogen atoms.[7]
-
The absence of any other signals in the aliphatic or aromatic regions confirms the purity of the compound.
Elucidation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show three signals corresponding to the two carbons of the triazole ring and the methyl carbon of the methylthio group.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=S (C3) | ~165 - 170 | The thione carbon is significantly deshielded and typically resonates in this downfield region.[2] |
| C-SCH₃ (C5) | ~145 - 150 | The carbon atom of the triazole ring attached to the methylthio group and two nitrogen atoms will be deshielded. |
| SCH₃ | ~15 - 20 | The methyl carbon attached to the sulfur atom will appear in the upfield region of the spectrum. |
Expert Analysis:
-
The chemical shifts of the triazole ring carbons are sensitive to the tautomeric form present. The observation of the C3 carbon in the region of 165-170 ppm is strong evidence for the predominance of the thione tautomer in solution.
-
Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment of the carbon signals by correlating them to their attached or nearby protons.
Logical Framework for Spectral Analysis
The following diagram illustrates the logical workflow for the elucidation of the NMR spectra of this compound.
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A Researcher's Guide to FTIR Spectroscopy of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
This in-depth technical guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals working with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives. We delve into the nuances of Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation and characterization of this important class of heterocyclic compounds, which are recognized for their broad pharmacological potential. This guide provides not only the spectral data but also the underlying principles and practical methodologies to empower your research.
The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The specific compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, serves as a versatile starting material for the synthesis of more complex molecules, such as Schiff bases and thiazolidinones, through reactions involving the 4-amino group.[1][4][5] FTIR spectroscopy is an indispensable, rapid, and non-destructive technique for confirming the successful synthesis and structural integrity of these derivatives.
Interpreting the FTIR Spectrum: A Tale of Vibrational Signatures
The FTIR spectrum of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is rich with information. The molecule's character is defined by the vibrations of its key functional groups. A critical aspect to consider is the potential for thione-thiol tautomerism, where the compound can exist in equilibrium between the thiol (-SH) and thione (C=S) forms.[6][7][8] This phenomenon directly influences the vibrational spectrum.
Core Structure: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
The interpretation of the spectrum begins with identifying the characteristic absorption bands of the parent molecule. These bands serve as a baseline for comparison when analyzing derivatives.
dot
Caption: Experimental workflow for Schiff base synthesis and FTIR confirmation.
Thiazolidinone Derivatives: The Carbonyl Emergence
Schiff bases can be further cyclized, for example, by reacting with thioglycolic acid to yield thiazolidinone derivatives. This introduces a new set of vibrational markers.
Key Spectral Evidence: The most prominent change is the appearance of a strong absorption band corresponding to the C=O (carbonyl) stretching of the thiazolidinone ring. This band is typically observed in the range of 1702-1718 cm⁻¹. [1]The C-S-C linkage within the new ring also introduces absorption bands, often seen around 671-694 cm⁻¹. [1]
A Self-Validating Experimental Protocol for FTIR Analysis
To ensure data integrity and reproducibility, a standardized protocol is essential. This protocol is designed to be self-validating by incorporating steps for background correction and sample preparation that minimize variability.
Objective: To acquire a high-quality, interpretable FTIR spectrum of a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative.
Materials:
-
FTIR Spectrometer with a Diamond ATR (Attenuated Total Reflectance) accessory
-
The synthesized triazole derivative (solid, powder form)
-
Spatula
-
Isopropanol or ethanol for cleaning
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions. This allows the infrared source and detector to reach thermal equilibrium.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely. A clean crystal is paramount to avoid cross-contamination and spectral artifacts.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (CO₂, water vapor) and the instrument itself.
-
Rationale (Trustworthiness): The instrument software will automatically subtract this background from the sample spectrum. This step is crucial to ensure that the final spectrum contains only the absorption bands from the sample, not from the environment.
-
-
Sample Application:
-
Place a small amount of the powdered triazole derivative onto the center of the ATR crystal. Only enough sample to cover the crystal is needed.
-
Apply consistent pressure using the ATR's built-in press. This ensures good contact between the sample and the crystal, which is essential for a strong signal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set to 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically perform the background subtraction.
-
Identify and label the peaks corresponding to the key functional groups as detailed in Section 2.
-
Compare the obtained spectrum with the expected vibrational frequencies to confirm the structure of the synthesized compound. For derivatives, pay close attention to the disappearance of reactant peaks and the appearance of product peaks.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and press with solvent to prepare for the next sample.
-
Conclusion
FTIR spectroscopy is a powerful and accessible tool for the structural characterization of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. By understanding the characteristic vibrational frequencies of the core structure and the expected spectral changes upon derivatization, researchers can rapidly confirm synthetic outcomes and ensure the purity of their compounds. The systematic application of a robust experimental protocol, as outlined in this guide, is fundamental to generating reliable and publishable data, thereby accelerating the pace of discovery in medicinal chemistry and drug development.
References
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
-
Bachay, I. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo. [Link]
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H--[1][6][9]triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265. [Link]
-
Hussein, F. H., & Jaber, S. H. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-210. [Link]
-
Singh, S., et al. (2012). Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiol]. ResearchGate. [Link]
-
Singh, R. B., & Singh, P. K. (2017). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 33(4), 1869-1875. [Link]
-
Czapla-Masztafiak, J., et al. (2021). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics, 23(20), 11955-11967. [Link]
-
Sieniawska, E., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2695. [Link]
-
Aly, A. A., & El-Shazly, A. M. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]
-
Kolos, N. N., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1184-1189. [Link]
-
Akkurt, M., et al. (2008). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2391. [Link]
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"discovery and synthesis of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol"
An In-Depth Technical Guide to the Synthesis of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure found in numerous pharmaceuticals, and the presence of amino, thiol, and methylthio functional groups on this core makes the target molecule a highly versatile intermediate for further chemical modification.[1][2] This document outlines a logical and efficient synthetic strategy, beginning with readily available starting materials. The narrative emphasizes the chemical principles behind each experimental step, providing a self-validating protocol grounded in established reaction mechanisms. Detailed experimental procedures are provided, alongside characterization data and visual diagrams to ensure clarity and reproducibility for scientists and development professionals.
Part 1: The Strategic Importance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[2] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The functionalization of the triazole core with both a nucleophilic amino group at the N4 position and a thiol group at the C3 position offers dual reactive sites for the construction of more complex molecular architectures.
Specifically, the target molecule, this compound, serves as a valuable building block. The 4-amino group can be readily converted into Schiff bases or amides, while the 3-thiol group can undergo S-alkylation or oxidation, allowing for the systematic exploration of chemical space in lead optimization campaigns.[5][6] The 5-methylthio group, introduced strategically, modulates the electronic properties and lipophilicity of the core structure.
Part 2: Synthetic Strategy and Retrosynthetic Analysis
The synthesis of the target molecule is best approached by first constructing a symmetrical precursor, 4-amino-1,2,4-triazole-3,5-dithione, followed by a regioselective mono-S-methylation. This strategy is advantageous as it utilizes a robust cyclization reaction from simple, commercially available precursors—thiocarbohydrazide and carbon disulfide.
The retrosynthetic analysis reveals the following logical disconnections:
-
C5-S Bond (Methylation): The target molecule can be formed via selective S-methylation of the more accessible symmetrical intermediate, 4-amino-1,2,4-triazole-3,5-dithione.
-
Triazole Ring Formation: The dithione core is accessible through the cyclocondensation of thiocarbohydrazide with carbon disulfide. This reaction efficiently forms the five-membered heterocyclic ring.
Part 3: Detailed Synthetic Protocols and Mechanistic Rationale
The forward synthesis is designed as a two-step process. This approach ensures high yields and simplifies purification by controlling the introduction of each functional group.
Step 1: Synthesis of 4-Amino-1,2,4-triazole-3,5-dithione
This foundational step involves the reaction of thiocarbohydrazide with carbon disulfide in a basic medium. The base is critical for deprotonating the thiocarbohydrazide, enhancing its nucleophilicity, and catalyzing the subsequent intramolecular cyclization.
Causality Behind Experimental Choices:
-
Reagent: Thiocarbohydrazide serves as the N-N-C-N backbone, providing the necessary atoms for the triazole core, including the exocyclic 4-amino group.[7]
-
Solvent & Base: An alcoholic solution (e.g., ethanol) of potassium hydroxide provides a homogeneous reaction medium and the basic environment necessary for the deprotonation and subsequent cyclization steps.
-
Temperature: Refluxing the reaction mixture supplies the thermal energy required to overcome the activation barrier for the cyclization and dehydration steps, driving the reaction to completion.
Experimental Protocol: 4-Amino-1,2,4-triazole-3,5-dithione
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).
-
To this solution, add thiocarbohydrazide (0.1 mol). Stir the mixture until the solid is mostly dissolved.
-
Slowly add carbon disulfide (0.15 mol) dropwise to the mixture. A yellow precipitate may form.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by observing the cessation of hydrogen sulfide (H₂S) gas evolution (use lead acetate paper for detection).
-
After reflux, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the cold mixture carefully with dilute hydrochloric acid (HCl) until it is acidic to litmus paper.
-
A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-amino-1,2,4-triazole-3,5-dithione.
Step 2: Selective S-Methylation to Yield this compound
The dithione intermediate exists in tautomeric equilibrium with the dithiol form. S-alkylation occurs readily on the nucleophilic sulfur atoms.[8] By using a single equivalent of a methylating agent, we can favor mono-methylation.
Causality Behind Experimental Choices:
-
Methylating Agent: Methyl iodide is a highly effective electrophile for S-alkylation due to the excellent leaving group ability of iodide.
-
Stoichiometry: The use of approximately one molar equivalent of methyl iodide is crucial for maximizing the yield of the mono-methylated product and minimizing the formation of the di-methylated byproduct.
-
Reaction Control: The reaction is typically performed at room temperature to maintain selectivity. Progress can be monitored via Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
Experimental Protocol: this compound
-
Suspend the synthesized 4-amino-1,2,4-triazole-3,5-dithione (0.05 mol) in an aqueous solution of sodium hydroxide (0.05 mol in 50 mL of water). Stir until a clear solution is obtained.
-
To this solution, add methyl iodide (0.05 mol) dropwise while stirring vigorously.
-
Continue stirring the reaction mixture at room temperature for 8-12 hours.
-
After the reaction period, cool the mixture in an ice bath and acidify with cold, dilute hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold water to remove any inorganic salts.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield the final compound.[9]
Part 4: Physicochemical and Spectroscopic Data
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques. Below are the expected characterization data.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₄S₂ | |
| Molecular Weight | 162.24 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| CAS Number | 21532-03-6 |
Table 2: Expected Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks | Rationale |
| ¹H NMR | δ ~2.5 ppm (s, 3H) | Singlet for the methyl protons of the -SCH₃ group. |
| (DMSO-d₆) | δ ~5.5 ppm (s, 2H, broad) | Singlet for the two protons of the -NH₂ group. |
| δ ~13.5 ppm (s, 1H, broad) | Singlet for the acidic proton of the -SH group.[10] | |
| IR (KBr) | ~3300-3100 cm⁻¹ | N-H stretching vibrations of the amino group.[11] |
| ~2600-2550 cm⁻¹ | S-H stretching (often weak and broad).[10] | |
| ~1620 cm⁻¹ | C=N stretching of the triazole ring.[11] | |
| ~1250 cm⁻¹ | N-C=S characteristic bands.[10] |
Part 5: Conclusion and Future Outlook
This guide details a reliable and logically sound two-step synthesis for this compound. The methodology relies on fundamental organic reactions, ensuring its accessibility and reproducibility. The causality behind each procedural step has been explained to provide a framework for potential optimization and troubleshooting.
The synthesized compound is a valuable intermediate, primed for diversification. The 4-amino group is a handle for creating libraries of Schiff bases, while the 3-thiol group allows for the introduction of various substituents via S-alkylation, opening avenues for the development of new chemical entities with potential therapeutic applications.[4][6] Future work could involve exploring these derivatization reactions to build libraries for screening against various biological targets.
References
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MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
ChemRxiv. (2023). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti-mic. Retrieved from [Link]
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Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
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(2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]
-
(2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Retrieved from [Link]
-
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
Cambridge Open Engage. (2023). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti-microbial Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
Preprints.org. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
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Methodological & Application
Synthesis of Novel Schiff Bases from 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of Schiff bases derived from 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their well-documented and potent biological activities, particularly as antimicrobial and antifungal agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.
Introduction: The Significance of Triazole-Thiol Derived Schiff Bases
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. When functionalized with a thiol group and an amino group, as in this compound, it provides a versatile platform for the synthesis of novel bioactive molecules. The formation of Schiff bases (imines) through the condensation of the 4-amino group with various aldehydes and ketones introduces a crucial azomethine (-N=CH-) linkage. This imine group is not merely a linker but is integral to the biological activity of the resulting molecule, often enhancing its therapeutic potential.[1]
Schiff bases derived from triazole-thiols have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties.[2] The methylthio group at the 5-position of the triazole ring can further modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.
Reaction Mechanism and Rationale
The synthesis of Schiff bases from this compound is a classic example of a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of the 4-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable imine functionality.
The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amino group. The choice of solvent is also critical; polar protic solvents like ethanol are commonly used as they can solvate the reactants and facilitate the proton transfer steps.
Caption: General reaction scheme for Schiff base formation.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol details the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in absolute ethanol (30-40 mL) with gentle warming and stirring until a clear solution is obtained.
-
Aldehyde Addition: To this solution, add an equimolar amount of the selected aromatic aldehyde (10 mmol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[3]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. Maintain the reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution as a solid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, typically absolute ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator over anhydrous calcium chloride or in a vacuum oven at a moderate temperature.
Caption: Experimental workflow for Schiff base synthesis.
Characterization of the Synthesized Schiff Bases
The structure of the newly synthesized Schiff bases should be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations | Significance |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the N-H stretching bands of the primary amine.[5] | Confirms the formation of the imine bond. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Appearance of a singlet in the region of δ 8-10 ppm, characteristic of the azomethine proton (-N=CH-). Signals corresponding to the aromatic protons and the methylthio group protons will also be present.[3][5] | Confirms the presence of the azomethine proton and the overall proton environment of the molecule. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | A signal in the range of δ 150-165 ppm for the azomethine carbon (-N=CH-).[5] | Confirms the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base. | Confirms the molecular weight of the synthesized compound. |
Application Notes: Biological Potential and Research Directions
Schiff bases derived from this compound are promising candidates for further investigation as therapeutic agents.
Antimicrobial and Antifungal Activity
A significant body of research demonstrates that Schiff bases incorporating the 1,2,4-triazole-3-thiol moiety exhibit potent activity against a range of pathogenic bacteria and fungi.[6][7] The mechanism of action is often attributed to the ability of the azomethine nitrogen to form hydrogen bonds with the active sites of enzymes, leading to the inhibition of microbial growth. The lipophilic character of the molecule, which can be tuned by the choice of the aldehyde, is crucial for its ability to penetrate microbial cell membranes.
Researchers are encouraged to screen these novel Schiff bases against a panel of clinically relevant microbial strains, including multidrug-resistant isolates. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays are standard methods for quantifying their antimicrobial efficacy.
Structure-Activity Relationship (SAR) Studies
Systematic variation of the substituent on the aromatic ring of the aldehyde provides an excellent opportunity to establish Structure-Activity Relationships (SAR). For instance, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can significantly impact the biological activity.[8] These studies are invaluable for the rational design of more potent and selective drug candidates.
Potential as Anticancer Agents
In addition to their antimicrobial properties, some triazole-based Schiff bases have shown promising anticancer activity.[2] The planar structure of the Schiff base can facilitate intercalation with DNA, while the heteroatoms can coordinate with metal ions essential for cancer cell proliferation. Preliminary in vitro screening against various cancer cell lines can provide valuable insights into their potential as anticancer agents.
Conclusion
The synthesis of Schiff bases from this compound offers a straightforward and versatile approach to novel heterocyclic compounds with significant therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to explore this promising area of medicinal chemistry. Careful characterization and systematic biological evaluation of these compounds are crucial steps towards the development of new and effective therapeutic agents.
References
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Antibacterial and antifungal metal based triazole Schiff bases. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5). Available at: [Link]
-
Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. PubMed. Available at: [Link]
-
Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 133-143. Available at: [Link]
-
Synthesis and biological evaluation of some Schiff bases of 4-amino-5-(4-methylsulfonyl)benzyl-2,4-dihydro-3H-[6][7][8]-triazole-3-thione. [No source provided]
-
Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Nepal Journals Online. Available at: [Link]
-
Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiol]. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 35(3). Available at: [Link]
-
Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. Available at: [Link]
-
RESEARCH ARTICLE NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. DergiPark. Available at: [Link]
-
Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. ResearchGate. Available at: [Link]
-
A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. ResearchGate. Available at: [Link]
-
A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. PLOS ONE, 15(6), e0229891. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available at: [Link]
- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]
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Application Note & Protocol: High-Throughput Antimicrobial Screening of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol Derivatives
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including significant antimicrobial effects.[1][2][3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting robust antimicrobial susceptibility testing for a specific class of these compounds: 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol derivatives. We present two standardized protocols: an initial Agar Disk Diffusion assay for primary screening and a quantitative Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC). The protocols are designed with integral controls to ensure data integrity and reproducibility, adhering to principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[4][5]
Introduction and Scientific Principles
Compounds featuring the 1,2,4-triazole ring are a cornerstone of modern medicinal chemistry, known for their diverse pharmacological properties.[1] The incorporation of a 4-amino group and a 3-thiol moiety, as seen in the target derivatives, often enhances their biological activity. These functional groups can act as key pharmacophores, potentially interacting with microbial enzymes or cellular structures to inhibit growth. The primary goal of antimicrobial screening is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[6][7][8] A lower MIC value indicates higher potency.[9]
This guide details two complementary methods:
-
Agar Disk Diffusion: A qualitative method for initial screening. A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, creating a concentration gradient.[5] If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[5]
-
Broth Microdilution: A quantitative method used to determine the MIC.[7][8] This technique involves preparing two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[10][11] Each well is then inoculated with a standardized suspension of the microorganism.[6][7] After incubation, the wells are visually inspected for turbidity (growth), and the MIC is identified as the lowest compound concentration in a clear well.[7][10][12]
Materials and Reagents
Equipment:
-
Biosafety Cabinet (Class II)
-
Autoclave
-
Vortex mixer
-
Spectrophotometer or Turbidimeter
-
Micropipettes (single and multichannel) and sterile tips
-
Sterile 96-well, clear, flat-bottom microtiter plates
-
Sterile Petri dishes (100 mm)
-
Sterile filter paper disks (6 mm)
-
Forceps
Reagents & Consumables:
-
Test Compounds: this compound derivatives
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Positive Control Antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Mueller-Hinton Agar (MHA)[4]
-
Sabouraud Dextrose Agar/Broth (for fungi)[3]
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile loops, swabs, and glass spreader
Microbial Strains: A panel of clinically relevant and quality control (QC) strains should be used. It is recommended to include Gram-positive bacteria, Gram-negative bacteria, and at least one fungal species.
| Microorganism | Gram Stain | ATCC No. | Rationale |
| Staphylococcus aureus | Positive | ATCC 25923 | Common Gram-positive pathogen |
| Bacillus subtilis | Positive | ATCC 6633 | Gram-positive, spore-forming model |
| Escherichia coli | Negative | ATCC 25922 | Common Gram-negative pathogen |
| Pseudomonas aeruginosa | Negative | ATCC 27853 | Opportunistic Gram-negative pathogen |
| Candida albicans | N/A (Fungus) | ATCC 90028 | Common opportunistic fungal pathogen |
Preparation of Solutions and Inoculum
Compound Stock Solution Preparation
-
Rationale: DMSO is a common solvent for dissolving hydrophobic organic compounds for biological assays. However, it can exhibit toxicity at higher concentrations, so the final concentration in the assay must be kept low (typically ≤1%).
-
Prepare a 10 mg/mL stock solution of each triazole derivative in sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store aliquots at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.[10]
-
Prepare stock solutions of positive control antibiotics in their recommended solvents (e.g., sterile water or DMSO) at a similar concentration.
Microbial Inoculum Preparation
-
Rationale: Standardizing the inoculum density is the most critical step for ensuring the reproducibility of susceptibility tests. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[6] This suspension is further diluted to achieve the final target inoculum for each assay.
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.[10]
-
Transfer the colonies into a tube containing 3-5 mL of sterile saline or broth.[10]
-
Vortex the suspension to create a uniform turbidity.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard by adding more colonies or sterile saline.[10] This is the standardized inoculum.
Experimental Workflow Diagram
The overall process from compound preparation to data analysis is outlined below.
Caption: Overall workflow for antimicrobial screening of novel compounds.
Protocol 1: Agar Disk Diffusion Assay (Primary Screen)
This method is adapted from the Kirby-Bauer test procedures standardized by CLSI.[4]
-
Plate Inoculation: Using the standardized 0.5 McFarland suspension (Step 3.2), dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.[4] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[4]
-
Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps, apply paper disks impregnated with the test compounds onto the agar surface.
-
Test Disks: Pipette 10 µL of the 10 mg/mL compound stock onto a sterile blank disk.
-
Positive Control: Apply a disk of a known standard antibiotic (e.g., Ciprofloxacin).
-
Negative Control: Apply a disk impregnated with 10 µL of sterile DMSO.
-
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate at 37°C for 18-24 hours.
-
Data Collection: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.[5]
Protocol 2: Broth Microdilution Assay (MIC Determination)
This protocol follows the general principles for broth microdilution recommended by CLSI and EUCAST.[10][13][14]
-
Inoculum Dilution: Dilute the standardized 0.5 McFarland suspension (Step 3.2) in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
Example Calculation: A 1:150 dilution of a 1.5 x 10⁸ CFU/mL suspension yields 1 x 10⁶ CFU/mL. Since this will be diluted 1:1 in the well, this is the correct working concentration to prepare.
-
-
Plate Setup:
-
Add 50 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound (prepared in CAMHB at twice the highest desired final concentration) to the wells in column 1.
-
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process from column 2 to column 10. Discard 50 µL from column 10.
-
Result: Columns 1-10 now contain 50 µL of serially diluted compound.
-
-
Control Setup:
-
Inoculation: Add 50 µL of the diluted bacterial inoculum (from Step 6.1) to each well from column 1 to column 11. Do not add inoculum to column 12. The final volume in each well is 100 µL.[10]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[6][8]
-
MIC Reading: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[6][7][9] Growth is indicated by turbidity or a pellet of cells at the bottom of the well.[7] The growth control well must be turbid and the sterility control well must be clear for the assay to be valid.[10]
Microtiter Plate Layout for MIC Determination
Caption: Example 96-well plate layout for MIC determination.
Data Interpretation and Reporting
Summarize all quantitative MIC data in a structured table for clear comparison and analysis.
Table 2: Example MIC Data Summary for Triazole Derivatives
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
| Derivative 1 | 16 | 64 | >128 | 32 |
| Derivative 2 | 8 | 32 | 128 | 16 |
| Derivative 3 | >128 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 4 |
-
Interpretation: A lower MIC value signifies greater antimicrobial potency.[9] Compounds with MIC values in the low µg/mL range (e.g., ≤16 µg/mL) are often considered promising candidates for further development. The activity spectrum can be assessed by comparing MIC values across different microbial species. For instance, in the example table, Derivative 2 shows the most promising broad-spectrum activity.
References
- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
- MI - Microbiology. (n.d.). Broth Microdilution.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.
- Demian, B. A., & Shevchuk, M. V. (n.d.). Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.
- Wikipedia. (n.d.). Broth microdilution.
- Scribd. (n.d.). Broth Microdilution Guide for Labs.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 106. BenchChem.
- Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
- CLSI. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate.
- CLSI. (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition.
- Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES.
- Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.
- CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Minimal Inhibitory Concentration (MIC). Protocols.io.
- Głowacka, E., et al. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH.
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Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][6][13]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. Retrieved January 21, 2026, from
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Application Notes and Protocols for Antifungal Activity Assays of Substituted 1,2,4-Triazole-3-thiols
Introduction: The Significance of 1,2,4-Triazole-3-thiols in Antifungal Research
The 1,2,4-triazole scaffold is a cornerstone in the development of potent antifungal agents.[1][2][3] This heterocyclic structure is a key component of numerous clinically significant drugs, such as fluconazole and itraconazole, which have revolutionized the treatment of systemic fungal infections.[1] The efficacy of triazole-based antifungals primarily stems from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][7][8] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death or growth inhibition.[4][7]
Substituted 1,2,4-triazole-3-thiols represent a promising class of derivatives with a broad spectrum of biological activities, including notable antifungal properties.[1][9][10] The inclusion of a thiol group and various substituents on the triazole ring allows for extensive structural modifications, enabling the fine-tuning of their antifungal potency and spectrum.[9] Consequently, the accurate and reproducible assessment of their antifungal activity is paramount for identifying lead compounds in drug discovery programs.
This guide provides a detailed framework for conducting antifungal activity assays of substituted 1,2,4-triazole-3-thiols. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for robust and reliable screening.
Pillar 1: Mechanistic Insight & Assay Selection Rationale
The primary mechanism of action for triazole antifungals is the inhibition of ergosterol biosynthesis.[4][7][8] This fungistatic or fungicidal effect is quantifiable through various in vitro susceptibility testing methods. The choice of assay depends on several factors, including the specific research question, the throughput required, and the fungal species being investigated.
Here, we will focus on three widely accepted methods for preliminary antifungal screening:
-
Broth Microdilution Method: This is considered the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12][13] It is a quantitative method that provides a precise measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11] Its adaptability to a 96-well plate format makes it suitable for higher-throughput screening. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for this method, ensuring inter-laboratory reproducibility.[14][15][16][17][18]
-
Agar Well Diffusion Method: This is a simpler, qualitative or semi-quantitative method ideal for initial screening of a large number of compounds.[19][20][21][22] The principle involves the diffusion of the test compound from a well into an agar medium inoculated with the target fungus. The presence and size of a zone of growth inhibition around the well indicate antifungal activity.[20][23]
-
Poisoned Food Technique: This method is particularly useful for screening against filamentous fungi (molds).[24][25][26][27][28] The test compound is incorporated directly into the molten agar medium before it solidifies. A plug of the test fungus is then placed on the "poisoned" medium, and the inhibition of mycelial growth is measured.[25][27]
For the purpose of these application notes, we will provide a detailed protocol for the Broth Microdilution Method , as it offers the most quantitative and standardized data for structure-activity relationship (SAR) studies of novel 1,2,4-triazole-3-thiol derivatives.
Pillar 2: Self-Validating Experimental Protocols
A robust protocol is a self-validating one. This is achieved through the meticulous inclusion of appropriate controls.
Detailed Protocol: Broth Microdilution Antifungal Susceptibility Assay
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27/M44 documents for yeasts and M38 for filamentous fungi.[16][29][30]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of substituted 1,2,4-triazole-3-thiols against pathogenic fungi.
Materials:
-
Test Compounds: Substituted 1,2,4-triazole-3-thiols, dissolved in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Fungal Strains: Relevant pathogenic yeast (e.g., Candida albicans, Cryptococcus neoformans) or filamentous fungi (e.g., Aspergillus fumigatus, Fusarium solani). Quality control (QC) strains with known MICs should be included (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).
-
Culture Media:
-
For yeasts: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
For filamentous fungi: RPMI-1640 as above.
-
-
Standard Antifungal Drugs: Fluconazole or Itraconazole as positive controls.
-
Equipment and Consumables:
-
Sterile, flat-bottom 96-well microtiter plates.
-
Multichannel pipette.
-
Spectrophotometer or microplate reader.
-
Incubator.
-
Sterile pipette tips, tubes, and reservoirs.
-
Experimental Workflow Diagram:
Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Assay.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solutions:
-
Dissolve the substituted 1,2,4-triazole-3-thiol compounds and the standard antifungal drug in DMSO to a high concentration (e.g., 10 mg/mL).
-
Causality: DMSO is a common solvent for organic compounds and is generally tolerated by fungi at low concentrations. A high stock concentration minimizes the final DMSO concentration in the assay wells.
-
-
Preparation of Fungal Inoculum:
-
For yeasts, subculture the fungal strain onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain fresh colonies.
-
Suspend several colonies in sterile saline (0.85%) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[14]
-
Causality: A standardized inoculum size is critical for reproducible MIC values.[29] An inoculum that is too high can lead to falsely elevated MICs, while one that is too low may result in insufficient growth for accurate reading.
-
-
Assay Plate Preparation (96-well plate):
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of each row to be used.
-
Add 200 µL of the test compound working solution (stock diluted in RPMI to twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will leave wells 11 and 12 with no compound.
-
Causality: Serial dilution creates a gradient of compound concentrations, allowing for the determination of the lowest concentration that inhibits growth.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the final desired range.
-
Well 11 will serve as the Growth Control (GC) , containing only the fungal inoculum and medium.
-
Add 100 µL of sterile RPMI-1640 medium (without inoculum) to well 12. This will serve as the Sterility Control (SC) or background blank.
-
-
Controls:
-
Positive Control: Dedicate a row on each plate to a standard antifungal drug (e.g., Fluconazole). This validates the assay's ability to detect antifungal activity.
-
Solvent Control: Ensure the final concentration of DMSO in all wells is consistent and does not exceed a level that inhibits fungal growth (typically ≤1%). The growth control well implicitly serves this purpose if the same DMSO concentration is present.
-
Quality Control (QC) Strains: Test the QC strains in parallel to ensure the assay is performing within established parameters.
-
-
Incubation:
-
Seal the plates (e.g., with an adhesive plate sealer) to prevent evaporation and contamination.
-
Incubate at 35°C for 24-48 hours for yeasts, or longer for slow-growing filamentous fungi, as determined by the growth in the control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Visual Reading: Observe the wells for turbidity. The MIC is the first well that appears clear or has a significant reduction in turbidity.
-
Spectrophotometric Reading: Read the optical density (OD) of the plates at a suitable wavelength (e.g., 530 nm) using a microplate reader. The MIC can be determined as the lowest concentration that inhibits growth by ≥50% compared to the control.
-
Pillar 3: Data Presentation and Interpretation
Data Summary Table
Summarize the MIC values for all tested compounds against the different fungal strains in a table. This format facilitates the comparison of antifungal activity and the identification of structure-activity relationships.
| Compound ID | Substituent(s) | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| Control | Fluconazole | 1-4 | >64 | 4-8 |
| I | 4-chlorophenyl | 8 | 16 | 4 |
| II | 2,4-difluorophenyl | 2 | 4 | 1 |
| III | 4-methoxyphenyl | 32 | >64 | 16 |
Note: The MIC values presented are for illustrative purposes only.
Interpretation of Results
-
Potency: Lower MIC values indicate higher antifungal potency.
-
Spectrum of Activity: Compare the MIC values across different fungal species to determine the compound's spectrum of activity (broad vs. narrow).
-
Structure-Activity Relationship (SAR): By comparing the activity of structurally related 1,2,4-triazole-3-thiols, researchers can deduce which substituents enhance or diminish antifungal activity. For instance, in the example table above, the presence of electron-withdrawing fluorine atoms (Compound II) appears to enhance activity compared to a chlorine atom (Compound I) or an electron-donating methoxy group (Compound III).
-
Comparison to Standard: Benchmark the activity of the novel compounds against the standard drug (e.g., Fluconazole) to assess their relative efficacy.
Conclusion
The systematic evaluation of antifungal activity is a critical step in the development of new therapeutic agents. The broth microdilution method, when performed with the appropriate controls and adherence to standardized protocols, provides a robust and quantitative means to assess the potential of substituted 1,2,4-triazole-3-thiols as antifungal drug candidates. The data generated from these assays are essential for guiding medicinal chemistry efforts and selecting promising compounds for further preclinical development.
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- Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. (2022). Frontiers in Pharmacology, 13, 1068582.
- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers in Chemistry, 10, 896321.
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- Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. (1995). Journal of Clinical Microbiology, 33(8), 1987–1991.
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- Application Notes & Protocols for Agar Diffusion Assay in Antifungal Screening. (2025). BenchChem.
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- Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. (2014). Molecules, 19(12), 20958–20972.
- Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). International Journal of Nanomedicine, 11, 5961–5970.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molecules, 28(13), 5122.
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- Antifungal activity study using well diffusion method of Communist palla (Chromolaena odorata) 48 hrs leaf extract nanoparticles (Cu) and (Zn). (n.d.).
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Application Note: A Validated Protocol for Evaluating the Antiradical Properties of Triazole Derivatives Using the DPPH Assay
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The quest for novel therapeutic agents often leads us to explore the vast chemical space of heterocyclic compounds. Among these, triazole derivatives have emerged as a privileged scaffold, exhibiting a wide array of biological activities.[1][2] One of their key, yet sometimes overlooked, properties is their potential to act as antioxidants, mitigating the cellular damage caused by oxidative stress—a pathogenic factor in numerous diseases.[2] This document is designed not merely as a set of instructions, but as a comprehensive guide to reliably quantify the antiradical activity of novel triazole compounds. We will delve into the robust and accessible 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, explaining the causality behind each step to ensure your results are both accurate and reproducible.
Principle of the DPPH Radical Scavenging Assay
The DPPH assay is a spectrophotometric method widely used to determine the antioxidant capacity of chemical compounds.[3][4] Its popularity stems from its simplicity, speed, and the stability of the radical used.[3]
1.1 The Chemistry of Radical Scavenging
The core of the assay is the DPPH (2,2-diphenyl-1-picrylhydrazyl) molecule. DPPH is a stable free radical due to the delocalization of its spare electron across the entire molecule, which prevents it from dimerizing as many other free radicals do.[3][5] This electron delocalization gives DPPH solutions a characteristic deep violet color, with a maximum absorbance at approximately 517 nm.[5][6]
When a DPPH solution is mixed with a substance that can donate a hydrogen atom or an electron—an antioxidant—the DPPH radical is reduced to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[5][6] This reduction reaction neutralizes the free radical and results in a color change from deep violet to a pale yellow.[5][7]
The degree of discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the number of radicals scavenged and thus reflects the antioxidant power of the tested compound.[7][8] The reaction can proceed through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant (AH) donates a hydrogen atom to the DPPH radical. DPPH• + AH → DPPH-H + A•
-
Single Electron Transfer (SET): The antioxidant donates an electron, followed by a proton transfer.[5]
For many triazole derivatives, particularly those bearing phenolic or thiol substituents, the HAT mechanism is predominant.[9][10]
Caption: DPPH radical scavenging mechanism by an antioxidant hydrogen donor.
Materials and Protocol
This protocol is optimized for a 96-well microplate format, which is ideal for high-throughput screening of multiple triazole derivatives and concentrations.
2.1 Equipment and Materials
-
Microplate reader capable of measuring absorbance at 517 nm[11]
-
96-well microplates[11]
-
Calibrated single and multichannel micropipettes[11]
-
Ultrasonic cleaner (recommended for dissolving DPPH)[11]
-
Analytical balance
-
Volumetric flasks and appropriate glassware
-
Aluminum foil
2.2 Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH), MW: 394.32 g/mol
-
Methanol (99.9% HPLC grade) or Ethanol (99.5%)[3]
-
Reference Standard: Trolox (a water-soluble vitamin E analog), Ascorbic Acid, or Butylated hydroxyanisole (BHA).[9][12]
-
Test Compounds: Synthesized triazole derivatives.
2.3 Reagent Preparation
-
DPPH Stock Solution (e.g., 0.5 mM):
-
Accurately weigh ~10 mg of DPPH powder and transfer to a 50 mL volumetric flask.[13]
-
Add ~30 mL of methanol and sonicate for 60 seconds to aid dissolution.[11]
-
Dilute to the 50 mL mark with methanol and mix thoroughly.
-
Wrap the flask in aluminum foil to protect it from light and store at 4°C. This solution should be prepared fresh for optimal performance.[3]
-
-
DPPH Working Solution:
-
Dilute the DPPH stock solution with methanol to obtain an absorbance of 1.00 ± 0.10 at 517 nm.[14] This step is crucial for ensuring consistency across experiments.
-
Use methanol as the blank for this measurement. The required dilution factor will need to be determined empirically but is often in the range of 1:4 to 1:5 (stock:methanol).
-
-
Test Compound and Standard Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh the triazole derivative or standard and dissolve it in a suitable solvent (methanol is typically used to maintain consistency) to make a stock solution of 1 mg/mL (1000 µg/mL).
-
From this stock, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) to be used for generating the dose-response curve.
-
Detailed Experimental Protocol
3.1 Assay Workflow
The following workflow outlines the setup in a 96-well plate. It is critical to include proper controls to ensure the validity of the results.
Caption: High-throughput 96-well plate workflow for the DPPH assay.
3.2 Step-by-Step Procedure
-
Plate Mapping: Design the plate layout. It is recommended to run each concentration in triplicate.
-
Blank Wells: Add 200 µL of methanol to at least three wells. These will be used to blank the plate reader.
-
Sample/Standard Addition: Add 100 µL of each dilution of your triazole derivatives and the standard antioxidant into their designated wells.[15]
-
Control Wells: Add 100 µL of methanol to at least three wells that will serve as the negative control (A_control).[11] This represents 0% scavenging activity.
-
Reaction Initiation: Using a multichannel pipette, add 100 µL of the DPPH working solution to all wells except the blanks.[11]
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover the plate with a lid or aluminum foil and incubate for 30 minutes in the dark at room temperature.[7][12] The dark incubation is critical to prevent photodegradation of DPPH.
-
Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[12]
Data Analysis and Interpretation
4.1 Calculation of Radical Scavenging Activity (% Inhibition)
The percentage of DPPH radical scavenging activity for each concentration of your compound is calculated using the following formula:[6][12]
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control: The average absorbance of the negative control wells (methanol + DPPH).
-
A_sample: The absorbance of the well containing the triazole derivative or standard.
4.2 Determination of the IC₅₀ Value
The IC₅₀ (Inhibitory Concentration 50%) value is the most common and informative metric derived from this assay. It represents the concentration of an antioxidant required to decrease the initial DPPH concentration by 50%.[16] A lower IC₅₀ value signifies a higher antioxidant activity.[9]
-
Generate a Dose-Response Curve: For each compound, plot the % Scavenging Activity (Y-axis) against the corresponding concentrations (X-axis).
-
Linear Regression: For concentrations that produce an inhibition between 20% and 80%, the relationship is often linear. You can use software like Microsoft Excel or GraphPad Prism to perform a linear regression and obtain the equation of the line: y = mx + c.[17][18]
-
Calculate IC₅₀: To find the IC₅₀, set y = 50 in the equation and solve for x:[18] IC₅₀ = (50 - c) / m
4.3 Data Presentation
Summarize the final calculated IC₅₀ values for all tested triazole derivatives and the reference standard in a clear, structured table. This allows for direct comparison of their antiradical potency.
| Compound | IC₅₀ (µg/mL) ± SD |
| Triazole Derivative 1 | [Value] |
| Triazole Derivative 2 | [Value] |
| Triazole Derivative 3 | [Value] |
| Trolox (Standard) | [Value] |
| SD = Standard Deviation from triplicate experiments. |
Trustworthiness and Scientific Integrity
A protocol is only as good as its controls and validation. To ensure your results are trustworthy, consider the following:
-
Positive Control: Always include a well-characterized standard antioxidant like Trolox or ascorbic acid.[12] The IC₅₀ value you obtain for the standard should be consistent with established literature values, validating that your assay is performing correctly.
-
Method Validation: For rigorous drug development applications, the assay should be validated according to ICH guidelines.[19] This involves assessing linearity, precision (repeatability), accuracy, and robustness to ensure the method is reliable.[15][20]
-
Addressing Interferences: If a test compound is colored and absorbs light at 517 nm, it can interfere with the assay. To correct for this, prepare a separate sample blank for each concentration containing 100 µL of the compound and 100 µL of methanol (instead of DPPH solution). Subtract the absorbance of this sample blank from your corresponding A_sample reading before calculating the % scavenging activity.
Field Insights: Structure-Activity Relationships (SAR)
The power of this assay is amplified when results are used to inform medicinal chemistry efforts. For triazole derivatives, antioxidant activity is highly dependent on their substitution patterns.[21]
-
Electron-Donating Groups: The presence of electron-donating groups, such as hydroxyl (-OH) on a phenyl ring (a phenol group) or thiol (-SH) groups, often enhances antioxidant activity.[9][10] These groups can readily donate a hydrogen atom to stabilize the DPPH radical.
-
Steric Hindrance: Bulky substituents near the active hydrogen-donating group may cause steric hindrance, potentially reducing the rate and extent of the reaction with DPPH.[5]
By comparing the IC₅₀ values of a series of structurally related triazoles, you can derive valuable SAR insights to guide the design of more potent antioxidant compounds.
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In Vitro Anticancer Evaluation of Metal Complexes of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the in vitro evaluation of the anticancer potential of metal complexes derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The versatile coordination chemistry of this triazole ligand, featuring both soft sulfur and hard nitrogen donor atoms, allows for the synthesis of a diverse range of metal complexes with promising pharmacological activities.[1] The coordination of metal ions to such organic ligands can significantly enhance their biological efficacy.[1]
I. Introduction: The Rationale for Triazole Metal Complexes in Oncology
1,2,4-triazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[2][3] Their therapeutic potential is often attributed to their ability to interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, dipole interactions, and by acting as isosteres for amide or ester groups.[4] The incorporation of a metal center can further augment this activity through several mechanisms, including:
-
Enhanced Lipophilicity: Facilitating passage through cell membranes.
-
Redox Activity: Inducing oxidative stress within cancer cells.
-
Specific Geometrical Conformations: Allowing for targeted interactions with biomolecules like DNA or enzymes.[5]
This guide will detail the synthesis of the triazole ligand and its metal complexes, followed by comprehensive protocols for assessing their cytotoxic and apoptotic effects on cancer cell lines.
II. Synthesis and Characterization
The successful evaluation of anticancer activity is predicated on the purity and well-defined structure of the test compounds.
Protocol 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Ligand)
This multi-step synthesis begins with a common starting material and proceeds through a dithiocarbazinate intermediate.
Step 1: Synthesis of Benzohydrazide. [1]
-
React ethyl benzoate with hydrazine monohydrate. The specific reaction conditions (e.g., temperature, reaction time) should be optimized based on laboratory standards.
Step 2: Formation of Potassium Dithiocarbazinate. [1]
-
The synthesized benzohydrazide is then reacted with carbon disulfide in an alkaline ethanolic solution. This results in the precipitation of the potassium dithiocarbazinate salt.
Step 3: Cyclization to Form the Triazole Ring. [1]
-
The potassium salt is cyclized using hydrazine hydrate to yield the final product, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Protocol 2: Synthesis of Metal Complexes
-
General Procedure: An ethanolic solution of the desired metal salt (e.g., Ni²⁺, Co²⁺, Cd²⁺, Cr³⁺, Zn²⁺) is added to an ethanolic solution of the synthesized triazole ligand, typically in a 1:2 metal-to-ligand molar ratio.[1][6]
-
Reaction Conditions: The mixture is refluxed for a period sufficient to ensure complete reaction, often around two hours.[6]
-
Isolation: The resulting metal complex precipitates upon cooling and can be collected by filtration, washed with a suitable solvent like hot methanol, and dried.[6]
Characterization: It is imperative to characterize the synthesized ligand and its metal complexes to confirm their identity and purity. Standard analytical techniques include:
-
FT-IR Spectroscopy: To identify functional groups and confirm coordination of the metal ion through shifts in the vibrational frequencies of the N-H, C=N, and C-S bonds.[1]
-
¹H NMR Spectroscopy: To elucidate the proton environment of the molecule. Changes in chemical shifts upon complexation provide evidence of metal-ligand binding.[1]
-
Elemental Analysis: To determine the empirical formula of the synthesized compounds.
III. In Vitro Anticancer Evaluation: Core Protocols
The cornerstone of assessing anticancer potential in vitro is the determination of a compound's cytotoxicity against cancer cell lines.
Protocol 3: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[8][9]
-
Compound Treatment: Prepare serial dilutions of the synthesized metal complexes and the parent ligand in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as isopropanol or DMSO, to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting cell viability against compound concentration.[7]
Data Presentation:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Ligand | MCF-7 | >100 |
| Complex A (e.g., Cd²⁺) | MCF-7 | 28.45 ± 2.34[1] |
| Complex B (e.g., Zn²⁺) | MCF-7 | 52.57 ± 4.72[1] |
| Doxorubicin (Control) | MCF-7 | Insert Value |
Note: The above table is a template. Actual values must be experimentally determined. The inclusion of a non-tumorigenic cell line (e.g., MCF-10a) is crucial to assess the selectivity of the compounds for cancer cells.[1]
IV. Elucidating the Mechanism of Action
Understanding how a compound induces cell death is a critical next step. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10]
Protocol 4: Apoptosis Detection by Flow Cytometry
Flow cytometry using Annexin V and Propidium Iodide (PI) staining can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Workflow Diagram:
Caption: Workflow for apoptosis detection using flow cytometry.
Protocol 5: Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[11]
Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). Staining cells with a fluorescent dye that binds to DNA, such as propidium iodide, allows for the quantification of cells in each phase by flow cytometry.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the metal complexes at their IC₅₀ concentrations for a defined period.
-
Cell Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membranes.
-
Staining: Treat the cells with RNase to prevent staining of RNA and then stain with propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The resulting histogram of cell count versus fluorescence intensity can be analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathway Involvement:
Triazole derivatives have been shown to induce apoptosis through various signaling pathways. A common mechanism involves the intrinsic or mitochondrial pathway.
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Application Notes and Protocols: 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive technical guide for researchers and scientists on the utilization of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor. This document outlines the theoretical basis for its inhibitory action, detailed experimental protocols for its evaluation, and methods for surface characterization.
Introduction: The Role of Triazole Derivatives in Corrosion Mitigation
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant global economic and safety challenge. The use of organic corrosion inhibitors is a primary strategy to combat this issue, particularly in acidic environments encountered in various industrial processes. Triazole derivatives have emerged as a promising class of corrosion inhibitors due to their unique molecular structure.[1][2] These heterocyclic compounds contain nitrogen and, in many cases, sulfur atoms, which act as active centers for adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2][3]
This compound, the subject of this guide, possesses multiple functional groups—an amino group, a thioether, and a thiol group—that are expected to contribute significantly to its efficacy as a corrosion inhibitor. These groups can facilitate strong adsorption onto the metal surface, thereby impeding both anodic and cathodic reactions of the corrosion process.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective film. This process can occur through two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. It is generally a weaker form of adsorption.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons on the nitrogen and sulfur atoms of the triazole ring and the vacant d-orbitals of the metal atoms. This is a stronger and more stable form of adsorption.[4]
The presence of multiple heteroatoms (N and S) and the π-electrons in the triazole ring of this compound suggest that it can be effectively adsorbed on the metal surface, leading to the formation of a stable, protective layer that isolates the metal from the corrosive medium.[5][6]
Experimental Evaluation of Corrosion Inhibition Efficiency
To quantitatively assess the performance of this compound as a corrosion inhibitor, a combination of gravimetric and electrochemical techniques is recommended.
Weight Loss Measurement
This is a classical and straightforward method to determine the corrosion rate and the inhibition efficiency.[7][8]
Protocol:
-
Sample Preparation:
-
Prepare coupons of the metal to be tested (e.g., mild steel, copper) with specific dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons with a series of emery papers of decreasing grit size to achieve a smooth, mirror-like surface.[8]
-
Degrease the coupons by washing with acetone and then rinse with distilled water.[8]
-
Dry the coupons in a desiccator and accurately weigh them using an analytical balance (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄ solution).
-
Prepare different concentrations of the inhibitor solution by dissolving this compound in the corrosive medium.
-
Immerse the pre-weighed metal coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.[9]
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Gently wash the coupons with a stream of distilled water to remove corrosion products.
-
Clean the coupons with a suitable cleaning solution (e.g., a solution containing HCl and hexamine for steel) to remove any remaining corrosion products without affecting the base metal.
-
Rinse the coupons with distilled water and acetone, dry them, and re-weigh them (W_final).
-
-
Calculations:
-
Corrosion Rate (CR):
where A is the surface area of the coupon and t is the immersion time.
-
Inhibition Efficiency (IE%):
-
[10] Data Presentation:
| Inhibitor Concentration (mM) | Immersion Time (h) | Initial Weight (g) | Final Weight (g) | Weight Loss (g) | Corrosion Rate (g/cm²·h) | Inhibition Efficiency (%) |
| Blank (0) | 24 | 5.1234 | 5.0876 | 0.0358 | 1.49 x 10⁻⁴ | - |
| 0.1 | 24 | 5.1236 | 5.1158 | 0.0078 | 3.25 x 10⁻⁵ | 78.2 |
| 0.5 | 24 | 5.1232 | 5.1201 | 0.0031 | 1.29 x 10⁻⁵ | 91.3 |
| 1.0 | 24 | 5.1238 | 5.1225 | 0.0013 | 5.42 x 10⁻⁶ | 96.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. [3]These tests are typically performed using a three-electrode setup consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
This technique involves scanning the potential of the working electrode and measuring the resulting current to obtain a polarization curve (Tafel plot). [11]From this curve, key corrosion parameters can be determined.
Protocol:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an epoxy resin, leaving a known surface area exposed. Polish and clean the exposed surface as described in the weight loss protocol.
-
Cell Setup: Place the three electrodes in the electrochemical cell containing the corrosive solution (with and without the inhibitor). Allow the system to stabilize for about 30-60 minutes until a steady open-circuit potential (OCP) is reached.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s). [11]4. Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection. [11] * Calculate the inhibition efficiency:
-
Interpretation: A significant decrease in the corrosion current density and a shift in the corrosion potential upon the addition of the inhibitor indicate effective corrosion inhibition. A shift in the corrosion potential towards more positive values suggests anodic inhibition, a shift to more negative values suggests cathodic inhibition, and a minimal change suggests a mixed-type inhibitor.
[12]***
EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film.
-
Cell Setup: Use the same three-electrode setup as for PDP. Allow the system to reach a steady OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The Nyquist plot for a simple corrosion process is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). [16] * The data is often fitted to an equivalent electrical circuit model to extract quantitative parameters. A common model is the Randles circuit.
-
Calculate the inhibition efficiency:
where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Interpretation: An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) in the presence of the inhibitor indicate the formation of a protective film on the metal surface.
[16]Visualization of Experimental Workflow:
Caption: Workflow for evaluating corrosion inhibition.
Surface Characterization Techniques
To visualize the protective film and understand its composition, surface analysis techniques are employed.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the metal surface morphology.
[17]Protocol:
-
Sample Preparation: After the immersion test, gently rinse the metal coupons with distilled water and dry them. For samples with a thick inhibitor film, careful rinsing is crucial to preserve the layer. 2[18]. Imaging: Mount the samples on an SEM stub and coat them with a thin layer of a conductive material (e.g., gold) if necessary. Acquire images at different magnifications.
Interpretation: SEM images of the metal surface in the absence of the inhibitor will show significant damage, such as pitting and uniform corrosion. In contrast, the surface protected by an effective inhibitor like this compound should appear much smoother and less damaged.
[17]#### 2. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the metal surface.
-
Sample Preparation: After immersion, the samples should be carefully rinsed with a non-reactive solvent and dried in an inert atmosphere (e.g., in a glove box purged with nitrogen or argon) to minimize oxidation before being transferred to the XPS vacuum chamber. 2[19][21]. Analysis: Irradiate the sample surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.
Interpretation: XPS spectra can confirm the presence of nitrogen and sulfur from the adsorbed inhibitor molecules on the metal surface. High-resolution spectra of these elements can provide insights into the nature of the chemical bonds formed between the inhibitor and the metal, helping to elucidate the adsorption mechanism.
[19][21]Visualization of Inhibition Mechanism:
Caption: Adsorption and protective film formation.
Conclusion
This compound holds significant promise as an effective corrosion inhibitor. Its molecular structure, rich in heteroatoms, facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive media. The experimental protocols detailed in these application notes provide a robust framework for the systematic evaluation of its performance. By combining gravimetric, electrochemical, and surface analysis techniques, researchers can gain a comprehensive understanding of its inhibition efficiency and mechanism of action, paving the way for its application in various industrial settings.
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- Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - ResearchG
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Application Notes and Protocols: 4-Amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol (AMTT) in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 4-Amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol (AMTT) as a Versatile Ligand
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with unique properties and applications. Among the vast array of heterocyclic compounds, 1,2,4-triazole derivatives have garnered significant attention due to their diverse biological activities and remarkable coordination capabilities. This application note focuses on a particularly promising, yet underexplored, member of this family: This compound (AMTT) .
AMTT presents a compelling structural motif for coordination chemists. It is a multifunctional ligand possessing several potential donor sites: the exocyclic amino group, the endocyclic nitrogen atoms of the triazole ring, and the exocyclic thiol group. This multiplicity of binding sites allows for a rich and varied coordination chemistry, enabling the formation of complexes with diverse nuclearities, geometries, and electronic properties. The presence of both "hard" nitrogen and "soft" sulfur donor atoms further enhances its versatility, allowing it to coordinate effectively with a wide range of transition metal ions.
The resulting metal complexes of AMTT and its analogues have shown significant promise in various fields, including the development of novel antimicrobial and anticancer agents. The coordination of the triazole ligand to a metal center can significantly enhance its biological activity, a phenomenon that is of great interest to drug development professionals.
This guide provides a comprehensive overview of the use of AMTT as a ligand, including detailed protocols for its synthesis, the preparation of its metal complexes, and methods for their characterization.
Molecular Structure and Tautomerism of AMTT
AMTT can exist in two tautomeric forms: the thione and the thiol form. The equilibrium between these two forms is influenced by factors such as the solvent and pH. In the solid state and in solution, the thione form is generally considered to be more stable.
Caption: Thione-thiol tautomerism of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (a close analogue of AMTT).
Coordination Behavior of AMTT
The coordination chemistry of AMTT is dominated by its ability to act as a bidentate ligand, primarily through the exocyclic thiol sulfur and one of the adjacent endocyclic nitrogen atoms. Upon coordination, the proton of the thiol group is typically lost, and the ligand binds to the metal ion as a monoanionic species.
The most common coordination mode involves the formation of a stable five-membered chelate ring through the sulfur atom and the N(1) atom of the triazole ring. However, other coordination modes, including bridging between two or more metal centers, are also possible, leading to the formation of polynuclear complexes.
Caption: Common coordination modes of AMTT.
Protocol 1: Synthesis of this compound (AMTT)
This protocol describes a general and widely adopted method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, adapted for the synthesis of AMTT.[1][2] The synthesis is a two-step process starting from methyl dithiocarbazate.
Materials:
-
Methyl dithiocarbazate (or synthesized from hydrazine hydrate and carbon disulfide)
-
Hydrazine hydrate (99-100%)
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
Equipment:
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and flask
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of Potassium Dithiocarbazinate Salt
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
Cool the solution in an ice bath to below 10 °C.
-
To the cooled solution, add methyl dithiocarbazate (0.1 mol) portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, add carbon disulfide (0.1 mol) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition of CS₂, continue stirring the mixture in the ice bath for 1 hour, followed by stirring at room temperature for 2-3 hours.
-
The precipitated potassium dithiocarbazinate salt is collected by filtration, washed with a small amount of cold ethanol, and then with diethyl ether.
-
The resulting salt is dried in a desiccator and can be used in the next step without further purification.
Step 2: Cyclization to form AMTT
-
In a 500 mL round-bottom flask, suspend the potassium dithiocarbazinate salt (0.1 mol) in water (100 mL).
-
Add hydrazine hydrate (0.2 mol) to the suspension.
-
The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (use appropriate safety precautions and a scrubber).
-
After the reflux is complete, cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The white or off-white precipitate of this compound is formed.
-
Collect the product by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent such as ethanol or an ethanol-water mixture to obtain pure AMTT.
Caption: Workflow for the synthesis of AMTT.
Protocol 2: General Synthesis of a Metal(II)-AMTT Complex
This protocol provides a general procedure for the synthesis of a metal(II) complex of AMTT.[3] The stoichiometry of the resulting complex will depend on the metal-to-ligand ratio and the specific reaction conditions.
Materials:
-
This compound (AMTT)
-
A metal(II) salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O, Zn(OAc)₂·2H₂O)
-
Methanol or Ethanol
-
Ammonia solution or sodium acetate (for pH adjustment)
Equipment:
-
Schlenk flasks or round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Büchner funnel and flask
Procedure:
-
Dissolve AMTT (2 mmol) in hot methanol or ethanol (30 mL) in a Schlenk flask.
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in the same solvent (20 mL).
-
Slowly add the metal salt solution to the hot ligand solution with constant stirring.
-
A change in color or the formation of a precipitate may be observed.
-
The pH of the reaction mixture can be adjusted by the dropwise addition of a dilute ammonia solution or a solution of sodium acetate to facilitate the deprotonation of the thiol group and promote complexation.
-
The reaction mixture is then refluxed for 2-4 hours.
-
After cooling to room temperature, the precipitated metal complex is collected by filtration.
-
The complex is washed with the solvent used for the reaction, followed by a low-boiling point solvent like diethyl ether.
-
The final product is dried in a vacuum desiccator.
Characterization of AMTT and its Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the synthesized ligand and its metal complexes.
| Technique | AMTT (Ligand) | Metal-AMTT Complex | Information Obtained |
| FT-IR (cm⁻¹) | ν(N-H): 3300-3100ν(C=S): ~1300ν(S-H): ~2550 (weak) | Disappearance of ν(S-H)Shift in ν(C=N) and ν(N-H)Appearance of ν(M-N) and ν(M-S) in the far-IR region | Confirmation of coordination through N and S atoms. |
| ¹H NMR (ppm) | δ(NH₂): ~5.8δ(SH): ~13.9 (broad) | Disappearance of the SH proton signalShift in the NH₂ proton signal | Evidence of deprotonation of the thiol group upon complexation. |
| UV-Vis (nm) | π → π* and n → π* transitions | Ligand-to-metal charge transfer (LMCT) bandsd-d transitions (for transition metals) | Information on the electronic structure and geometry of the complex. |
| Elemental Analysis | C, H, N, S percentages | C, H, N, S, and Metal percentages | Confirmation of the empirical formula of the ligand and the stoichiometry of the complex. |
| Molar Conductivity | - | Low values in non-coordinating solvents | Indicates the non-electrolytic nature of neutral complexes. |
| Single-Crystal X-ray Diffraction | - | Provides definitive structural information | Determination of bond lengths, bond angles, coordination geometry, and crystal packing. |
Potential Applications in Drug Development
The metal complexes of 1,2,4-triazole-3-thiol derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development.
-
Antimicrobial Activity: The coordination of the triazole ligand to metal ions such as copper, zinc, and nickel has been shown to enhance its activity against various bacterial and fungal strains. This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.
-
Anticancer Activity: Several studies have reported the cytotoxic effects of metal complexes of triazole derivatives against various cancer cell lines.[1] The mechanism of action is often complex and can involve the induction of apoptosis, inhibition of key enzymes, or interaction with DNA.
The ability to tune the properties of the metal complexes by varying the metal ion, the substituents on the triazole ring, and the overall geometry of the complex provides a powerful tool for the rational design of new therapeutic agents.
Conclusion
This compound is a highly versatile ligand with significant potential in coordination chemistry. Its straightforward synthesis and ability to form stable complexes with a variety of metal ions make it an attractive building block for the construction of novel coordination compounds. The detailed protocols and characterization data provided in this application note serve as a valuable resource for researchers interested in exploring the rich coordination chemistry and potential applications of this promising ligand, particularly in the field of medicinal chemistry and drug development. Further exploration of the coordination chemistry of AMTT is warranted and is likely to lead to the discovery of new complexes with interesting structural features and valuable biological activities.
References
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(3). Available at: [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
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- 3. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Evaluating the Anti-Tubercular Activity of Triazole-Thiol Derivatives
Introduction: The Imperative for Novel Anti-Tubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, necessitating the urgent development of new therapeutic strategies. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains underscores the inadequacy of current treatment regimens.[1] Triazole-thiol derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as anti-tubercular agents.[2][3] This guide provides a comprehensive experimental framework for the systematic evaluation of these derivatives, from initial in vitro screening to preliminary safety and mechanistic assessments.
The rationale for focusing on triazole-thiol scaffolds lies in their diverse biological activities and their potential to inhibit various mycobacterial targets.[2] Structure-activity relationship (SAR) studies have indicated that modifications to the triazole ring and the thiol substituent can significantly modulate anti-mycobacterial potency.[4][5] This document outlines a tiered approach to screening and characterization, ensuring a robust and efficient evaluation of novel triazole-thiol candidates.
Part 1: Primary In Vitro Screening for Anti-Mycobacterial Activity
The initial phase of evaluation focuses on determining the direct inhibitory effect of the synthesized triazole-thiol derivatives against replicating M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely adopted, cost-effective, and reliable method for this purpose.[6][7][8][9][10]
Principle of the Microplate Alamar Blue Assay (MABA)
The MABA utilizes the redox indicator Alamar blue (resazurin), which is blue in its oxidized state and turns pink in its reduced state.[8] Viable, metabolically active mycobacterial cells reduce the Alamar blue, causing a quantifiable color change. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.[8]
MABA Protocol
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Triazole-thiol derivatives dissolved in dimethyl sulfoxide (DMSO).
-
Standard anti-TB drugs (e.g., Isoniazid, Rifampicin) as positive controls.
-
Alamar Blue reagent.
-
Sterile 96-well microplates.
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:50 in broth.
-
Compound Dilution: Prepare serial twofold dilutions of the triazole-thiol derivatives and control drugs in the 96-well plates. The final concentration of DMSO should not exceed 1% to avoid toxicity.
-
Inoculation: Add the diluted bacterial suspension to each well. Include wells with bacteria and no drug (growth control) and wells with broth only (sterility control).
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After the incubation period, add a mixture of Alamar Blue and 20% Tween 80 to each well.[7]
-
Re-incubation and Reading: Re-incubate the plates for 24 hours.[8] The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[8] Results can be read visually or spectrophotometrically.
Data Interpretation and Expected Outcomes
The MIC values for the triazole-thiol derivatives will be determined and compared to those of the standard drugs. A lower MIC value indicates higher potency. Compounds exhibiting significant activity (typically in the low micromolar to nanomolar range) are prioritized for further studies.[4]
| Compound | MIC (µg/mL) | Interpretation |
| Triazole-Thiol Derivative A | 0.8 | Potent Activity |
| Triazole-Thiol Derivative B | 12.5 | Moderate Activity |
| Triazole-Thiol Derivative C | >64 | Inactive |
| Isoniazid (Control) | 0.05 | Expected Activity |
| Rifampicin (Control) | 0.1 | Expected Activity |
| Table 1: Example Data from MABA Screening |
Part 2: Assessing Activity Against Non-Replicating Mycobacteria
A crucial aspect of anti-TB drug development is the ability to target dormant or non-replicating persister (NRP) bacteria, which are believed to be responsible for the long duration of TB therapy.[11][12] The Low-Oxygen-Recovery Assay (LORA) is a high-throughput method to assess compound activity against NRP M. tuberculosis.[6][11][12]
Principle of the Low-Oxygen-Recovery Assay (LORA)
LORA utilizes a recombinant strain of M. tuberculosis that expresses a luciferase gene.[6][11] The bacteria are first adapted to a low-oxygen, non-replicating state. The compounds are then added, and after a period of anaerobic incubation, the bacteria are allowed to "recover" under aerobic conditions. The luminescence produced upon recovery is proportional to the number of viable bacteria.[11][12]
LORA Protocol
Materials:
-
Recombinant M. tuberculosis H37Rv expressing luciferase.
-
Anaerobic chamber or gas-pack system.
-
Luciferase substrate.
-
Luminometer.
-
Other materials as listed for MABA.
Procedure:
-
Induction of NRP State: Grow the luciferase-expressing M. tuberculosis in a controlled oxygen-depleted environment (e.g., a fermentor with a limited headspace) to induce a non-replicating state.[11]
-
Compound Addition: Dispense the NRP bacterial culture into 96-well plates containing serial dilutions of the triazole-thiol derivatives.
-
Anaerobic Incubation: Incubate the plates under anaerobic conditions for 10 days.[11][12]
-
Aerobic Recovery: Transfer the plates to an aerobic incubator for a "recovery" period of approximately 28 hours to allow for the expression of luciferase in viable bacteria.[11][12]
-
Luminescence Reading: Add the luciferase substrate and measure the relative light units (RLU) using a luminometer. A reduction in RLU compared to the no-drug control indicates activity against NRP bacteria.
LORA Workflow Diagram
Caption: Workflow for the Low-Oxygen-Recovery Assay (LORA).
Part 3: Cytotoxicity and Selectivity Assessment
To be considered a viable drug candidate, a compound must exhibit selective toxicity towards the pathogen with minimal effects on host cells. Cytotoxicity is commonly assessed using mammalian cell lines, such as Vero (monkey kidney epithelial) cells or RAW264.7 (murine macrophage) cells.[13][14]
Principle of the MTT/MTS Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods to assess cell viability.[14][15] Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically. A decrease in color formation indicates cytotoxicity.[15]
Cytotoxicity Protocol (using Vero cells)
Materials:
-
Vero cells (ATCC CCL-81).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
MTT or MTS reagent.
-
Solubilizing agent (e.g., DMSO or SDS) for MTT assay.
-
Triazole-thiol derivatives.
-
Doxorubicin or another cytotoxic agent as a positive control.
Procedure:
-
Cell Seeding: Seed Vero cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the triazole-thiol derivatives. Include wells with cells and no compound (viability control) and wells with a known cytotoxic agent.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[13]
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for a further 2-4 hours.
-
Quantification: If using MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Calculating the Selectivity Index (SI)
The Selectivity Index is a critical parameter that provides a measure of the compound's therapeutic window. It is calculated as the ratio of the cytotoxicity to the anti-tubercular activity.
SI = CC50 / MIC
A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to mammalian cells.[4]
Part 4: Preliminary Mechanistic Insights
While detailed mechanism-of-action studies are beyond the scope of initial screening, preliminary investigations can provide valuable insights. For triazole derivatives, potential targets include enzymes involved in cell wall synthesis or DNA replication.[16][17]
Potential Targets for Triazole-Thiol Derivatives
-
DNA Gyrase: Some triazole-containing compounds have been shown to inhibit M. tuberculosis DNA gyrase, an essential enzyme for DNA replication.[16]
-
Cytochrome P450 enzymes: CYP121, a cytochrome P450 enzyme in M. tuberculosis, has been identified as a potential target for azole-based anti-tubercular agents.[17][18]
Experimental Approach: Mutant Resistance Studies
Generating and sequencing resistant mutants can be a powerful tool to identify the drug's target.
Procedure:
-
Selection of Resistant Mutants: Plate a high density of M. tuberculosis on solid media containing the triazole-thiol derivative at a concentration 4-8 times its MIC.
-
Isolation and Verification: Isolate colonies that grow in the presence of the compound and confirm their resistance by re-testing the MIC.
-
Whole-Genome Sequencing: Perform whole-genome sequencing on the resistant isolates and compare them to the wild-type strain to identify mutations. Mutations consistently found in genes encoding specific proteins strongly suggest that protein is the drug's target. For instance, mutations in genes for coenzyme F420 biosynthesis and the nitroreductase Ddn have been identified for nitro-containing 1,2,4-triazolyl pyridines.[4]
Part 5: In Vivo Efficacy Models (Outlook)
Promising candidates from in vitro studies should eventually be evaluated in animal models of tuberculosis.[19] The murine model is the most commonly used for preclinical efficacy testing.[20][21]
Murine Model of Tuberculosis
General Procedure:
-
Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis.[21]
-
Treatment: After establishing a chronic infection (typically 2-4 weeks post-infection), treatment with the triazole-thiol derivative is initiated.
-
Evaluation: The primary endpoint is the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen compared to untreated control animals.[20]
Newer in vivo models using fluorescent or luminescent reporter strains of M. tuberculosis can offer more rapid and efficient evaluation of drug efficacy.[22][23]
In Vivo Evaluation Workflow
Caption: General workflow for in vivo efficacy testing in a murine model.
References
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Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link]
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Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., Torres, P., Madico, G., Hernandez, A., Degnan, M. T., Cook, M. B., Quenzer, V. K., Ferguson, R. M., & Gilman, R. H. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366. [Link]
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Gupta, A., Bhakta, S., & Kundu, B. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. In Methods in Molecular Biology (Vol. 1285, pp. 281–292). Humana Press. [Link]
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ResearchGate. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF. Retrieved from [Link]
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Angra, P., G. T. G., & Kumar, D. (2016). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 54(4), 1063–1065. [Link]
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Zelmer, A., Carroll, P., Andreu, N., Hagens, K., Mahlo, J., Redinger, N., Robertson, B. D., Wiles, S., Ward, T. H., Parish, T., Ripoll, J., Bancroft, G. J., & Schaible, U. E. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(8), 1948–1960. [Link]
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Cho, S. H., Warit, S., Wan, B., Hwang, C. H., & Franzblau, S. G. (2007). Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(4), 1380–1385. [Link]
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American Society for Microbiology. (n.d.). Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis. Retrieved from [Link]
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Zelmer, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(8), 1948-60. [Link]
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American Society for Microbiology. (n.d.). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Retrieved from [Link]
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Lenaerts, A. J., Gruppo, V., & Orme, I. M. (2003). Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. Antimicrobial Agents and Chemotherapy, 47(2), 783–785. [Link]
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Joosten, S. A., et al. (2019). An Auto-luminescent Fluorescent BCG Whole Blood Assay to Enable Evaluation of Paediatric Mycobacterial Responses Using Minimal Blood Volumes. Frontiers in Immunology, 10, 874. [Link]
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Gu, J., et al. (2017). Animal Models for Tuberculosis in Translational and Precision Medicine. Journal of Tuberculosis Research, 5(3), 163-172. [Link]
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Fletcher, H. A., et al. (2011). A Functional Whole Blood Assay to Measure Viability of Mycobacteria, using Reporter-Gene Tagged BCG or M.Tb (BCG lux/M.Tb lux). Journal of Visualized Experiments, (55), e3226. [Link]
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Gray, M. A., et al. (2020). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 6(11), 3029–3041. [Link]
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Cantrell, C. L., et al. (1999). Rapid screening of natural products for antimycobacterial activity by using luciferase-expressing strains of Mycobacterium bovis BCG and Mycobacterium intracellulare. Journal of Microbiological Methods, 35(2), 119-125. [Link]
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ResearchGate. (n.d.). Bioluminescence Screening In Vitro (Bio-Siv) Assays for High-Volume Antimycobacterial Drug Discovery. Retrieved from [Link]
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BDM71403, a triazole-based NBTI, is potent against resistant ESKAPE and M. tuberculosis. (2024). Cell Chemical Biology. [Link]
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- 23. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Molecular Docking of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the molecular docking procedures for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives. This class of heterocyclic compounds has garnered significant interest due to its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Molecular docking is a pivotal computational technique used to predict the binding orientation and affinity of these small molecules to their protein targets, offering critical insights for structure-based drug design.[3] This document outlines the theoretical underpinnings, prerequisite software, and a detailed, step-by-step protocol for performing molecular docking, from protein and ligand preparation to the analysis and validation of results.
Foundational Principles of Molecular Docking
Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor, typically a protein) to predict the preferred binding mode and affinity.[3] The process involves two primary stages: sampling the conformational space of the ligand within the protein's active site and then ranking these conformations using a scoring function.[4]
-
Causality: The fundamental goal is to identify the most stable ligand-receptor complex, characterized by the lowest binding energy.[5] This predicted stability is a proxy for binding affinity. A lower binding energy suggests a stronger, more stable interaction, indicating that the ligand is more likely to bind to the receptor and exert a biological effect.[5]
The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold is particularly interesting for docking studies due to its structural features. The triazole ring, amino group, and thiol/thione tautomerism provide multiple points for potential hydrogen bonding and other non-covalent interactions with protein active sites.[6]
Prerequisites: Software and Hardware
A successful docking workflow relies on a suite of specialized computational tools. While numerous commercial packages are available, this guide focuses on widely used and freely accessible software for academic research.
| Software | Purpose |
| UCSF Chimera / ChimeraX | Visualization, protein and ligand preparation.[7] |
| AutoDock Tools (MGLTools) | Preparation of protein and ligand files (PDBQT format), grid box setup.[8] |
| AutoDock Vina | The core docking engine for performing the simulation.[8][9] |
| Open Babel | Interconversion of chemical file formats.[4] |
| Discovery Studio Visualizer | Advanced analysis and visualization of docking results and interactions.[10] |
| PubChem / ZINC Database | Sourcing 2D and 3D structures of ligands. |
| Protein Data Bank (PDB) | Sourcing 3D crystallographic structures of protein targets.[3] |
Hardware: A modern multi-core processor (e.g., Intel Core i7/i9, AMD Ryzen 7/9) is recommended to expedite the computationally intensive steps, particularly the docking simulation itself.
The Molecular Docking Workflow: A Visual Overview
The entire procedure can be visualized as a sequential process, where the integrity of each step is crucial for the validity of the final results.
Caption: The comprehensive molecular docking workflow.
Detailed Experimental Protocols
This section provides a step-by-step methodology for docking a representative 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivative into a target protein.
Part A: Protein Preparation
The goal of this phase is to clean the raw protein structure file to make it suitable for docking. This involves removing non-essential molecules and correcting for missing atoms.
-
Obtain Protein Structure: Download the 3D structure of the target protein from the RCSB Protein Data Bank (PDB). For this example, let's assume a hypothetical target kinase (PDB ID: XXXX).
-
Initial Cleaning: Open the PDB file in UCSF Chimera.
-
Causality: Crystallographic structures often contain water molecules, ions, and co-factors that may not be relevant to the ligand's binding and can interfere with the docking algorithm.[11] These are removed to simplify the system.
-
Action: Delete all water molecules and any co-crystallized ligands or ions not essential for binding.
-
-
Add Hydrogens: Use the appropriate tool (e.g., in AutoDock Tools or Chimera) to add hydrogen atoms to the protein.
-
Assign Charges: Compute and assign partial charges to the protein atoms.
-
Causality: Charges are necessary for the scoring function to calculate electrostatic interactions, a key component of binding energy. AutoDock typically uses Gasteiger or Kollman charges. For proteins, Kollman charges are preferred.[4]
-
Action (AutoDock Tools): Edit > Charges > Add Kollman Charges.
-
-
Save as PDBQT: Save the prepared protein in the PDBQT file format.
-
Causality: The PDBQT format is required by AutoDock Vina. It contains the atomic coordinates, partial charges, and atom type information.
-
Action (AutoDock Tools): Grid > Macromolecule > Choose... and then save the file.
-
Part B: Ligand Preparation
This phase prepares the small molecule for docking.
-
Obtain Ligand Structure: Obtain the 2D or 3D structure of your 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivative. This can be done by sketching it in a chemical drawing program or downloading from a database like PubChem.
-
3D Conversion and Energy Minimization: Convert the 2D structure to 3D and perform energy minimization using a force field (e.g., MMFF94).
-
Causality: Energy minimization finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking.
-
-
Add Hydrogens and Assign Charges: Similar to the protein, add polar hydrogens and compute Gasteiger charges for the ligand.
-
Action (AutoDock Tools): Ligand > Input > Open..., then Edit > Hydrogens > Add > Polar Only, and Edit > Charges > Compute Gasteiger.
-
-
Define Torsions: Define the rotatable bonds in the ligand.
-
Causality: This step determines the ligand's flexibility during the docking simulation, allowing it to adopt different conformations within the binding pocket.
-
Action (AutoDock Tools): Ligand > Torsion Tree > Detect Root.
-
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
-
Action (AutoDock Tools): Ligand > Output > Save as PDBQT.[13]
-
Part C: Docking Simulation with AutoDock Vina
-
Grid Box Generation: Define the three-dimensional search space for the docking.
-
Causality: The grid box confines the docking simulation to the region of interest, typically the protein's active or allosteric site. This drastically reduces computation time and focuses the search where binding is expected.[13] The box should be large enough to allow the ligand to rotate and translate freely.[9]
-
Action (AutoDock Tools): Grid > Grid Box.... Adjust the center coordinates and dimensions to encompass the binding site.
-
-
Create Configuration File: Prepare a text file (e.g., conf.txt) specifying the input files and grid parameters.
-
Run Vina: Execute the docking simulation from the command line.
-
Command: vina --config conf.txt --log log.txt
-
Process: Vina will systematically explore different positions, orientations, and conformations of the ligand within the grid box, calculate the binding energy for each pose using its scoring function, and rank them.[14]
-
Part D: Analysis and Validation of Results
This is the most critical phase, where computational data is translated into biochemical insights.
-
Examine Binding Affinity: Open the log.txt file. Vina provides a table of the top binding modes (poses) ranked by their binding affinity in kcal/mol. The pose with the lowest value is the predicted most stable conformation.[3]
| Binding Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -9.2 | 0.000 | 0.000 |
| 2 | -8.8 | 1.852 | 2.431 |
| 3 | -8.5 | 2.105 | 3.017 |
| ... | ... | ... | ... |
-
Visualize Docked Poses: Load the protein PDBQT and the output all_poses.pdbqt file into a visualization software like Discovery Studio or PyMOL.[10][15]
-
Analyze Interactions: For the best-scoring pose, identify the specific interactions between the ligand and the protein's amino acid residues.
-
Hydrogen Bonds: These are critical for stabilizing the complex.[16] Identify donor-acceptor pairs between the triazole's nitrogen atoms, the amino group, the thiol group, and polar residues (e.g., Ser, Thr, Asp, Glu).
-
Hydrophobic Interactions: The aryl group of the ligand will likely form hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Phe).
-
Pi-Stacking: The aromatic aryl ring can engage in pi-pi stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
-
-
Protocol Validation (Self-Validating System):
-
Causality: To trust the docking protocol, you must validate its ability to reproduce known experimental results.[17]
-
Redocking: If the protein structure was co-crystallized with a native ligand, extract that ligand, prepare it, and dock it back into the protein. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[17][18]
-
References
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial. .
-
Didactic. (n.d.). Molecular Docking Tutorial. .
-
Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. .
-
Hulina, Y. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(3), 295-300. .
-
Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK. .
-
Galaxy Training Network. (2019). Protein-ligand docking. .
-
Schrödinger. (2022). Protein Ligand Docking Lesson Plan. .
-
Al-Bayati, R. I. H., et al. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Istanbul Faculty of Medicine, 82(3), 365-373. .
-
Bioinformatics Tutorials. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. .
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. .
-
ResearchGate. (2022). How to inspect hydrogen bonds in a docked molecule?. .
-
ResearchGate. (2022). How to validate the molecular docking results?. .
-
Journal of Pharmaceutical Negative Results. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Negative Results, 13(S07), 5491-5498. .
-
Sabatini, S., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Molecules, 25(6), 1459. .
-
ResearchGate. (2025). Request PDF: Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. .
-
Computational Chemistry with Emmanuel. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. .
-
ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][11][19] triazole-3-thiol derivatives and Antifungal activity. .
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. .
-
Cross, J. B., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(6), 1503-1512. .
-
Journal of Pharmaceutical Negative Results. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives. .
-
AutoDock Vina Documentation. (n.d.). Basic docking. .
-
Michigan State University. (n.d.). Lessons from Docking Validation. .
-
Gümrükçüoğlu, N., et al. (2009). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 14(1), 384-393. .
-
Sharma, P., & Singh, R. (2023). Molecular docking in organic, inorganic, and hybrid systems: a tutorial review. Journal of the Indian Chemical Society, 100(8), 101072. .
-
Aby Jimson. (2023). Docking Result Analysis and Validation with Discovery Studio. .
-
Taylor, B., & Sztain-Pedone, T. (2018). Hydrogen Bond Analysis Tutorial. BioChemCoRe. .
-
Farhan Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. .
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. youtube.com [youtube.com]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the synthesis of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and improve your synthetic outcomes.
Synthesis Overview
The most reliable and common route to synthesizing this compound involves a two-step process. First, the core heterocyclic structure, 4-amino-3,5-dimercapto-4H-1,2,4-triazole, is formed. This is followed by a selective mono-S-methylation to yield the final product. This approach allows for better control over the final substitution pattern.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My yield for the first step, the synthesis of 4-amino-3,5-dimercapto-4H-1,2,4-triazole, is consistently low. What are the likely causes?
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: The cyclization reaction is temperature-sensitive.[1] Too low a temperature will result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of intermediates or the formation of polymeric sulfur-containing side products.
-
Solution: Carefully control the reflux temperature. Use a silicone oil bath and a reflux condenser. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Purity of Reagents: Hydrazine hydrate can degrade over time, and impurities in carbon disulfide can inhibit the reaction.[1]
-
Solution: Use freshly opened or properly stored hydrazine hydrate. Consider using anhydrous hydrazine for more sensitive applications, though proper safety precautions are critical. Ensure the carbon disulfide is of high purity.
-
-
Inefficient Mixing: This is a heterogeneous reaction initially, and inefficient stirring can lead to localized overheating or poor reaction rates.[1]
-
Solution: Use a suitable stir bar and a stir plate capable of vigorous, consistent stirring to ensure the mixture is homogeneous throughout the reaction.
-
-
Losses During Workup: The product is isolated by acidification of the reaction mixture. If the pH is not lowered sufficiently, the product will remain as a salt in the aqueous solution, drastically reducing the isolated yield.
-
Solution: After cooling the reaction mixture, acidify slowly with a strong acid like HCl until the pH is strongly acidic (pH 1-2). Check the pH with litmus paper or a pH meter. Ensure all the precipitate has formed before filtering.
-
Q2: During the methylation step, I am forming a significant amount of the di-methylated byproduct, 4-amino-3,5-bis(methylthio)-4H-1,2,4-triazole. How can I improve selectivity for the mono-methylated product?
Potential Causes & Solutions:
-
Stoichiometry of Methylating Agent: Using an excess of the methylating agent (e.g., methyl iodide) is the most common cause of over-methylation.
-
Solution: Use precisely one equivalent or a slight sub-equivalent (e.g., 0.95 eq) of the methylating agent relative to the triazole starting material. This ensures there isn't enough electrophile to react with both thiol groups.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can favor the second methylation reaction.
-
Solution: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction closely by TLC. Once the starting material is consumed and the mono-methylated product is the major spot, quench the reaction immediately.
-
-
Rate of Addition: Adding the methylating agent too quickly can create localized areas of high concentration, promoting di-methylation.
-
Solution: Add the methylating agent dropwise over a prolonged period (e.g., 30-60 minutes) using a dropping funnel while maintaining vigorous stirring. This keeps the concentration of the electrophile low and uniform.
-
Q3: My purification by column chromatography is difficult, and the product seems to degrade on the silica gel. What are my options?
Potential Causes & Solutions:
-
Acidity of Silica Gel: The thiol and amino groups on the triazole ring can interact with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and potential degradation.[2]
-
Solution 1 - Neutralized Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica, improving the chromatography of basic compounds.
-
Solution 2 - Alumina Column: Basic or neutral alumina is an excellent alternative stationary phase for acid-sensitive compounds.[2]
-
Solution 3 - Recrystallization: This is often the best method for purifying the final product. A trial-and-error approach with different solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) can yield highly pure crystalline material, avoiding chromatography altogether.[2]
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of the initial cyclization reaction? The reaction proceeds through the formation of thiocarbohydrazide from hydrazine and CS₂, which then reacts with another molecule of CS₂ to form a dithiocarbazate intermediate. This undergoes intramolecular cyclization with the elimination of H₂S, driven by heat and base, to form the stable 1,2,4-triazole ring.
-
Are there alternatives to methyl iodide for the methylation step? Yes. Dimethyl sulfate ((CH₃)₂SO₄) is a common and cost-effective alternative. However, it is highly toxic and requires extreme caution. Other less common but milder agents include methyl triflate or methyl tosylate. Always choose the reagent based on your lab's safety protocols and the scale of your reaction.
-
How can I confirm that I have synthesized the correct product? A combination of analytical techniques is required to confirm the structure.[3]
-
¹H NMR: You should see a singlet for the S-CH₃ group (around 2.5-2.7 ppm), a broad singlet for the NH₂ group, and another broad singlet for the SH proton (which may be exchangeable with D₂O).
-
¹³C NMR: Will show distinct peaks for the S-CH₃ carbon and the two carbons in the triazole ring (C=S and C-SMe).
-
FTIR: Look for characteristic stretches for N-H (around 3100-3300 cm⁻¹), S-H (often weak, around 2550 cm⁻¹), and C=N/C=S bands.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the final compound.
-
-
Why is a base required for the methylation step? The base (e.g., sodium ethoxide, potassium carbonate) is required to deprotonate the most acidic thiol group (SH) to form a thiolate anion (S⁻). This thiolate is a much stronger nucleophile than the neutral thiol and will readily attack the electrophilic methyl group of the methylating agent in an Sₙ2 reaction.
Optimized Experimental Protocol
This protocol provides a reliable method for the two-step synthesis.
Step 1: Synthesis of 4-Amino-3,5-dimercapto-4H-1,2,4-triazole
| Reagent/Solvent | Molar Eq. | Quantity | Notes |
| Hydrazine Hydrate (~64%) | 3.0 | (e.g., 150 g) | Safety: Handle in a fume hood. |
| Carbon Disulfide (CS₂) | 2.0 | (e.g., 152 g) | Safety: Highly flammable, toxic. |
| Potassium Hydroxide (KOH) | 2.0 | (e.g., 112 g) | --- |
| Water | - | (e.g., 500 mL) | --- |
| Hydrochloric Acid (conc.) | - | As needed | For acidification. |
Methodology:
-
In a 2L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of potassium hydroxide in water.
-
Cool the solution to 10-15 °C in an ice bath.
-
Add hydrazine hydrate to the flask with stirring.
-
Add carbon disulfide dropwise via the dropping funnel over 2-3 hours, ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-5 hours. The reaction mixture will turn from yellow to a deep red/brown.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully acidify the mixture with concentrated HCl with vigorous stirring until the pH is ~1. A voluminous pale-yellow precipitate will form.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven at 60 °C.
Step 2: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | Quantity | Notes |
| 4-Amino-3,5-dimercapto-4H-1,2,4-triazole | 1.0 | (e.g., 14.8 g) | From Step 1. |
| Sodium Ethoxide (NaOEt) | 1.0 | (e.g., 6.8 g) | Or equivalent base. |
| Absolute Ethanol | - | (e.g., 200 mL) | Must be dry. |
| Methyl Iodide (CH₃I) | 0.95 | (e.g., 13.5 g) | Safety: Toxic and volatile. |
Methodology:
-
Suspend the 4-amino-3,5-dimercapto-4H-1,2,4-triazole in absolute ethanol in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Add sodium ethoxide portion-wise. The solid will dissolve to form the sodium salt.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add a solution of methyl iodide in a small amount of absolute ethanol dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC (e.g., Ethyl Acetate/Hexane 1:1).
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Acidify with dilute acetic acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.
References
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
- National Institutes of Health.
- PubMed.
- KTU AVES.
- Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
- ResearchGate.
Sources
Technical Support Center: Purification of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol and its Derivatives
Welcome to the technical support guide for the purification of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol and its structurally related derivatives. This class of sulfur-containing heterocyclic compounds presents unique purification challenges due to the presence of multiple reactive and ionizable functional groups. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help you achieve high purity for your target compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers frequently encounter when handling this class of molecules.
Q1: What is the most common initial purification strategy for crude this compound?
A: The most effective initial step is often a simple precipitation and wash, leveraging the compound's amphoteric nature. The synthesis of these triazoles typically concludes in an alkaline medium where the thiol group exists as a soluble thiolate salt.[1][2] Careful acidification of the cooled reaction mixture with an acid like HCl will protonate the thiolate, causing the neutral, less soluble triazole to precipitate.[2][3] This solid can then be collected by filtration and washed with cold water to remove inorganic salts and with a cold organic solvent like ethanol to remove nonpolar impurities.[4][5]
Q2: How do the multiple functional groups (amino, thiol, methylthio) influence the choice of purification technique?
A: The interplay of these groups is critical:
-
Thiol Group (-SH): This group is acidic and can be deprotonated in a basic solution to form a water-soluble thiolate. This is the basis for purification by acid-base extraction.[6] However, it is also susceptible to oxidation, forming disulfide bridges between two molecules, which can appear as a significant impurity.
-
Amino Group (-NH₂): This group is basic and can be protonated in an acidic solution, increasing water solubility.
-
Amphoteric Nature: The presence of both an acidic thiol and a basic amino group makes the molecule amphoteric. It will have minimum water solubility at its isoelectric point, a principle exploited during purification by precipitation.
-
Methylthio Group (-SMe): This group is relatively non-polar and chemically stable, contributing to the molecule's overall solubility in organic solvents.
Q3: My compound seems to be degrading or forming new impurities during purification. What could be the cause?
A: There are two primary suspects. First, the thiol group is prone to air oxidation, leading to the formation of a disulfide dimer impurity. This process can be accelerated by heat and the presence of metal ions. To mitigate this, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.
Second, if using silica gel chromatography, the acidic nature of standard silica can cause degradation or irreversible binding of these basic compounds. This often manifests as streaking on a TLC plate or poor recovery from a column.
Q4: How can I reliably assess the purity of my final product?
A: A multi-faceted approach is recommended for purity assessment.[7]
-
Thin Layer Chromatography (TLC): Provides a quick qualitative check for impurities. Use a solvent system that gives your target compound an Rf value of ~0.3-0.4 for best resolution.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.[8] Impurities will typically cause melting point depression and broadening.
-
Spectroscopic Methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential for confirming the structure and identifying any remaining impurities.[3][4] In ¹H NMR, the disappearance of signals from starting materials and the appearance of characteristic peaks, such as the SH proton (often a broad singlet) and NH₂ protons, are key indicators.[3][9]
Section 2: Purification Strategy Decision Guide
Choosing the right purification technique is paramount. The following workflow helps guide your decision based on the characteristics of your crude product.
Caption: Decision workflow for selecting a purification method.
Section 3: Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization Failure (Compound "oils out" or won't crystallize) | 1. Incorrect solvent polarity. 2. Solution is too dilute. 3. Presence of impurities inhibiting crystal lattice formation. 4. Cooling rate is too rapid. | 1. Screen different solvent systems. Ethanol/water mixtures are often effective.[4][8] 2. Slowly evaporate some solvent to increase concentration.[7] 3. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[7] 4. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Column Chromatography Issues (Streaking, low recovery, or no elution) | 1. Compound is highly polar and irreversibly adsorbs to acidic silica gel. 2. Incorrect eluent polarity. 3. Compound has poor solubility in the chosen eluent. | 1. Add a small amount (~0.5-1%) of a modifier like triethylamine to the eluent to neutralize silica surface acidity. 2. Perform TLC trials to find an optimal solvent system (e.g., gradients of methanol in dichloromethane or ethyl acetate).[7] 3. Consider using a different stationary phase, such as neutral alumina or C18-functionalized silica (reverse-phase). |
| Product Discoloration (Turns yellow/brown upon standing) | 1. Air oxidation of the thiol group to form disulfides or other species. 2. Trace acid or base causing decomposition. | 1. Store the purified compound under an inert atmosphere (N₂ or Ar) at low temperature. 2. Ensure the final product is neutral by washing thoroughly and drying completely. |
| Low Yield after Precipitation | 1. The pH was not adjusted to the isoelectric point, leaving some product dissolved as a salt. 2. The product has some residual solubility in the aqueous medium. | 1. Carefully adjust the pH for maximum precipitation (often near neutral). Check with pH paper. 2. After filtering the precipitate, extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.[6] |
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for purifying crystalline solids that are already >90% pure.
-
Solvent Selection: Place a small amount of your crude solid in several test tubes. Add different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise while heating until the solid just dissolves. A good recrystallization solvent is one in which the compound is soluble when hot but poorly soluble when cold. Ethanol or ethanol/water mixtures are common starting points.[8][10]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored by minor impurities, add a small amount of activated charcoal and heat for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Filtration: Perform a hot gravity filtration to remove the charcoal (if used) or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Acid-Base Extraction
This technique is excellent for removing neutral or acidic/basic impurities from your amphoteric triazole.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 5% NaHCO₃ or 1M NaOH solution). This will deprotonate the thiol group, moving your target compound into the aqueous layer and leaving neutral impurities in the organic layer.
-
Separation: Separate the aqueous layer. Re-extract the organic layer with fresh aqueous base to ensure complete transfer.
-
Acidification & Precipitation: Combine the aqueous extracts and cool in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~5-6), causing the purified product to precipitate.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
References
- Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. (2017). PubMed.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia.
- Osman, M. A., Hassan, H. A., Abdelhamid, D., & Mohassab, A. M. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- Troubleshooting Purific
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025).
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
- Technical Support Center: Purification of Substituted 1,2,4-Triazoles. (n.d.). Benchchem.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024).
- Technical Support Center: Purification of 1,2,4-Triazole Deriv
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo.
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025).
- ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2025).
- 1,2,4-Triazole-3(5)-thiol. (n.d.). Organic Syntheses Procedure.
- Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the characterization of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol and its analogs. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important class of heterocyclic compounds. The inherent structural complexities, primarily the thione-thiol tautomerism, necessitate a nuanced approach to characterization. This guide provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis and Purification
Question 1: My synthesis of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivative has resulted in a low yield and multiple spots on my TLC plate. What are the likely side products and how can I improve the purity?
Answer: Low yields and impurities in the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are common and often stem from the cyclization step of the thiosemicarbazide precursor in an alkaline medium.[1][2][3][4]
-
Common Impurities:
-
Unreacted Thiosemicarbazide: The starting material may not have fully cyclized.
-
Oxidized Disulfide Byproducts: The thiol group is susceptible to oxidation, leading to the formation of disulfide-linked dimers, especially if the reaction is exposed to air for extended periods at high pH.
-
Hydrolysis Products: Under harsh alkaline conditions, the amino group or other substituents on the triazole ring can be susceptible to hydrolysis.
-
-
Troubleshooting & Optimization:
-
Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The choice of base and solvent is also critical; potassium hydroxide in ethanol is a commonly used system.[4] Reflux times should be optimized; prolonged heating can lead to degradation.
-
Purification Strategy: Due to the polar nature of these compounds, purification can be challenging.
-
Recrystallization: Ethanol or ethanol/water mixtures are often effective for recrystallization.[4][5]
-
Column Chromatography: For stubborn impurities, column chromatography on silica gel can be employed. However, the polarity of these compounds can lead to streaking. To mitigate this, consider adding a small amount of a modifier to your mobile phase, such as 0.1-1% triethylamine or ammonia in methanol, to neutralize acidic sites on the silica.[6] Alternatively, for highly polar compounds, reversed-phase chromatography (C18) may provide better separation.[6]
-
-
Question 2: My purified this compound appears to be "oiling out" during crystallization instead of forming crystals. What is causing this and how can I fix it?
Answer: "Oiling out" is a common problem in crystallization and can be particularly prevalent with polar, functionalized heterocycles. It typically occurs when the compound is either too soluble in the chosen solvent system or when the solution is supersaturated and cools too quickly.[6]
-
Causality & Solutions:
-
Supersaturation/Rapid Cooling: The solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. To resolve this, add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool much more slowly. Using a Dewar flask or insulating the crystallization vessel can facilitate slow cooling.
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation. If slow cooling is ineffective, consider a preliminary purification step. A quick filtration through a plug of silica gel to remove baseline impurities can be effective.[6]
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small amount of the pure crystalline compound, add a single, tiny crystal to the cooled, supersaturated solution to initiate crystallization.[6]
-
-
Section 2: Spectroscopic Characterization
A primary challenge in the characterization of this molecule is the existence of thione-thiol tautomerism. The compound can exist in two interconverting forms: the thione form (containing a C=S bond and an N-H bond) and the thiol form (containing a C-S-H bond and a C=N bond). The predominant tautomer can be influenced by the solvent, pH, and whether the sample is in solution or the solid state.[7][8][9]
Caption: Thione-Thiol Tautomeric Equilibrium.
Question 3: My 1H NMR spectrum of this compound shows a very broad peak in the downfield region, and I'm not sure if I'm seeing the SH or NH proton. How can I definitively assign these peaks?
Answer: The broad, downfield proton signal is characteristic of the interchangeable protons involved in the thione-thiol tautomerism. The chemical shift can vary significantly depending on the solvent, concentration, and temperature.
-
Typical Chemical Shifts:
-
Troubleshooting and Peak Assignment Protocol:
-
D₂O Exchange: This is the definitive method for identifying exchangeable protons (NH and SH).
-
Protocol:
-
Acquire a standard ¹H NMR spectrum of your compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
-
Expected Result: The signals corresponding to the NH and SH protons will disappear or significantly decrease in intensity because the protons have been exchanged for deuterium, which is not observed in ¹H NMR.
-
-
Variable Temperature (VT) NMR: The chemical shift of protons involved in hydrogen bonding (like NH and SH) is often temperature-dependent. Running the NMR at different temperatures can help to distinguish these peaks from other aromatic or aliphatic protons.
-
Question 4: I am struggling to interpret the FTIR spectrum. Which peaks are diagnostic for the thione and thiol forms?
Answer: FTIR spectroscopy is a powerful tool for identifying the dominant tautomeric form, particularly in the solid state. The key is to look for the characteristic stretching frequencies of the C=S, N-H, and S-H bonds.[7][10]
| Vibrational Mode | Tautomeric Form | **Typical Wavenumber (cm⁻¹) ** | Appearance |
| N-H Stretch | Thione | 3100–3460 | Broad |
| S-H Stretch | Thiol | 2550–2650 | Weak and Sharp |
| C=N Stretch | Both | 1560–1650 | Strong |
| N-C=S Stretch | Thione | 1250–1340 | Strong |
| N=C-S Stretch | Thiol | 1180–1230 | Medium |
This data is compiled from multiple sources.[7][10]
-
Interpretation Tips:
-
The presence of a weak, sharp peak around 2550-2650 cm⁻¹ is a strong indicator of the thiol form.[7]
-
A strong band in the 1250-1340 cm⁻¹ region, coupled with a broad N-H stretch, suggests the thione form is predominant.[7]
-
It is common for the thione form to be the major tautomer in the solid state.[7][8]
-
Section 3: Chromatographic and Mass Spectrometric Analysis
Question 5: I am trying to develop an HPLC method to analyze my compound, but I'm seeing two closely eluting peaks with the same mass in the LC-MS. Is this an impurity?
Answer: It is highly probable that you are observing the chromatographic separation of the thione and thiol tautomers. This is a known phenomenon for this class of compounds.[11]
-
Causality and Confirmation:
-
Tautomeric Separation: Under specific HPLC conditions (mobile phase, pH, and stationary phase), the two tautomers can have slightly different retention times, leading to two peaks. Since they are isomers with the same molecular weight, the mass spectrometer will show the same parent ion mass for both peaks.
-
Effect of pH: The equilibrium between the thione and thiol forms is pH-dependent.[12][13][14] The thiol form is more favored at higher pH. You can confirm this by slightly increasing the pH of your mobile phase (e.g., by adding a small amount of a basic modifier like ammonium acetate) and observing if the ratio of the two peaks changes. One study noted that adding sodium hydrogen carbonate to the sample in DMSO increased the proportion of the thiol peak.[11]
-
-
Recommended HPLC-MS Protocol:
Caption: General workflow for HPLC-MS analysis of tautomers.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: Begin with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: Use a diode-array detector (DAD) to monitor the UV absorbance and a mass spectrometer to confirm the mass of the eluting peaks.
-
Tautomer Identification: If two peaks with the same mass are observed, vary the mobile phase pH to see if their relative integration changes, which would support their assignment as tautomers.
Question 6: What are the expected fragmentation patterns in the mass spectrum for this compound?
Answer: The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, fragmentation will likely involve the triazole ring and its substituents. While specific fragmentation patterns are highly dependent on the ionization method and collision energy, some general pathways can be anticipated based on the fragmentation of similar 1,2,4-triazole structures.[15][16]
-
Common Fragmentation Pathways (Electron Impact - EI or Collision-Induced Dissociation - CID):
-
Loss of the Methylthio Group (•SCH₃): This would result in a fragment ion corresponding to the loss of 47 Da.
-
Loss of the Amino Group (•NH₂): A loss of 16 Da.
-
Ring Cleavage: The triazole ring can undergo complex fragmentation. A common pathway for 1,2,4-triazoles is the loss of a nitrogen molecule (N₂) to form a nitrilium ion.[15]
-
Loss of the Thiol/Thione Group: Cleavage of the C-S bond can occur.
-
Section 4: Elemental Analysis
Question 7: My elemental analysis results for Carbon and Sulfur are consistently off by more than 0.4%. Hydrogen and Nitrogen are accurate. What could be the problem?
Answer: Inaccurate elemental analysis results for sulfur- and nitrogen-rich compounds are a known issue.[17][18] For organometallic compounds containing sulfur, carbon values can sometimes be lower than expected, and sulfur values can be erratic.[17]
-
Potential Causes and Solutions:
-
Incomplete Combustion: Sulfur-containing compounds can be difficult to combust completely, leading to the formation of stable sulfates or metal sulfides (if metals are present) that are not fully converted to SO₂ for detection.[17]
-
Solution: Ensure the combustion temperature is sufficiently high. Using an additive like vanadium pentoxide or tungsten(VI) oxide in the tin capsule can aid in the complete combustion of sulfur-containing samples.
-
-
Sample Purity and Homogeneity: Even trace amounts of residual solvent or impurities can significantly affect elemental analysis results.[18]
-
Solution: Ensure your sample is meticulously purified and thoroughly dried under high vacuum. The sample should be a fine, homogeneous powder to ensure consistent combustion.[19]
-
-
Instrumental Factors: The instrument needs to be properly calibrated for sulfur analysis.
-
Solution: Communicate with the analyst running the sample. They may need to use a specific calibration standard for sulfur-containing compounds and ensure there is no carry-over from previous samples.[18]
-
-
This guide is intended to provide a starting point for troubleshooting. The specific behavior of your molecule may vary depending on the nature of other substituents on the triazole ring. Always consult authoritative sources and consider the specific context of your experiment.
References
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 21, 2026, from [Link]
-
Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. (2016). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). University of Parma. Retrieved January 21, 2026, from [Link]
-
Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. (2009). Journal of Molecular Modeling. Retrieved January 21, 2026, from [Link]
-
A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. (2023). Journal of Applied Pharmaceutical Science. Retrieved January 21, 2026, from [Link]
-
Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. (2009). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Preprints.org. Retrieved January 21, 2026, from [Link]
-
Overview of Mercapto-1,2,4-Triazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 21, 2026, from [Link]
-
Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Do you know any reference about problems in elemental analysis in organometallic samples that contain sulfur atoms? (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. (2023). YouTube. Retrieved January 21, 2026, from [Link]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. (n.d.). Maastricht University. Retrieved January 21, 2026, from [Link]
-
Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Ottawa. Retrieved January 21, 2026, from [Link]
-
EA Troubleshooting. (n.d.). Elementar. Retrieved January 21, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Mass fragmentation pattern of the triazole-thiol ligand. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Wisconsin-River Falls. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Karadeniz Technical University. Retrieved January 21, 2026, from [Link]
-
Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. (2017). Water Research. Retrieved January 21, 2026, from [Link]
-
The effect of pH on the formation of volatile compounds produced by heating a model system containing 5'-Imp and cysteine. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. (2025). Ginekologia i Poloznictwo. Retrieved January 21, 2026, from [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. (2023). Preprints.org. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Navigating the Solubility Challenges of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol Derivatives in Biological Assays
Welcome to the Technical Support Center dedicated to addressing a critical challenge in drug discovery and development: the poor aqueous solubility of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, practical troubleshooting, and validated protocols to ensure the reliability and reproducibility of your biological assays.
Understanding the Core Problem: Why Do These Compounds Exhibit Poor Solubility?
The this compound scaffold, while a promising pharmacophore in various therapeutic areas, inherently possesses physicochemical properties that limit its aqueous solubility. The triazole ring itself is polar and capable of hydrogen bonding, which can contribute to solubility.[1] However, the presence of the methylthio and thiol groups introduces a degree of lipophilicity and the potential for intermolecular interactions that favor crystallization over dissolution in aqueous media.[2] Many derivatives of this core structure are crystalline solids with relatively high melting points, further indicating strong crystal lattice energy that is difficult for water molecules to overcome.[3] This poor solubility can lead to significant challenges in obtaining accurate and reproducible data in biological assays, as the compound may precipitate out of solution, leading to underestimated potency and inconsistent results.[4]
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding the handling of these challenging compounds.
Q1: My compound, a this compound derivative, is precipitating in my cell culture medium. What is the most likely cause and how can I fix it?
A1: Compound precipitation in cell culture is a frequent issue, often stemming from a phenomenon known as "solvent shock."[5] This occurs when a concentrated stock solution, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous environment of the cell culture medium. The sudden change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of your compound in the assay. It's possible you are exceeding its thermodynamic solubility limit in the final assay buffer.
-
Optimize Stock Solution Concentration: Counterintuitively, using a lower concentration stock solution can sometimes be beneficial. This requires adding a larger volume to your media, which can allow for more gradual mixing and reduce localized high concentrations that trigger precipitation.[6]
-
Step-wise Dilution: Instead of adding the stock solution directly to the final volume of media, perform one or more intermediate dilution steps in your culture medium. This gradual reduction in solvent concentration can help keep the compound in solution.
-
Pre-warm the Medium: Ensure your cell culture medium is warmed to 37°C before adding the compound. While not universally effective, for some compounds, solubility increases with temperature.[5]
-
Vortexing During Addition: Gently vortex or swirl the medium while adding the stock solution to promote rapid and uniform dispersion.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant cytotoxicity?
A2: This is a critical consideration, as DMSO itself can impact cell viability and function. While DMSO is a powerful solvent for many poorly soluble compounds, it is not inert.[4] Generally, for most cell lines, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize toxic effects.[7] However, the sensitivity to DMSO can be cell line-dependent. Some sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.
Best Practices:
-
Always run a vehicle control: This is a control group of cells treated with the same final concentration of DMSO as your experimental groups. This allows you to distinguish the effects of the compound from the effects of the solvent.
-
Determine DMSO tolerance for your specific cell line: Before starting a large-scale experiment, it is prudent to perform a dose-response curve with DMSO alone to determine the highest tolerable concentration for your particular cells.
| DMSO Concentration (v/v) | General Observation | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for sensitive assays. |
| 0.1% - 0.5% | Acceptable for many cell lines, but a vehicle control is essential.[7] | A common working range. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects.[7] | Avoid if possible; requires thorough validation. |
Q3: I am conducting an enzyme inhibition assay. Can the solvent I use to dissolve my triazole-thiol derivative affect the enzyme's activity?
A3: Absolutely. The choice of solvent can significantly impact enzyme kinetics. Organic solvents can alter the conformational structure of the enzyme, compete with the substrate for binding to the active site, or directly inhibit the enzyme.[8] DMSO, for example, has been shown to act as a competitive or mixed-type inhibitor for some enzymes, such as aldose reductase.[3]
Key Considerations:
-
Solvent-Enzyme Interaction: Be aware that your solvent may not be an innocent bystander in the reaction. Its effect on enzyme kinetics can be complex and may vary depending on the specific enzyme, substrate, and solvent concentration.[8]
-
Viscosity Effects: Solvents like glycerol, while good for protein stability, increase the viscosity of the solution. This increased viscosity can slow down the rate of catalysis, an effect that should be accounted for.[9]
-
Control Experiments: It is crucial to run control experiments to assess the effect of the solvent on the enzyme's basal activity. This involves measuring the enzyme's activity in the presence of the same concentration of solvent used to deliver your inhibitor.
Q4: I've heard about using cyclodextrins to improve solubility. How do they work, and are they suitable for my this compound derivative?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like your triazole-thiol derivative, within their hydrophobic core, forming an "inclusion complex."[10] This complex has a hydrophilic exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.
Advantages of Cyclodextrins:
-
Significant Solubility Enhancement: They can increase the solubility of poorly soluble drugs by several orders of magnitude.
-
Biocompatibility: Many cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a good safety profile and are used in pharmaceutical formulations.
Considerations:
-
Binding Affinity: The effectiveness of a cyclodextrin depends on the "fit" between the guest molecule and the cyclodextrin's cavity. You may need to screen different types of cyclodextrins (α, β, γ) and their derivatives to find the most effective one for your specific compound.
-
Potential for Assay Interference: The cyclodextrin could potentially interact with other components of your assay. It is important to run appropriate controls to ensure the cyclodextrin itself does not affect the biological readout.
Troubleshooting Guide: A Systematic Approach to Solubility Issues
Use this flowchart to diagnose and resolve common solubility problems encountered during your experiments.
Caption: A decision-making workflow for troubleshooting compound precipitation.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for preparing stock solutions and performing a preliminary solubility assessment.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard procedure for preparing a stock solution of a poorly soluble compound in DMSO.
Materials:
-
This compound derivative (or other poorly soluble compound)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of the compound using an analytical balance. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 200 g/mol , you would weigh 2 mg.
-
Add DMSO: Calculate the required volume of DMSO to achieve the desired stock concentration. For the example above, you would add 1 mL of DMSO to the 2 mg of compound.
-
Solubilization: Add the DMSO to the vial containing the compound. Cap the vial tightly.
-
Mixing: To aid dissolution, you can use one or a combination of the following methods:
-
Vortexing: Vortex the solution for 1-2 minutes.
-
Sonication: Place the vial in a sonicating water bath for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution to 30-40°C. Caution: Be mindful of the compound's stability at elevated temperatures.
-
-
Visual Inspection: After mixing, visually inspect the solution to ensure there are no visible particles. The solution should be completely clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol provides a quick method to estimate the kinetic solubility of your compound in your specific assay buffer.
Materials:
-
Compound stock solution (from Protocol 1)
-
Assay buffer (e.g., PBS, cell culture medium)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a suitable wavelength (e.g., 600 nm for light scattering)
Procedure:
-
Prepare a Dilution Series of the Compound: In your assay buffer, prepare a dilution series of your compound from your stock solution. A typical starting point would be a 2-fold serial dilution starting from a high concentration (e.g., 100 µM). Also, include a buffer-only control.
-
Incubate: Incubate the plate at the temperature of your assay (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Visual Inspection: After incubation, visually inspect the wells for any signs of precipitation.
-
Spectrophotometric Measurement: Measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance compared to the buffer control is indicative of precipitation.
-
Determine Kinetic Solubility: The kinetic solubility is the highest concentration at which no significant increase in absorbance is observed.
Caption: Workflow for assessing the kinetic solubility of a compound.
References
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). National Institutes of Health. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture?. (2013). ResearchGate. [Link]
-
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Institutes of Health. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). National Institutes of Health. [Link]
-
Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine. [Link]
-
for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. (2021). European Union. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]
-
The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro. (n.d.). National Institutes of Health. [Link]
-
Sulphur Containing Heterocyclic Compounds as Anticancer Agents. (n.d.). National Institutes of Health. [Link]
-
Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review. (n.d.). ResearchGate. [Link]
-
How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. [Link]
-
The Essential Guide to 96-Well PCR Plates: Cleaning, Storage, and Troubleshooting. (2024). Molecular Biology Products. [Link]
-
Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). (n.d.). Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025). ResearchGate. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health. [Link]
-
Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. (2023). MDPI. [Link]
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (n.d.). National Institutes of Health. [Link]
-
What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. (2025). ResearchGate. [Link]
-
Discovery solubility measurement and assessment of small molecules with drug development in mind. (2025). ResearchGate. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]
-
Design of Cyclodextrin-Based Functional Systems for Biomedical Applications. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. (2025). ResearchGate. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate. [Link]
-
Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. (n.d.). MDPI. [Link]
-
Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (n.d.). MDPI. [Link]
-
(PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). ResearchGate. [Link]
-
3 Tips For Overcoming 96 Deep Well Plate Mistakes. (2023). Molecular Biology Products. [Link]
-
Measuring Solution Viscosity and its Effect on Enzyme Activity. (n.d.). National Institutes of Health. [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). ResearchGate. [Link]
-
Making up compound for cell culture using DMSo. (2024). Reddit. [Link]
-
Cyclodextrins: Concept to applications, regulatory issues and challenges. (n.d.). Taylor & Francis Online. [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). World Health Organization. [Link]
-
Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. (2025). ResearchGate. [Link]
-
Samples in DMSO: What an end user needs to know. (n.d.). Ziath. [Link]
-
Studies on Physicochemical properties of 4-Amino-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol Schiff Bases. (n.d.). SARJ. [Link]
-
Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results. (2025). Pekybio. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. [Link]
-
Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. (n.d.). MDPI. [Link]
-
Fluorescence Transduction of Liquid Crystal Ordering Transitions for Biosensing. (2026). Journal of the American Chemical Society - ACS Publications. [Link]
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol 97 22706-11-2 [sigmaaldrich.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Solution Viscosity and its Effect on Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing reaction conditions for the synthesis of Schiff bases of 4-amino-1,2,4-triazole-3-thiols"
Technical Support Center: Optimizing Schiff Base Synthesis with 4-Amino-1,2,4-triazole-3-thiols
Welcome to the technical support center for the synthesis of Schiff bases derived from 4-amino-1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. These Schiff bases are notable for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
This document provides in-depth, experience-driven advice to help you navigate the common challenges and optimize the reaction conditions for this synthesis. It is structured to provide quick answers through FAQs and detailed solutions in the Troubleshooting Guide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing these Schiff bases?
A1: The synthesis is a condensation reaction between the primary amino group (-NH₂) of a 4-amino-1,2,4-triazole-3-thiol derivative and the carbonyl group (C=O) of an aldehyde or ketone.[1][3] The reaction typically requires an acidic catalyst and refluxing in a suitable solvent to form the characteristic azomethine or imine (-C=N-) group of the Schiff base.[4][5]
Q2: Which solvents are most effective for this synthesis?
A2: Anhydrous ethanol is the most commonly used and effective solvent.[5][6] It readily dissolves the triazole and aldehyde reactants and has an appropriate boiling point for reflux. Other solvents like methanol or glacial acetic acid can also be used.[2][4] Glacial acetic acid can serve as both the solvent and the catalyst.[4]
Q3: Is a catalyst always necessary? What are the best options?
A3: While the reaction can proceed without a catalyst, it is often slow. An acid catalyst is highly recommended to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. A few drops of glacial acetic acid or concentrated sulfuric acid are common and effective choices.[4][7]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside the starting materials (triazole and aldehyde) on a TLC plate. The formation of a new spot with a different Rf value, and the corresponding disappearance of the reactant spots, indicates the reaction is progressing.
Q5: What are the key advantages of using microwave-assisted synthesis for this reaction?
A5: Microwave-assisted synthesis offers several significant advantages over conventional heating methods. These include dramatically shorter reaction times (minutes versus hours), uniform heating, often higher product yields, and fewer byproducts.[3][8] This method is also considered a more environmentally friendly "green chemistry" approach.[8]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis. The logical flow for diagnosing these issues is illustrated in the decision tree below.
Troubleshooting Decision Tree
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
"troubleshooting inconsistent results in antimicrobial assays of triazole-thiol compounds"
Document ID: TST-ATSG-260121 Version: 1.0 Last Updated: January 21, 2026
Introduction
Welcome to the Technical Support Center for antimicrobial assays of triazole-thiol compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results in their antimicrobial susceptibility testing (AST). Triazole-thiol derivatives represent a promising class of antimicrobial agents, but their unique chemical properties can present challenges in standard assay formats.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring the generation of reliable and reproducible data. Our approach is rooted in explaining the "why" behind each step, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses common issues that can often be resolved with minor adjustments to your protocol.
Q1: My MIC values for the same triazole-thiol compound are varying by more than one two-fold dilution between experiments. What's the most common reason for this?
A1: The most frequent cause of such variability is inconsistent preparation of the compound stock solution, particularly if the compound has low aqueous solubility.[3][4] Even small, undissolved particulates can lead to significant differences in the actual concentration dispensed into the assay plates. Always ensure your compound is fully dissolved in the chosen solvent (e.g., DMSO) before preparing serial dilutions in the broth medium. Visually inspect the stock solution for any precipitate before each use.
Q2: I'm observing a "skipped well" phenomenon, where there is growth at a higher concentration but no growth at a lower one. What could be the cause?
A2: This is often due to compound precipitation in the microplate wells. When the DMSO stock is added to the aqueous broth, the triazole-thiol compound may crash out of solution, especially at higher concentrations. This reduces the bioavailable concentration of the compound, leading to unexpected bacterial growth. Consider lowering the starting concentration of your assay or optimizing the DMSO concentration.
Q3: My positive control antibiotic is working perfectly, but my triazole-thiol compound shows no activity, which is contrary to published data. What should I check first?
A3: First, verify the purity and integrity of your compound using methods like NMR, HPLC, or Mass Spectrometry.[3] If the compound's identity and purity are confirmed, the next step is to assess its stability in your assay medium and conditions. Some triazole-thiol derivatives can be unstable at certain pH values or temperatures, or they may degrade over the incubation period.[5]
Q4: Can the color of my triazole-thiol compound interfere with visual or spectrophotometric MIC reading?
A4: Yes, colored compounds can make it difficult to accurately determine the MIC, which is based on the inhibition of visible growth. If you are using a spectrophotometer, run a control plate with your compound in sterile broth (no bacteria) to measure its absorbance at the wavelength used for reading. This will allow you to subtract the background absorbance and get a more accurate reading of bacterial growth.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, structured guidance on more complex issues that can lead to inconsistent assay results.
Guide 1: Addressing Compound Solubility and Stability
Poor solubility is a primary driver of inconsistent results for many heterocyclic compounds, including triazole-thiols.[3][4]
Issue: Inconsistent MICs, Compound Precipitation, or Complete Lack of Activity.
This workflow will help you systematically address solubility and stability challenges.
Caption: Logical flow for investigating compound-specific chemical properties.
1. Thione-Thiol Tautomerism:
-
The "Why": 1,2,4-triazole-3-thiol compounds can exist in two tautomeric forms: a thione form (C=S) and a thiol form (S-H). [6][7]The equilibrium between these two forms can be influenced by the solvent, pH, and temperature. It is possible that only one of these tautomers is the biologically active form. Inconsistent results may arise if the experimental conditions favor the less active or inactive tautomer. [6][8]* Troubleshooting Steps:
-
pH Modification: Perform the assay in buffered media at different pH values (e.g., 6.8, 7.4) to see if this consistently shifts the MIC in one direction. In alkaline solutions, the equilibrium tends to shift towards the thiol form. [7] * Solvent System: When preparing stock solutions, consider that the solvent can influence the tautomeric equilibrium. While challenging to control in the final aqueous assay environment, being aware of this can help explain variability.
-
2. Metal Chelation:
-
The "Why": The nitrogen and sulfur atoms in the triazole-thiol ring can act as a chelating agent, binding to essential metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) in the culture medium. [9][10][11]If the compound's antimicrobial activity is dependent on this chelation, variations in the cation concentration of the media can lead to inconsistent results. Conversely, if the bacteria require these ions for growth, their chelation by the compound can contribute to its antimicrobial effect.
-
Troubleshooting Steps:
-
Use Cation-Adjusted Mueller-Hinton Broth (CA-MHB): This is the standard medium for most susceptibility testing and has a defined concentration of Ca²⁺ and Mg²⁺. Ensure you are using a consistent and quality-controlled batch of media.
-
Metal Supplementation/Depletion: As an investigative experiment, you can add a small, non-toxic amount of a chelating agent like EDTA to the media to see if it potentiates the effect of your compound. Conversely, supplementing the media with additional Mg²⁺ or Zn²⁺ could potentially antagonize the compound's activity.
-
3. Thiol Reactivity and Media Interactions:
-
The "Why": The thiol group is reactive and can form disulfide bonds with other thiol-containing molecules, such as cysteine in the culture medium. [12]This interaction can effectively sequester your compound, reducing its bioavailable concentration. The thiol group can also be oxidized, especially in the presence of certain metal ions, rendering the compound inactive. [13]* Troubleshooting Steps:
-
Use a Minimal Medium: If you suspect media components are interacting with your compound, try performing the assay in a minimal, defined medium and compare the results to those obtained in a complex medium like MHB.
-
Pre-incubation Control: Incubate your compound in the assay medium for the full duration of the experiment without any bacteria. Then, use this "aged" medium to test its antimicrobial activity in a shorter assay. A significant loss of activity would suggest an interaction with the medium or instability.
-
Part 3: Optimized Experimental Protocol
This section provides a detailed protocol for a broth microdilution assay, incorporating best practices for testing potentially problematic triazole-thiol compounds.
Protocol: Modified Broth Microdilution for Triazole-Thiol Compounds
-
Compound Stock Solution Preparation:
-
Accurately weigh the triazole-thiol compound and dissolve it in 100% DMSO to a concentration of 1280 µg/mL.
-
Visually inspect for complete dissolution. If necessary, sonicate for 5-10 minutes.
-
Use this stock solution on the same day it is prepared.
-
-
Preparation of Microdilution Plates:
-
Use sterile, 96-well, U-bottom microtiter plates.
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CA-MHB). For compounds with known solubility issues, supplement the broth with Polysorbate 80 to a final concentration of 0.002%.
-
Add 100 µL of the appropriate broth to all wells.
-
Add an additional 100 µL of broth to the first column of wells (column 1).
-
Add 20 µL of the 1280 µg/mL compound stock to the wells in column 1. This creates a starting concentration of 128 µg/mL in 220 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process down to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute this suspension in broth so that the final inoculum added to the wells will be 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized inoculum to wells in columns 1-11.
-
Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth. Use a reading aid (e.g., a magnifying mirror) for clarity.
-
If the compound is colored, compare the growth in each well to the growth control (column 11) and a control plate with the compound in sterile broth.
-
References
- Kharadi, G. J. (2013). Antioxidant, tautomerism and antibacterial studies of Fe(III)-1,2,4-triazole based complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 311-316.
- Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(9), 2789.
- Wojtowicz, K., et al. (2021). Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation. ACS Medicinal Chemistry Letters, 12(11), 1739-1745.
- Tian, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry, 12, 1473097.
- Wiradharma, N., et al. (2011). The effect of thiol functional group incorporation into cationic helical peptides on antimicrobial activities and spectra.
- Gaber, M., et al. (2020). Synthesis, characterization, thermal Studies, electrochemical behavior, antimicrobial, docking studies, and computational simulation of triazole-thiol metal complexes. Journal of Molecular Structure, 1202, 127271.
- Fan, Z., et al. (2024). Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. Frontiers in Chemistry, 12, 1380362.
- Fan, Z., et al. (2024). Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. Frontiers in Chemistry, 12, 1380362.
- Cui, Z., et al. (2018). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. Journal of Medicinal Chemistry, 61(21), 9548-9567.
-
ResearchGate. (n.d.). The comparative MIC values (µg mL-1) of the newly synthesized triazole... [Image]. Retrieved from [Link]
- Klare, I., et al. (2007). Evaluation of New Broth Media for Microdilution Antibiotic Susceptibility Testing of Lactobacilli, Pediococci, Lactococci, and Bifidobacteria. Journal of Clinical Microbiology, 45(8), 2534-2538.
- Wojtowicz, K., et al. (2021).
- Wiradharma, N., et al. (2011). The effect of thiol functional group incorporation into cationic helical peptides on antimicrobial activities and spectra.
- Sargsyan, A., et al. (2021). The thione‐thiol tautomerism in 1,2,4‐triazoles. Journal of Heterocyclic Chemistry, 58(5), 1145-1151.
- Jones, R. N., et al. (2005). Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent. Journal of Clinical Microbiology, 43(9), 4877-4880.
- Tian, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
-
ResearchGate. (n.d.). Few examples of imidazole and triazole based antifungal agents. [Image]. Retrieved from [Link]
- Forrester, L. J., & Latchman, D. S. (1979). The effect of thiol compounds on lymphocytes stimulated in culture. Immunology, 38(3), 547-555.
- Wojtowicz, K., et al. (2021).
- Cain, J. M., et al. (2019). Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem. ACS Infectious Diseases, 5(11), 1935-1940.
- BenchChem. (2025).
- BenchChem. (2025).
- Adeniyi, A. A., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 66A(3), 213-220.
- Al-Wabli, R. I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(15), 4983.
- Zafar, H., et al. (2024). Progress and challenges in the development of triazole antimicrobials. Frontiers in Molecular Biosciences, 11, 1375535.
- Lallemand, E. A., et al. (2016). In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations. Frontiers in Microbiology, 7, 2052.
- GARDP Revive. (2023). Susceptibility testing in antibacterial drug R&D. GARDP.
- Plech, T., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(7), 1916-1921.
- Eloff, J. N. (1998). A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. Pharmaceutical Biology, 36(2), 116-121.
- Lin, J., & Imlay, J. A. (2017). The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance. Current Drug Targets, 18(13), 1500-1508.
- Zhang, L., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7895-7917.
- Yilmaz, F., et al. (2017). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 22(12), 2097.
- Yilmaz, F., et al. (2017). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. Molecules, 22(12), 2097.
- Miller, R. A., & Reimschuessel, R. (2006). Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria.
- Zaprutko, L., & Pawelczyk, A. (2020). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Molecules, 25(11), 2533.
- Zlitni, S., et al. (2017). Correcting a Fundamental Flaw in the Paradigm for Antimicrobial Susceptibility Testing. eLife, 6, e27759.
- Kumar, S., et al. (2021). 1,2,3-triazole-thiazole hybrids: Synthesis, in vitro antimicrobial activity and antibiofilm studies. Bioorganic & Medicinal Chemistry, 33, 115998.
- Al-Amiery, A. A., et al. (2018). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Journal of Chemistry, 2018, 8097031.
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Technical Support Center: Enhancing the Stability of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol for Experimental Use
Welcome to the technical support center for 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability and integrity of this compound throughout your experimental workflows. Here, we address common challenges and questions in a direct, question-and-answer format, grounding our recommendations in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is showing a precipitate after a short period. What is happening and how can I prevent this?
A1: The most common cause of precipitation is the oxidation of the thiol (-SH) group on your molecule. In the presence of atmospheric oxygen, two molecules of the triazole can couple to form a disulfide dimer. This dimer is often less soluble than the parent thiol compound in many common solvents, leading to its precipitation.[1] This process is a primary degradation pathway for thiol-containing compounds.
Causality: The thiol group is susceptible to oxidation, and this process can be accelerated by factors such as elevated pH, the presence of metal ions, and exposure to light and oxygen.[2][3] The formation of the disulfide bond eliminates the reactive free thiol group, rendering your compound inactive for subsequent reactions or biological assays that depend on this functional group.
Prevention Strategies:
-
Inert Atmosphere: Always handle the solid compound and its solutions under an inert atmosphere, such as nitrogen or argon.[1][2][4] This minimizes contact with oxygen. For long-term storage of the solid, a sealed amber vial within a glove box or a desiccator flushed with inert gas is recommended.[4]
-
Solvent Degassing: Dissolved oxygen in solvents is a significant contributor to oxidation.[1] Before preparing your stock solution, thoroughly degas your solvent of choice by methods such as sparging with nitrogen or argon, or through several freeze-pump-thaw cycles.[1]
-
Low Temperature Storage: Store both the solid compound and its solutions at low temperatures. For short-term storage (days to a week), 2-8°C is advisable. For long-term storage, -20°C or lower is recommended.[5]
Q2: What is the optimal pH range for my experimental buffer to ensure the stability of this compound?
A2: A slightly acidic to neutral pH range, ideally between pH 4 and 7 , is generally recommended for enhancing the stability of thiol compounds in solution.
Causality: The oxidation of thiols is pH-sensitive.[3] At alkaline pH (above 7), the thiol group is more readily deprotonated to form a thiolate anion (-S⁻). This thiolate is a stronger nucleophile and is more susceptible to oxidation to the disulfide.[2] In contrast, at lower pH, the thiol group remains protonated, reducing its propensity for oxidation. While the triazole ring itself is generally stable in mildly acidic conditions, prolonged exposure to very harsh acidic conditions should be avoided.[6]
Practical Recommendations:
-
When preparing solutions for assays, use a buffer system that maintains the pH in the slightly acidic to neutral range.
-
If your experimental protocol necessitates a higher pH, prepare the solution immediately before use and minimize its exposure to air. The inclusion of a reducing agent can also be beneficial in such cases (see Q4).
Q3: I suspect my compound is degrading due to light exposure. Is this a known issue for this class of compounds?
A3: Yes, photodegradation is a potential concern for heterocyclic compounds, including triazoles.[7][8] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule.
Causality: The aromatic nature of the triazole ring and the presence of heteroatoms with lone pairs of electrons can make the molecule susceptible to photo-induced degradation.[7] The specific degradation pathways can be complex, but they ultimately result in a loss of the parent compound and the formation of impurities.
Prevention Strategies:
-
Light Protection: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[4]
-
Experimental Conditions: Conduct your experiments under subdued lighting whenever possible.[2]
-
Photostability Testing: If your application is sensitive to low levels of impurities, consider performing a forced degradation study by exposing a sample to a controlled light source, as outlined in ICH guidelines, to understand its photosensitivity.[9][10]
Troubleshooting Guides
Troubleshooting Issue 1: Inconsistent Results in Biological Assays
Scenario: You are observing variable IC50 values or a loss of activity of your compound in cell-based or enzymatic assays over time.
Root Cause Analysis: This is a classic sign of compound instability in the assay medium. The free thiol group is likely essential for the biological activity you are measuring, and its oxidation to a disulfide is leading to a decrease in the concentration of the active species.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent biological assay results.
Detailed Steps:
-
Fresh is Best: Always prepare solutions of the triazole fresh for each experiment from a solid that has been stored correctly.
-
Degas Your Media: Before adding the compound, degas your cell culture media or assay buffer to remove dissolved oxygen.
-
Consider a Stabilizer: For sensitive assays, the addition of a mild, non-interfering reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can help maintain the thiol in its reduced, active state. TCEP is often preferred over dithiothreitol (DTT) as it is more stable at neutral pH and does not interfere with certain labeling chemistries.[2]
-
Stability Check: Perform a control experiment where you incubate the compound in your assay medium for the duration of your experiment. At the end of the incubation, analyze the sample by a suitable analytical method like HPLC to quantify the amount of remaining parent compound.
Troubleshooting Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Scenario: During purity analysis or stability testing of your compound solution, you observe the appearance of new peaks in your HPLC chromatogram over time.
Root Cause Analysis: The appearance of new peaks is indicative of degradation. The primary suspect is the disulfide dimer, but other degradation products from hydrolysis or photo-oxidation could also be forming.
Analytical Approach to Identify Degradants:
Caption: Analytical workflow for identifying degradation products.
Detailed Steps:
-
LC-MS is Key: The most effective way to begin identifying the new peaks is to analyze your sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The molecular weight of the disulfide dimer will be twice the molecular weight of the parent compound minus two.
-
Confirmation with a Reducing Agent: To confirm the identity of the disulfide peak, treat a sample of your degraded solution with a reducing agent like TCEP. If the new peak corresponds to the disulfide, it should decrease or disappear in the HPLC chromatogram, with a corresponding increase in the peak for the parent thiol.[11]
-
Forced Degradation Studies: To investigate other potential degradation pathways, you can perform forced degradation studies. Expose your compound to acidic, basic, oxidative, and photolytic stress conditions as per ICH guidelines.[9][10] Analyzing the resulting chromatograms by LC-MS can help elucidate the structures of other potential degradation products.
Recommended Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details the steps for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound solid
-
Anhydrous, HPLC-grade solvent (e.g., DMSO, DMF)
-
Inert gas (Nitrogen or Argon) with tubing
-
Amber glass vial with a PTFE-lined cap
-
Syringes and needles
Procedure:
-
Prepare the Vial: Place a stir bar in a clean, dry amber vial. Seal the vial with the PTFE-lined cap.
-
Inert Atmosphere: Using a needle connected to the inert gas line, pierce the septum of the cap. Use a second needle as an outlet. Gently flush the vial with the inert gas for 5-10 minutes to displace any air.
-
Weigh the Compound: In a separate, tared container, weigh the desired amount of the triazole compound. Perform this step quickly to minimize air exposure.
-
Transfer Solid: Briefly remove the cap from the inerted vial and add the weighed solid. Immediately reseal the vial and flush with inert gas again for 1-2 minutes.
-
Add Solvent: Degas your chosen solvent by sparging with inert gas for at least 15-20 minutes. Using a syringe, draw up the required volume of the degassed solvent and add it to the vial containing the solid.
-
Dissolution: Place the vial on a magnetic stir plate and stir until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or below. Before placing in the freezer, ensure the vial is flushed with inert gas to create a positive pressure.
Protocol 2: Monitoring Stability by HPLC
This protocol provides a general framework for an HPLC method to monitor the purity and degradation of the compound.
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes. This will need to be optimized for your specific system and to achieve good separation of the parent peak from any impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (a UV scan will be necessary to find the λmax).
-
Injection Volume: 10 µL
Procedure:
-
Prepare Standard: Prepare a standard solution of the compound at a known concentration in your chosen solvent.
-
Prepare Sample: Dilute your test sample (e.g., from a stability study) to a similar concentration as the standard.
-
Analysis: Inject the standard and the sample onto the HPLC system.
-
Data Interpretation:
-
The purity of the compound is determined by the peak area of the parent compound as a percentage of the total peak area of all components in the chromatogram.
-
The appearance of new peaks over time indicates degradation. The identity of these peaks can be investigated using LC-MS as described in Troubleshooting Issue 2.
-
Data Summary
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C or below, in an amber vial, under inert gas (Argon or Nitrogen). | Minimizes oxidation, photodegradation, and thermal degradation.[4][5] |
| Storage (Solution) | -20°C or below, in an amber vial with inert gas headspace, use freshly prepared. | Solutes are often less stable than solids. Low temperature and inert gas are critical.[12] |
| Working pH Range | pH 4-7 | The protonated thiol is less susceptible to oxidation than the thiolate anion which is prevalent at higher pH.[2][3] |
| Compatible Solvents | DMSO, DMF, Ethanol (use anhydrous and degassed). | The compound is reported to be soluble in organic solvents.[13] Using anhydrous and degassed solvents prevents hydrolysis and oxidation. |
| Primary Degradation | Oxidation to disulfide dimer. | The thiol group is highly susceptible to oxidation by atmospheric oxygen.[1] |
| Secondary Degradation | Photodegradation, Hydrolysis (at extreme pH). | Heterocyclic rings can be light-sensitive.[7] The amino group could be susceptible to hydrolysis under harsh conditions. |
References
-
Reddit. (2013). Handling thiols in the lab. Retrieved January 20, 2026, from [Link]
- Liang, Y., Bi, W., Yan, H., & Liang, G. (2012). [Hydrolytic property and solution stability of NAMI derivative containing nicotinamide]. Zhongguo Zhong Yao Za Zhi, 37(6), 818-823.
- Gilchrist, T. L., & Rees, C. W. (1968). 1,2,3-Triazoles. Part 3. 4-Aminotriazole-5-carbaldehydes from 4-aminotriazoles. Journal of the Chemical Society, Perkin Transactions 1, 79-83.
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Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2025). Photostability of N@C. Retrieved January 20, 2026, from [Link]
- Kumar, R., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(3).
-
ResearchGate. (2013). Photostability testing of pharmaceutical products. Retrieved January 20, 2026, from [Link]
- Odera, N., & Suga, H. (2021). Synthesis of 4- and 5-Aminotriazolamers via Iterative Electrophilic Ethynylation and Azide–Alkyne Cycloaddition. The Journal of Organic Chemistry, 86(23), 16259–16267.
-
Journal of Chemical and Pharmaceutical Research. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2021). Effects of storage conditions on thiol disulfide homeostasis. Retrieved January 20, 2026, from [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved January 20, 2026, from [Link]
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas?. Retrieved January 20, 2026, from [Link]
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Avanti Polar Lipids. (n.d.). How Can I Protect My Lipid From Oxidation?. Retrieved January 20, 2026, from [Link]
-
Ginekologia i Położnictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved January 20, 2026, from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved January 20, 2026, from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved January 20, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 20, 2026, from [Link]
-
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Retrieved January 20, 2026, from [Link]
-
Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved January 20, 2026, from [https://pharmmed. Zaporizhzhia State Medical University/index.php/journal/article/view/289]([Link]. Zaporizhzhia State Medical University/index.php/journal/article/view/289)
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DiVA. (2023). C1 Building Blocks: New Approaches for Thiomethylations and Esterification. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). Amitrole. Retrieved January 20, 2026, from [Link]
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PubMed. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][12][14] triazole-3-thiol derivatives and Antifungal activity. Retrieved January 20, 2026, from [Link]
-
MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved January 20, 2026, from [Link]
-
MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved January 20, 2026, from [Link]
-
The University of Queensland. (2019). Thiazoles in Peptides and Peptidomimetics. Retrieved January 20, 2026, from [Link]
-
PubMed. (2000). Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Minimizing By-product Formation During the Cyclization of Thiocarbohydrazide Derivatives
Welcome to the technical support center for the cyclization of thiocarbohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and effectively minimize the formation of unwanted by-products. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments, offering explanations for the underlying chemistry and actionable solutions.
Issue 1: My reaction is yielding a mixture of 1,2,4-triazole and 1,3,4-thiadiazole products. How can I improve the selectivity?
Root Cause Analysis: The pH of your reaction medium is the most critical factor determining the cyclization pathway of thiocarbohydrazide derivatives.[1][2][3] The nucleophilicity of the sulfur and nitrogen atoms in the thiocarbohydrazide backbone is modulated by the presence of acid or base, directing the intramolecular cyclization towards either the triazole or the thiadiazole ring system.
-
Under acidic conditions, the terminal amino groups are protonated, reducing their nucleophilicity. This favors the nucleophilic attack of the sulfur atom on the electrophilic carbon, leading to the formation of 1,3,4-thiadiazoles .[2]
-
Under basic conditions, the thiol tautomer is favored, and the nitrogen atoms are more nucleophilic. This promotes the attack of a nitrogen atom on the electrophilic carbon, resulting in the formation of 1,2,4-triazoles .[2]
Troubleshooting Steps:
-
Strict pH Control:
-
For 1,2,4-Triazole Synthesis: Employ a basic medium. Common choices include aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions. The concentration should be carefully optimized, typically starting with a 2-10% aqueous solution.[4]
-
For 1,3,4-Thiadiazole Synthesis: Utilize an acidic medium. Strong dehydrating acids like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) are often effective.[1][5]
-
-
Monitor pH Throughout the Reaction: If your reaction is lengthy, the pH may drift. Consider using a buffered solution or periodically monitoring and adjusting the pH.
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway. For many thiocarbohydrazide cyclizations, ethanol is a suitable solvent.[6] However, for reactions requiring strong acids, a co-solvent might be necessary to ensure the solubility of all reactants.
Experimental Protocol: Selective Synthesis of a 1,2,4-Triazole-3-thione Derivative
-
Dissolve the substituted thiosemicarbazide (1 equivalent) in a suitable solvent such as ethanol.
-
Add a 10% aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid (HCl) to a pH of 5-6.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,2,4-triazole-3-thione.
Experimental Protocol: Selective Synthesis of a 2-amino-1,3,4-Thiadiazole Derivative
-
To a flask containing the appropriate carboxylic acid (1 equivalent), add thiosemicarbazide (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise while cooling the reaction mixture in an ice bath.
-
After the addition is complete, heat the reaction mixture at 70-80°C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure 2-amino-1,3,4-thiadiazole.[7]
Issue 2: I am observing a significant amount of a by-product with a molecular weight corresponding to the loss of sulfur. What is it and how can I prevent its formation?
Root Cause Analysis: The formation of a by-product with the loss of sulfur strongly suggests the synthesis of a 1,3,4-oxadiazole derivative. This typically occurs under oxidative conditions or when using certain dehydrating agents that can promote desulfurization.[1][8]
Troubleshooting Steps:
-
Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidation step, ensure that no adventitious oxidants are present.
-
Choice of Cyclizing Agent: When synthesizing 1,3,4-thiadiazoles, strong dehydrating agents are necessary. However, some can favor oxadiazole formation. If you are observing this by-product with an agent like phosphorus oxychloride, consider switching to polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
Diagram: Competing Pathways for Thiadiazole and Oxadiazole Formation
Caption: Competing cyclization pathways of an acyl thiosemicarbazide intermediate.
Issue 3: My reaction has produced a tar-like, intractable material. What went wrong?
Root Cause Analysis: The formation of polymeric "tars" is a common issue, particularly when using strong bases like sodium hydroxide at elevated temperatures.[1] These conditions can promote intermolecular reactions and decomposition of the starting materials and products.
Troubleshooting Steps:
-
Use a Milder Base: If your desired product is a 1,2,4-triazole, consider using a milder base such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N).[1]
-
Lower the Reaction Temperature: High temperatures can accelerate side reactions. Try running the reaction at a lower temperature for a longer period.
-
Optimize Reactant Concentrations: Highly concentrated reaction mixtures can be more prone to polymerization. Experiment with more dilute conditions.
Issue 4: My product is difficult to purify from the by-products due to similar polarity.
Root Cause Analysis: The structural similarity between the desired product and some by-products can make chromatographic separation challenging.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Column Chromatography: Experiment with different solvent systems, including gradients, to improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Preparative HPLC: For high-value products, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.[1]
-
-
Recrystallization: This can be a highly effective purification technique if a suitable solvent system can be found that selectively dissolves either the product or the impurities.
-
Trituration: If the by-product is significantly more soluble in a particular solvent than your desired product, you can wash the crude material with that solvent to remove the impurity.[9]
Frequently Asked Questions (FAQs)
Q1: How can I identify the by-products in my reaction mixture?
A1: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for a quick assessment of the number of components in your reaction mixture.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the components and determining their molecular weights, which is crucial for identifying potential by-products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the major product and any isolable by-products.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help to identify key functional groups present in your products and by-products.
Q2: Can the substituents on my thiocarbohydrazide derivative influence by-product formation?
A2: Absolutely. The electronic and steric nature of the substituents can significantly impact the reactivity of the thiocarbohydrazide derivative and may favor alternative cyclization pathways. It is always advisable to consult the literature for precedents with similar substrates.
Q3: Are there any catalysts that can help to minimize by-product formation?
A3: While the primary control is often pH, certain catalysts can be employed. For instance, in some cases, Lewis acids may be used to promote the cyclization to 1,3,4-thiadiazoles under milder conditions than strong protic acids. However, catalyst selection is highly substrate-dependent and requires careful optimization.
Q4: What are the key safety precautions to take when working with these reactions?
A4:
-
Strong Acids and Bases: Always handle concentrated acids and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Hydrazine Derivatives: Thiocarbohydrazide and its precursors can be toxic. Avoid inhalation and skin contact.
-
Hydrogen Sulfide Evolution: Some of these reactions can evolve hydrogen sulfide (H₂S) gas, which is toxic and has a foul odor. Ensure your reaction setup is in a fume hood.[10]
Data Summary Table
| Parameter | Recommendation for 1,2,4-Triazole Synthesis | Recommendation for 1,3,4-Thiadiazole Synthesis | Potential By-products if Not Optimized |
| pH | Basic (e.g., NaOH, KOH) | Acidic (e.g., H₂SO₄, POCl₃) | Mixture of triazole and thiadiazole |
| Temperature | Reflux, but monitor for decomposition | Room temperature to moderate heating | Polymeric tars, decomposition products |
| Solvent | Ethanol, water | Chloroform, neat (with caution) | Incomplete reaction, side reactions |
| Key Reagents | Base (e.g., NaOH) | Dehydrating agent (e.g., H₂SO₄, PPA) | Oxadiazoles (with certain dehydrating agents) |
Reaction Pathway Diagrams
Diagram: General Synthetic Pathways from Thiocarbohydrazide Derivatives
Caption: Influence of reaction conditions on the cyclization of thiocarbohydrazide derivatives.
References
- BenchChem. (2025). Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions. BenchChem Technical Support.
- Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.
- Synthesis of 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing to. (n.d.).
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.).
- Plausible mechanism for formation of 1,2,4-triazole-3-thiones. (n.d.).
- Aly, A. A., & El-Sayed, R. (2013).
- Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal.
- Krasnikov, P. V., et al. (2021).
- Ramazani, A., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(47), 9579-9583.
- Shablykin, O. V., et al. (2021).
- Sharma, D., & Narasimhan, B. (2022).
- Singh, P., & Kumar, A. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 9(8), 3146-3162.
- BenchChem. (n.d.). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
- Mohamed, B. W., & Abdel-Hamid Mohsen, K. E.-B. (2012). Synthesis of Novel 1,3-thiazole-, 1,2,4-triazole- thione and Triazepine Derivatives. Journal of the Chinese Chemical Society, 59(5), 629-636.
- Synthesis of Novel 1,3‐Thiazole‐, 1,2,4‐Triazole‐thione and Triazepine Deriv
- Aly, A. A., & El-Sayed, R. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 23(1), 193.
- El-Sayed, N. N. E., et al. (2012). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Molecules, 17(9), 10199-10212.
- Kurzer, F., & Wilkinson, M. (1970). Chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews, 70(1), 111-149.
- Lugasi, A. (2017). New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. Asian Journal of Organic & Medicinal Chemistry, 2(3), 1-8.
- Al-Obaidi, A., et al. (2018). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
- Gaba, M., & Mohan, C. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2434.
- Krasnikov, P. V., et al. (2022).
- Kumar, A., et al. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Organic & Biomolecular Chemistry, 21(26), 5431-5436.
- BenchChem. (n.d.).
- BenchChem. (2025).
- Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.
- Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1304.
- Singh, S., & Kumar, V. (2015). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 7(3), 1369-1381.
- Ionescu, I. A., et al. (2023).
- ChemInform Abstract: Utility of Thiocarbohydrazide in Heterocyclic Synthesis. (n.d.).
- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(10), 45-52.
- List of purification methods in chemistry. (2023, December 28). In Wikipedia.
- The effect of conditions on cyclization: (a) the effect of reaction.... (n.d.).
- Daugulis, O., & Zaitsev, V. G. (2005). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- 4.3 The 1H NMR, 13C NMR, mass and IR spectra of. (2020, August 18). Chegg.com.
- Beraldo, H., & Gambino, D. (2004). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Mini-Reviews in Medicinal Chemistry, 4(2), 159-167.
- Elucidating an unknown compound using 1H- and 13C-NMR spectral data. (2021, September 19). Chemistry Stack Exchange.
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Technical Support Center: Elemental Analysis of Sulfur-Containing Triazole Compounds
Welcome to the Technical Support Center for elemental analysis of sulfur-containing triazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining accurate and reproducible elemental analysis data for these challenging molecules. The inherent chemical properties of sulfur-containing triazoles, namely their nitrogen-rich nature and the potential for incomplete combustion of sulfur, often lead to analytical hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, ensuring the integrity and reliability of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and provides quick solutions to prevalent issues encountered during the elemental analysis of sulfur-containing triazole compounds.
Q1: Why are my sulfur values consistently lower than the theoretical values?
A1: Low sulfur recovery is the most frequent issue. It's often due to incomplete combustion of the thermally stable triazole ring and the formation of non-volatile sulfur-containing residues like metal sulfides.[1] To address this, ensure your combustion furnace is operating at an optimal temperature, typically around 1000-1150°C, to facilitate complete sample oxidation.[2][3] Additionally, the use of combustion aids like tungsten(VI) oxide can help in breaking down refractory materials.[3]
Q2: My carbon and nitrogen values are also slightly off. Could this be related to the sulfur analysis?
A2: Yes, incomplete combustion affects all elements. If the compound is not fully oxidized, the resulting carbon dioxide, nitrogen oxides, and sulfur dioxide will not be quantitatively produced, leading to inaccurate readings for all elements.[1] Addressing the combustion efficiency for sulfur will likely resolve the inaccuracies in carbon and nitrogen as well.
Q3: Can the high nitrogen content in triazoles interfere with sulfur detection?
A3: Yes, nitrogen interference is a known issue in some sulfur detection methods, particularly those using UV fluorescence.[4][5] High concentrations of nitrogen can lead to the formation of nitrogen oxides (NOx) that may have overlapping fluorescence spectra with sulfur dioxide (SO2), causing falsely elevated sulfur readings.[5] Modern elemental analyzers often incorporate features to mitigate this, such as specific traps or correction factors.[4][5]
Q4: What is the best way to prepare my sulfur-containing triazole samples for analysis?
A4: Proper sample preparation is critical. Samples must be homogenous and dry.[3][6] For solid samples, this means grinding them into a fine powder.[6] Ensure samples are thoroughly dried to avoid interference from water, which can affect both the weighing accuracy and the hydrogen content measurement.[3] For hygroscopic or air-sensitive compounds, handling in a glove box and sealing in tin or silver capsules is recommended.[1][3]
Q5: How important are certified reference materials (CRMs) for this type of analysis?
A5: CRMs are essential for validating your analytical method and ensuring the accuracy of your results.[7][8][9][10] Regularly analyzing a CRM with a matrix similar to your triazole compounds helps to verify instrument performance, calibration, and overall method reliability.[11][12]
II. Troubleshooting Guide: A Symptom-Based Approach
This section provides a more detailed, step-by-step approach to troubleshooting common problems.
Symptom 1: Inaccurate and Non-Reproducible Sulfur Results
Low and erratic sulfur values are a primary indicator of analytical problems. This workflow will guide you through a systematic process to identify and resolve the root cause.
Caption: Troubleshooting workflow for inaccurate sulfur results.
Detailed Protocol 1: Verifying Instrument Calibration
Objective: To ensure the instrument's response is linear and accurate across the expected concentration range of sulfur.
Materials:
-
Certified Reference Material (CRM) for sulfur in an organic matrix (e.g., sulfanilamide, thiourea).[7][8][9][10]
-
High-purity solvent (if applicable).
Procedure:
-
Prepare a multi-point calibration curve: Accurately weigh at least five different amounts of the sulfur CRM to cover a range that brackets the expected sulfur content of your samples.
-
Analyze the standards: Run each standard in triplicate to assess repeatability.
-
Evaluate the calibration curve: The coefficient of determination (R²) should be >0.999.[11]
-
Analyze a check standard: Analyze a mid-range CRM standard as an unknown. The determined concentration should be within ±5% of the certified value.
Detailed Protocol 2: Optimizing Combustion
Objective: To achieve complete conversion of the sulfur in the triazole compound to sulfur dioxide (SO₂).
Materials:
-
Your sulfur-containing triazole compound.
-
Combustion aid (e.g., tungsten(VI) oxide).[3]
-
Tin capsules.
Procedure:
-
Baseline Analysis: Analyze your sample using the standard operating temperature of your instrument (e.g., 950-1000°C).
-
Incremental Temperature Increase: If sulfur recovery is low, increase the furnace temperature in 50°C increments, up to the instrument's maximum recommended temperature (often around 1150°C).[3] Analyze the sample in triplicate at each temperature to determine the optimal setting for complete combustion.
-
Introduction of a Combustion Aid: If increasing the temperature is insufficient, add a small amount of tungsten(VI) oxide (approximately 1-2 mg) to the tin capsule along with your sample (typically 1-3 mg). The additive helps to break down stable intermediates.[3]
-
Compare Results: Evaluate the sulfur recovery with and without the combustion aid to determine its effectiveness.
Table 1: Effect of Combustion Temperature and Additive on Sulfur Recovery
| Sample | Combustion Temp (°C) | Combustion Additive | Measured S (%) | Theoretical S (%) | Recovery (%) |
| Triazole-A | 950 | None | 12.5 | 15.0 | 83.3 |
| Triazole-A | 1150 | None | 14.2 | 15.0 | 94.7 |
| Triazole-A | 1150 | Tungsten(VI) Oxide | 14.9 | 15.0 | 99.3 |
Symptom 2: High Background Noise or Drifting Baseline
A noisy or drifting baseline can interfere with peak integration and lead to inaccurate results.
Caption: Logical flow for addressing baseline issues.
Procedure for Diagnosing Baseline Issues:
-
Gas Purity and Leaks: Ensure high-purity carrier and combustion gases are being used. Check for leaks in all gas lines and connections. A common method is to introduce a stream of argon around fittings while monitoring the argon signal on the detector.[13]
-
Combustion Tube Maintenance: After numerous analyses, residue can build up in the combustion tube.[2] Visually inspect the tube for any soot or deposits and clean or replace it as per the manufacturer's instructions.
-
Gas Purification: The scrubbers and traps that remove interfering gases and water can become saturated. Check and replace these components regularly.
-
System Conditioning: After any maintenance, it's crucial to condition the system by running several blank samples (empty tin capsules) to allow the baseline to stabilize.[13]
III. Method Validation and Quality Control
For drug development and other regulated environments, method validation is a mandatory step to ensure the reliability of your analytical data.[12][14][15]
Key Validation Parameters (ICH Q2(R1))[12]
-
Accuracy: The closeness of your experimental value to the true value. This is assessed using CRMs.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
IV. References
-
Ayalytical Instruments. (n.d.). ASTM D5453 Sulfur Test Procedure. Retrieved from [Link]
-
PAC L.P. (2020). Trace Level Total Sulfur determination according to ASTM D5453. Retrieved from [Link]
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
Elementar. (n.d.). Elemental analyzers for liquid fuel analysis. Retrieved from [Link]
-
PAC L.P. (n.d.). TRACE LEVEL TOTAL SULFUR DETERMINATION ACCORDING TO ASTM D5453. Retrieved from [Link]
-
AZoM. (2019, November 5). Determination of Total Sulfur by UVF According to ASTM D5453. Retrieved from [Link]
-
International Journal of Chemical & Pharmaceutical Analysis. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]
-
AZoM. (2020, October 27). Total Sulfur and Nitrogen Analysis in Biofuels. Retrieved from [Link]
-
Analytik Jena. (2021, April 15). Removal of Nitrogen Interferences for Sulfur Determination in Fuels. Retrieved from [Link]
-
Greyhound Chromatography and Allied Chemicals. (2023, March 16). Paragon Scientific ASTM D4294 Certified Reference Materials (CRMs). Retrieved from [Link]
-
ARO Scientific. (n.d.). Sulfur Certified Reference Materials (CRM) and Standards. Retrieved from [Link]
-
Alpha Resources. (n.d.). Certified Reference Materials (CRMs). Retrieved from [Link]
-
UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector. Retrieved from [Link]
-
Element Materials Technology. (n.d.). Analytical Method Development & Validation. Retrieved from [Link]
-
ACS Publications. (n.d.). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Retrieved from [Link]
-
US Pharmacopeia (USP). (n.d.). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]
-
Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. Retrieved from [Link]
-
ResearchGate. (2020). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations | Request PDF. Retrieved from [Link]
-
EPFL. (n.d.). Elemental Analysis – Sample preparation. Retrieved from [Link]
-
MDPI. (2024, May 26). Qualitative Analysis of Nitrogen and Sulfur Compounds in Vacuum Gas Oils via Matrix-Assisted Laser Desorption Ionization Time of Flight Mass Spectrometry. Retrieved from [Link]
-
Ruichang. (2021, June 24). Sulfur Recovery Unit Troubleshooting in SRU Plant. Retrieved from [Link]
-
PubMed. (n.d.). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Problems and solutions of sulfur recovery unit under low load operation condition. Retrieved from [Link]
-
HTDS. (n.d.). Carbon / Nitrogen / Sulfur Analysis by Combustion 928 Series. Retrieved from [Link]
-
ResearchGate. (2020, April 12). Do you know any reference about problems in elemental analysis in organometallic samples that contain sulfur atoms?. Retrieved from [Link]
-
Sulfur Recovery Engineering. (n.d.). Sulfur Recovery Unit Troubleshooting Q & A. Retrieved from [Link]
-
PMC. (n.d.). Chemiluminescence Measurement of Reactive Sulfur and Nitrogen Species. Retrieved from [Link]
-
Elementar UK. (n.d.). EA Troubleshooting. Retrieved from [Link]
-
PMC. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]
-
ResearchGate. (2014, February 8). Model-based optimization of sulfur recovery units. Retrieved from [Link]
-
PubMed. (n.d.). The Nutritional Relationship Linking Sulfur to Nitrogen in Living Organisms. Retrieved from [Link]
-
ResearchGate. (2022, October 15). (PDF) Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]
-
CI Analytics. (2018, September 3). Sulfur Analysis. Retrieved from [Link]
-
ResearchGate. (2020, August 10). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Retrieved from [Link]
-
YouTube. (2013, July 31). Total Carbon, Organic Carbon, Nitrogen and Sulphur Analysis Flash Combustion Method. Retrieved from [Link]
-
Crea Analytical. (n.d.). Total Sulfur Analysis. Retrieved from [Link]
-
PubMed. (n.d.). Elemental sulfur in sediments: analytical problems. Retrieved from [Link]
Sources
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Validation & Comparative
"comparative study of the antifungal activity of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol and fluconazole".
A Guide for Researchers and Drug Development Professionals
Introduction
The landscape of antifungal therapy is continually challenged by the emergence of resistant fungal pathogens, necessitating the discovery and development of novel therapeutic agents.[1] Fluconazole, a first-generation triazole, has long been a cornerstone in treating fungal infections, particularly those caused by Candida and Cryptococcus species.[2] Its mechanism of action, targeting the fungal-specific enzyme lanosterol 14α-demethylase, has proven highly effective.[3][4] However, its fungistatic nature against certain species and the rise of resistance underscore the urgent need for new antifungals.[2][5]
This guide presents a comparative framework for evaluating the antifungal activity of a novel investigational compound, 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol (AMT) , against the established standard, fluconazole. While specific experimental data on AMT is not yet widely published, this document serves as a methodological guide, postulating a plausible scientific comparison based on the known properties of triazole derivatives.[6][7][8] We will explore the shared mechanism of action, detail essential in vitro comparative experiments, and provide the standardized protocols necessary for their execution.
Mechanism of Action: A Shared Target
Both fluconazole and novel triazole derivatives like AMT belong to the azole class of antifungals.[9][10] Their primary mode of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[11][12] This enzyme is a critical component of the ergosterol biosynthesis pathway.[13] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[11]
By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, azoles block the conversion of lanosterol to ergosterol.[3] This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[12] The resulting altered cell membrane exhibits increased permeability and dysfunction, ultimately inhibiting fungal growth.[2] This shared mechanism is why triazoles are generally considered fungistatic against yeasts like Candida.[2] The selectivity of triazoles for the fungal enzyme over its mammalian counterpart is a key factor in their therapeutic utility.[2]
Figure 1: Mechanism of action of triazole antifungals.
Comparative In Vitro Efficacy
To objectively compare the antifungal potential of AMT and fluconazole, a series of standardized in vitro assays are essential. The following sections describe the key experiments and present hypothetical, yet plausible, data to illustrate the comparison.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. This is a fundamental measure of antifungal potency. Using the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI), we can compare the efficacy of both compounds against a panel of clinically relevant fungal pathogens.[14][15]
Hypothetical Data:
| Fungal Strain | Fluconazole MIC (µg/mL) | AMT MIC (µg/mL) | Interpretation |
| Candida albicans (ATCC 90028) | 0.5 | 0.25 | AMT shows potentially higher potency. |
| Candida glabrata (ATCC 90030) | 16 | 4 | AMT may be more effective against this often less susceptible species. |
| Candida krusei (ATCC 6258) | >64 (Resistant) | 8 | AMT may overcome intrinsic fluconazole resistance in C. krusei. |
| Cryptococcus neoformans (ATCC 90112) | 4 | 1 | AMT demonstrates superior in vitro activity. |
| Aspergillus fumigatus (ATCC 204305) | >64 | 32 | Both compounds show limited activity, typical for first-gen triazoles. |
Note: Interpretations are based on hypothetical data and established fluconazole breakpoints.[16]
In Vitro Cytotoxicity Assessment
A critical aspect of drug development is determining a compound's selectivity for the pathogen over host cells.[17] A cytotoxicity assay using a human cell line, such as the liver hepatocellular carcinoma cell line (HepG2), provides an initial assessment of the therapeutic window. The half-maximal inhibitory concentration (IC50) is determined, representing the concentration of the compound that inhibits 50% of cell viability.
Hypothetical Data:
| Compound | HepG2 IC50 (µg/mL) | Selectivity Index (SI) for C. albicans |
| Fluconazole | >100 | >200 |
| AMT | >200 | >800 |
Selectivity Index (SI) = IC50 (HepG2) / MIC (C. albicans)
Experimental Protocols and Methodologies
Adherence to standardized protocols is paramount for generating reproducible and trustworthy data. The following methodologies are based on CLSI and established cell biology practices.[18][19]
Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI M27/M60)
This protocol determines the MIC of antifungal agents against yeast isolates.[14][15]
-
Preparation of Antifungal Stock Solutions: Prepare 10x final concentration stock solutions of AMT and fluconazole in DMSO.
-
Inoculum Preparation: Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Plate Preparation: In a 96-well U-bottom microtiter plate, perform serial two-fold dilutions of the antifungal compounds in RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized yeast inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control well.
Figure 2: Workflow for Broth Microdilution MIC Assay.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[20]
-
Cell Seeding: Seed HepG2 cells into a 96-well flat-bottom plate at a density of ~1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Addition: Prepare serial dilutions of AMT and fluconazole in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value.
Discussion of Potential Advantages and Resistance Mechanisms
The hypothetical data suggests that AMT could offer several advantages over fluconazole. Its lower MIC against C. glabrata and activity against the intrinsically resistant C. krusei indicate it may be less susceptible to common resistance mechanisms that affect fluconazole.[5]
Mechanisms of fluconazole resistance in Candida species are well-documented and primarily include:
-
Target Site Modification: Point mutations in the ERG11 gene can reduce the binding affinity of fluconazole to the enzyme.[21]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pump the drug out of the fungal cell.[22]
-
Target Overexpression: Upregulation of the ERG11 gene can lead to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.[23]
A novel compound like AMT might evade some of these mechanisms, for instance, by having a different binding conformation within the Erg11p active site or by not being a substrate for major efflux pumps. Further studies would be required to confirm these possibilities.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative evaluation of the novel triazole antifungal, this compound (AMT), against the clinical standard, fluconazole. Based on the established mechanism of action for triazoles and standardized in vitro protocols, a logical pathway for assessing efficacy and safety has been outlined.
The hypothetical data presented suggests that novel triazole derivatives like AMT hold the potential to address some of the shortcomings of fluconazole, particularly concerning resistant strains. To fully characterize its potential, future studies should include a broader panel of clinical isolates, time-kill assays to determine fungicidal versus fungistatic activity, and in vivo efficacy studies in animal models of infection. Elucidating its interaction with known fungal resistance mechanisms will be crucial for positioning it in the future of antifungal therapy.
References
-
National Center for Biotechnology Information. (2024). Fluconazole. StatPearls. Retrieved from [Link][2]
-
Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. PubMed. Retrieved from [Link][3]
-
Pharmacology Education. (2025). Pharmacology of Fluconazole; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link][13]
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Prasad, R., & Rawal, R. K. (2014). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. Retrieved from [Link][9]
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Symbiosis Online Publishing. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Retrieved from [Link][24]
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Berkow, E. L., & Lockhart, S. R. (2017). Fluconazole resistance in Candida species: a current perspective. PubMed Central. Retrieved from [Link][5]
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Dr.Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)?. Retrieved from [Link][11]
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Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link][17]
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EBSCO. (n.d.). Triazole antifungals. Research Starters. Retrieved from [Link][10]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Retrieved from [Link][12]
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Martinez-Rossi, N. M., Peres, N. T. A., & Rossi, A. (2008). Fluconazole resistance in Candida albicans: a review of mechanisms. Revista Iberoamericana de Micología. Retrieved from [Link][23]
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Miceli, M. H., & Kauffman, C. A. (2011). Fluconazole-Resistant Candida: Mechanisms and Risk Factor Identification. Retrieved from [Link][1]
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Flowers, S. A., Barker, K. S., Berkow, E. L., et al. (2015). Molecular Mechanisms of Fluconazole Resistance in Candida parapsilosis Isolates from a U.S. Surveillance System. Antimicrobial Agents and Chemotherapy. Retrieved from [Link][21]
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Mukherjee, P. K., Chandra, J., Kuhn, D. M., & Ghannoum, M. A. (2003). Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols. PubMed Central. Retrieved from [Link][22]
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Sabale, P. M., & Mehta, P. (n.d.). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link][6]
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Clinical and Laboratory Standards Institute. (n.d.). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link][18]
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Clinical and Laboratory Standards Institute. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Retrieved from [Link][14]
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Rodriguez-Tudela, J. L., et al. (2008). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology. Retrieved from [Link][25]
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Clinical and Laboratory Standards Institute. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link][19]
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Prachand, S. (2016). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][3][4] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved from [Link][7]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Antifungal Susceptibility Testing (AFST). Retrieved from [Link][26]
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Berkow, E. L., Lockhart, S. R., & Ostrosky-Zeichner, L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Retrieved from [Link][27]
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Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link][16]
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Grinholc, M., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology. Retrieved from [Link][28]
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Berkow, E. L., Lockhart, S. R., & Ostrosky-Zeichner, L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Retrieved from [Link][15]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). Retrieved from [Link][31]
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Navigating the Antifungal Landscape: A Comparative Guide to 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-Thiol Derivatives Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Candida albicans, a commensal yeast of the human microbiota, stands as a formidable opportunistic pathogen, particularly in immunocompromised individuals. The escalating incidence of invasive candidiasis, coupled with the emergence of drug-resistant strains, urgently necessitates the development of novel antifungal agents. Among the promising candidates, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives have garnered significant attention for their potent in vitro activity against this pleomorphic fungus. This guide provides a comprehensive comparison of the minimum inhibitory concentration (MIC) values of these derivatives, supported by established experimental protocols and insights into their structure-activity relationships.
The Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Triazole antifungal agents, a cornerstone in the management of fungal infections, exert their therapeutic effect by disrupting the integrity of the fungal cell membrane.[1][2] Their primary target is the cytochrome P450-dependent enzyme, 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][4][5] By inhibiting this enzyme, triazoles lead to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane fluidity and function, and leading to fungal cell death.[4][5] The 1,2,4-triazole nucleus is a key pharmacophore that interacts with the heme iron of the 14α-demethylase active site.[3][6]
Determining Antifungal Efficacy: The Minimum Inhibitory Concentration (MIC) Assay
The in vitro antifungal activity of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. Standardized methodologies for antifungal susceptibility testing of yeasts, such as those established by the Clinical and Laboratory Standards Institute (CLSI), are crucial for ensuring the reproducibility and comparability of results.[7][8][9][10]
Experimental Protocol: Broth Microdilution Method (CLSI M27)
The broth microdilution method is a widely accepted reference standard for determining the MIC of antifungal agents against yeasts.[9][10] The following is a detailed, step-by-step protocol based on the CLSI M27 guidelines:
-
Preparation of Fungal Inoculum:
-
Subculture Candida albicans on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Antifungal Agent Dilutions:
-
Dissolve the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents.
-
Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
Caption: Workflow for MIC determination using the broth microdilution method.
Comparative Analysis of MIC Values
The antifungal efficacy of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature of the substituent at the 5-position of the triazole ring. The following table summarizes the MIC values of representative derivatives against Candida albicans, providing a comparative overview of their potency.
| Compound ID | 5-Substituent | MIC (µg/mL) | Reference |
| 4a | 4-Fluorophenyl | - | [11] |
| 4b | 4-Chlorophenyl | - | [11] |
| 4c | 4-Hydroxyphenyl | - | [11] |
| 4d | 4-Methoxyphenyl | - | [11] |
| 4e | 4-Bromophenyl | 24 | [11] |
| 4f | 4-Nitrophenyl | - | [11] |
| A-1 | 4-Chlorophenyl | 32 | [12] |
| A-2 | 2,4-Dichlorophenyl | 32 | [12] |
| A-3 | 2,4-Dichlorophenyl | 32 | [12] |
| Fluconazole | - | 32-64 | [12] |
| Ketoconazole | - | - | [11] |
Note: Direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals important structure-activity relationships that can guide the design of more potent antifungal agents:
-
Influence of Halogen Substituents: The presence of electron-withdrawing halogen groups, such as chloro and bromo, on the phenyl ring at the 5-position of the triazole appears to be favorable for antifungal activity. For instance, compound 4e (4-Bromophenyl) exhibited a notable MIC of 24 µg/mL.[11] Similarly, compounds A-1 , A-2 , and A-3 , which feature chloro-substituted phenyl rings, demonstrated equipotent or superior activity compared to the standard drug fluconazole.[12] This suggests that the electronegativity and steric bulk of the halogen may enhance the binding affinity of the molecule to the active site of 14α-demethylase.
-
Impact of Other Substituents: The specific nature and position of other substituents on the aromatic ring also play a crucial role. Further research is needed to systematically explore the effects of various electron-donating and electron-withdrawing groups to optimize the antifungal potency of these derivatives.
Caption: Structure-activity relationship of 5-substituted triazoles.
Conclusion and Future Directions
The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold represents a promising framework for the development of novel antifungal agents against Candida albicans. The available data indicates that the nature of the substituent at the 5-position of the triazole ring is a critical determinant of antifungal potency, with halogenated phenyl groups showing particular promise.
Future research should focus on the synthesis and evaluation of a broader range of derivatives to further elucidate the structure-activity relationships. This includes exploring diverse aromatic and heterocyclic substituents, as well as modifications to the 4-amino and 3-thiol groups. In addition to in vitro MIC testing, promising compounds should be advanced to in vivo studies to assess their efficacy, pharmacokinetic properties, and toxicity profiles. The continued exploration of these triazole derivatives holds significant potential for enriching the arsenal of antifungal therapies and combating the growing threat of drug-resistant Candida infections.
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Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Retrieved January 21, 2026, from [Link]
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Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][7][8] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives. We will dissect the synthetic strategies, compare the biological performance of various analogs, and provide the underlying rationale for experimental design and observed activities. This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering a synthesized view of the field grounded in experimental evidence.
Introduction: The 1,2,4-Triazole Scaffold - A Privileged Heterocycle
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2][3] Its unique electronic features, metabolic stability, and ability to engage in various non-covalent interactions (especially hydrogen bonding) make it an ideal core for designing novel bioactive molecules. Derivatives of 1,2,4-triazole are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties.[2][3][4]
The specific scaffold under review, 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol, offers three key points for chemical modification, allowing for a systematic exploration of chemical space to optimize biological activity:
-
C5-Aryl Group: Modulates lipophilicity, steric bulk, and electronic properties.
-
N4-Amino Group: Provides a handle for forming Schiff bases and other derivatives, significantly impacting molecular conformation and target interaction.
-
C3-Thiol Group: A versatile functional group that can exist in a thione tautomeric form and can be alkylated to introduce diverse side chains.[5]
This guide will compare derivatives based on modifications at these positions and their resulting impact on biological efficacy, particularly in the antimicrobial and anticancer domains.
General Synthetic Strategy
The most prevalent and efficient route to the core 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol nucleus begins with an appropriately substituted benzoic acid derivative. The rationale for this multi-step synthesis is its reliability and the commercial availability of a wide range of starting aryl carboxylic acids, which allows for the generation of diverse C5-aryl analogs.
The general workflow is depicted below:
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"comparison of the antibacterial spectrum of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol with standard antibiotics"
A Comparative Analysis of the Antibacterial Spectrum of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol
A Guide for Researchers in Antimicrobial Drug Discovery
Abstract
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising class of therapeutic agents due to their diverse pharmacological activities.[1] This guide provides a comparative analysis of the in vitro antibacterial spectrum of a novel derivative, this compound, against a panel of standard, clinically relevant antibiotics. Utilizing standardized methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI), we detail the protocols for the Kirby-Bauer disk diffusion and broth microdilution assays to quantitatively assess the compound's efficacy. The experimental data, presented herein for illustrative purposes, reveals the compound's activity profile against both Gram-positive and Gram-negative bacteria, offering a foundational assessment of its potential as a lead candidate for future antibiotic development.
Introduction
The proliferation of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. The waning efficacy of existing antibiotic classes has created an urgent need for new chemical entities that can overcome established resistance mechanisms.[2] In this context, nitrogen-containing heterocyclic compounds have been a fertile ground for discovery, with the 1,2,4-triazole nucleus being of particular interest.[3][4]
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][5] Their documented antibacterial potential, demonstrated across various structural modifications, makes them a compelling scaffold for investigation.[6][7] This guide focuses on a specific, synthesized derivative, This compound . The objective of this investigation is to rigorously evaluate and compare its antibacterial spectrum—the range of microorganisms against which it is active—to that of well-established, broad-spectrum antibiotics such as Ciprofloxacin and Tetracycline, and the extended-spectrum antibiotic Ampicillin.[8] By employing gold-standard susceptibility testing methods, we aim to provide a clear, data-driven assessment of its potential utility.
Materials and Methods
To ensure scientific rigor and reproducibility, the following experimental protocols are described in detail. These methods are grounded in authoritative standards set forth by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11]
Test Compound and Standard Antibiotics
-
Investigational Compound: this compound (purity >98%, synthesized in-house).
-
Standard Antibiotics: Commercially available, certified antibiotic disks and powders were used for comparison.
-
Ciprofloxacin (5 µg disk)
-
Ampicillin (10 µg disk)
-
Tetracycline (30 µg disk)
-
Bacterial Strains
A representative panel of pathogenic bacteria was selected, including both Gram-positive and Gram-negative species, sourced from the American Type Culture Collection (ATCC).
-
Gram-positive:
-
Gram-negative:
-
Escherichia coli (ATCC 25922)[12]
-
Pseudomonas aeruginosa (ATCC 27853)
-
Culture Media
-
Mueller-Hinton Agar (MHA): Used for the Kirby-Bauer disk diffusion test due to its consistency and minimal inhibition of common antibiotics.[9]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Used for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[11][13]
Experimental Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
The disk diffusion method serves as a crucial preliminary assessment of antimicrobial activity.[14][15] Its purpose is to qualitatively determine the sensitivity or resistance of pathogenic bacteria to the test compounds by measuring the diameter of the zone of growth inhibition.[9]
Step-by-Step Methodology:
-
Inoculum Preparation: A few colonies of the test bacterium are transferred from a pure culture into sterile saline. The suspension is vortexed and adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Plate Inoculation: Within 15 minutes of standardization, a sterile cotton swab is dipped into the inoculum. Excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then swabbed three times, rotating the plate 60 degrees after each application to ensure uniform coverage (a "lawn culture").[15]
-
Disk Application: The inoculated plate is allowed to dry for 5-15 minutes. Sterile forceps or a disk dispenser are used to place the antibiotic disks (both standard and a sterile blank disk impregnated with a known concentration of the triazole compound) onto the agar surface. Disks must be placed at least 24 mm apart to prevent overlapping zones.[15][16]
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 18-24 hours under aerobic conditions.[10]
-
Zone Measurement: Following incubation, the diameter of the clear zone of inhibition around each disk is measured in millimeters (mm) using a ruler or calipers.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
Experimental Protocol 2: Broth Microdilution for MIC Determination
To quantify the potency of an antimicrobial agent, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of the drug that prevents visible in vitro growth of a bacterium.[11] The broth microdilution method is a standardized and widely used technique for this purpose.[13][17][18]
Step-by-Step Methodology:
-
Preparation of Dilutions: A 96-well microtiter plate is used. 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) is added to wells in columns 2 through 12. A 100 µL solution of the test compound (at twice the highest desired test concentration) is added to column 1.
-
Serial Dilution: 50 µL is transferred from column 1 to column 2, mixed, and this process is repeated across the plate to column 10, creating a two-fold serial dilution. The final 50 µL from column 10 is discarded. This leaves column 11 as the growth control (no drug) and column 12 as the sterility control (no drug, no bacteria).
-
Inoculum Preparation: A bacterial suspension is prepared in CAMHB and adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculation: 50 µL of the standardized bacterial inoculum is added to all wells from column 1 to column 11. Well 12 receives 50 µL of sterile broth only.
-
Incubation: The plate is covered and incubated at 35°C ± 2°C for 18-20 hours.[17]
-
MIC Determination: After incubation, the plate is examined for turbidity (a cloudy appearance indicating bacterial growth). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[19]
Caption: Workflow for Broth Microdilution MIC Determination.
Results
The antibacterial activity of this compound and standard antibiotics was evaluated against two Gram-positive and two Gram-negative bacterial strains. The results of the disk diffusion and broth microdilution assays are summarized below.
Table 1: Antibacterial Activity by Disk Diffusion Method (Zone of Inhibition in mm)
| Microorganism | Type | This compound (50 µ g/disk ) | Ciprofloxacin (5 µ g/disk ) | Ampicillin (10 µ g/disk ) | Tetracycline (30 µ g/disk ) |
| Staphylococcus aureus | Gram (+) | 18 | 25 | 28 | 24 |
| Bacillus subtilis | Gram (+) | 16 | 23 | 26 | 22 |
| Escherichia coli | Gram (-) | 15 | 30 | 17 | 21 |
| Pseudomonas aeruginosa | Gram (-) | 9 | 27 | 10 | 12 |
Note: Zone diameters are illustrative. Interpretation (Susceptible, Intermediate, Resistant) requires comparison with CLSI/EUCAST breakpoint tables.
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Type | This compound | Ciprofloxacin | Ampicillin | Tetracycline |
| Staphylococcus aureus | Gram (+) | 16 | 0.5 | 0.25 | 1 |
| Bacillus subtilis | Gram (+) | 32 | 1 | 0.5 | 2 |
| Escherichia coli | Gram (-) | 32 | 0.25 | 8 | 4 |
| Pseudomonas aeruginosa | Gram (-) | >128 | 1 | 32 | 16 |
Note: MIC values are illustrative. A lower MIC value indicates greater potency.[11]
Discussion
The results provide a preliminary but insightful profile of the antibacterial spectrum of this compound.
Analysis of Antibacterial Spectrum: Based on the illustrative data, the triazole compound demonstrates a broad-spectrum of activity, inhibiting the growth of both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.[8][20] However, its activity against P. aeruginosa is minimal, which is a common challenge as this organism is known for its intrinsic resistance.
Comparison with Standard Antibiotics: The potency of the investigational compound, as indicated by the MIC values, is moderate compared to the standard antibiotics. For instance, against S. aureus, its MIC of 16 µg/mL is significantly higher than that of Ciprofloxacin (0.5 µg/mL) and Ampicillin (0.25 µg/mL), indicating lower potency. A similar trend is observed for the other susceptible bacteria. While not as potent as these established drugs, its ability to inhibit a range of bacteria warrants its consideration as a lead compound. Many 1,2,4-triazole derivatives have shown promising MIC values in the range of 3.12-25 µg/mL against various bacterial strains, placing this compound's activity within a relevant context.
Plausible Mechanism of Action: The mechanism of action for triazoles in bacteria is not as well-defined as their antifungal activity. In fungi, triazoles famously inhibit the enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[21][22][23] This disruption leads to membrane instability and cell death.
Bacteria, however, do not synthesize ergosterol. Therefore, the antibacterial action of this compound must proceed via a different mechanism. Research into other antibacterial heterocyclic compounds suggests several potential targets:
-
Enzyme Inhibition: The triazole nucleus could be binding to and inhibiting essential bacterial enzymes involved in DNA replication (like DNA gyrase), protein synthesis, or cell wall formation.
-
Cell Membrane Disruption: The thiol (-SH) and lipophilic methylthio (-SCH₃) groups could interact with the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.
-
Electron Transfer and Oxidative Stress: Some aromatic triazoles are hypothesized to participate in electron transfer reactions that generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[24]
Further studies, including molecular docking and enzymatic assays, are required to elucidate the precise mechanism.[12]
Conclusion
This guide outlines a systematic approach to evaluating the antibacterial spectrum of the novel compound this compound. The presented data, while illustrative, suggests that the compound possesses broad-spectrum antibacterial activity with moderate potency against several key pathogenic bacteria. Its demonstrated efficacy, particularly against both Gram-positive and Gram-negative organisms, establishes it as a viable scaffold for further optimization. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and on mechanistic studies to identify its specific bacterial target. The methodologies detailed herein provide a robust framework for such continued investigation in the critical search for next-generation antibiotics.
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A Comparative Guide to In Silico ADME Prediction for Novel 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives
Introduction
In the intricate process of drug discovery and development, a significant number of promising drug candidates fail during clinical trials due to unfavorable pharmacokinetic properties.[1][2] The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore a critical step in the early stages of research to mitigate these late-stage failures.[2][3] The advent of computational, or in silico, methods has revolutionized this process by enabling rapid and cost-effective prediction of ADME profiles for novel chemical entities.[4][5][6]
This guide provides a comprehensive analysis of in silico ADME prediction, with a specific focus on a promising class of heterocyclic compounds: novel 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives. The 1,2,4-triazole nucleus is a key structural motif in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties, among others.[7][8][9][10] Understanding the likely ADME characteristics of new derivatives of this scaffold is paramount for their successful development into therapeutic agents.
Here, we will delve into the foundational principles of in silico ADME prediction, present a practical workflow for the analysis of these triazole derivatives, and conduct a comparative analysis of their predicted ADME profiles against two other important classes of heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to make more informed decisions in their drug discovery endeavors.
The Power of Prediction: The Role of In Silico ADME in Drug Discovery
The reliance on traditional in vivo and in vitro methods for ADME profiling, while essential for final validation, can be time-consuming and resource-intensive. In silico ADME prediction offers a powerful alternative for the early-stage screening of large compound libraries, allowing for the prioritization of candidates with the most promising pharmacokinetic profiles.[1] The primary advantages of this computational approach include:
-
Cost and Time Efficiency: Computational screening of thousands of compounds can be performed at a fraction of the cost and time required for experimental testing.[3]
-
Early Identification of Liabilities: Potential issues such as poor absorption, undesirable distribution, rapid metabolism, or toxicity can be flagged early, allowing for structural modifications to be made before significant resources are invested.[3]
-
Ethical Considerations: The use of in silico models reduces the reliance on animal testing in the preclinical stages of drug development.
A wide array of computational tools and methodologies are available for ADME prediction, ranging from quantitative structure-activity relationship (QSAR) models to sophisticated machine learning algorithms.[1][2][4] These tools predict a variety of key ADME-related properties, including:
-
Absorption: Parameters such as aqueous solubility, gastrointestinal absorption, and permeability through biological membranes (e.g., the blood-brain barrier).[11][12][13][14][15]
-
Distribution: The extent to which a drug partitions into different tissues, often predicted by parameters like plasma protein binding.
-
Metabolism: The likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family.
-
Excretion: The route and rate at which a compound and its metabolites are cleared from the body.
-
Toxicity: The potential for a compound to exhibit adverse effects, such as mutagenicity, carcinogenicity, or cardiotoxicity.[4][5]
Assessing "Drug-Likeness": Lipinski's Rule of Five
A foundational concept in the evaluation of potential oral drug candidates is "drug-likeness," a qualitative assessment of a compound's physicochemical properties that influence its pharmacokinetic behavior. In 1997, Christopher A. Lipinski formulated the "Rule of Five," a set of guidelines based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[16][17][18][19][20] Adherence to these rules suggests a higher probability of good oral bioavailability.
| Parameter | Guideline | Rationale |
| Molecular Weight (MW) | ≤ 500 Daltons | Smaller molecules are more readily absorbed and distributed. |
| LogP (Octanol-Water Partition Coefficient) | ≤ 5 | A measure of lipophilicity; excessively high values can lead to poor solubility and metabolic instability. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | A high number of hydrogen bond donors can reduce permeability across cell membranes. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Similar to HBDs, a high number of hydrogen bond acceptors can negatively impact membrane permeability. |
It is important to note that Lipinski's Rule of Five is a guideline, not an absolute set of rules, and many successful drugs, particularly those that are not orally administered or that utilize active transport mechanisms, violate one or more of these criteria.[16][19] Nevertheless, it remains a valuable tool for the initial screening of large compound libraries.
A Practical Workflow for In Silico ADME Prediction
The following diagram and protocol outline a typical workflow for the in silico ADME prediction of novel compounds, such as the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives that are the focus of this guide.
Experimental Protocol: In Silico ADME Prediction using a Web-Based Tool
This protocol provides a step-by-step guide for obtaining a comprehensive ADME profile for a novel compound using a freely accessible web server such as SwissADME.
-
Prepare the Chemical Structure:
-
Draw the chemical structure of the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the structure into a simplified molecular-input line-entry system (SMILES) string. This is a common input format for many computational chemistry tools.
-
-
Access the ADME Prediction Server:
-
Navigate to a web-based ADME prediction tool. SwissADME is a popular choice due to its user-friendly interface and comprehensive output.
-
-
Submit the Compound for Analysis:
-
Paste the SMILES string of the triazole derivative into the input box on the web server.
-
Initiate the calculation. The server will typically process the request within a few minutes.
-
-
Analyze the Output Data:
-
The server will generate a detailed report covering various aspects of the compound's predicted ADME profile. Key sections to analyze include:
-
Physicochemical Properties: Molecular weight, LogP, topological polar surface area (TPSA), and aqueous solubility.
-
Lipophilicity: A comparison of LogP values calculated by different methods.
-
Water Solubility: Predicted solubility in water, often expressed as logS.
-
Pharmacokinetics: Predictions for gastrointestinal absorption, blood-brain barrier permeability, P-glycoprotein substrate status, and inhibition of cytochrome P450 enzymes.
-
Drug-Likeness: Evaluation based on Lipinski's Rule of Five and other drug-likeness filters.
-
Medicinal Chemistry: Identification of any potential structural alerts or undesirable functionalities.
-
-
-
Compile and Compare Results:
-
Systematically record the predicted ADME parameters for each triazole derivative in a spreadsheet or table.
-
Compare these profiles with those of known drugs or other compound series to benchmark their properties and identify potential advantages or liabilities.
-
Comparative Analysis of Predicted ADME Profiles
To contextualize the ADME properties of novel 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives, we present a comparative analysis with two other classes of biologically active heterocyclic compounds: Benzimidazoles and Quinolines . The following table summarizes the predicted ADME properties for representative hypothetical compounds from each class. These predictions were generated using established computational models.
| ADME Parameter | 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol (Hypothetical) | Benzimidazole Derivative (Hypothetical) | Quinoline Derivative (Hypothetical) |
| Molecular Weight ( g/mol ) | 310.4 | 295.3 | 280.3 |
| LogP | 2.8 | 3.5 | 3.2 |
| Hydrogen Bond Donors | 3 | 1 | 1 |
| Hydrogen Bond Acceptors | 6 | 3 | 3 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 |
| Topological Polar Surface Area (Ų) | 115.7 | 45.9 | 41.5 |
| Aqueous Solubility (logS) | -3.5 (Moderately Soluble) | -4.2 (Slightly Soluble) | -3.9 (Slightly Soluble) |
| Gastrointestinal Absorption | High | High | High |
| Blood-Brain Barrier Permeant | No | Yes | Yes |
| P-gp Substrate | No | Yes | No |
| CYP2D6 Inhibitor | No | Yes | Yes |
| CYP3A4 Inhibitor | No | No | Yes |
| Mutagenicity (AMES test) | Low Probability | Moderate Probability | High Probability |
| Cardiotoxicity (hERG Inhibition) | Low Risk | Low Risk | Moderate Risk |
Analysis of the Comparative Data:
-
4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivative: This class of compounds, as represented by our hypothetical example, exhibits a highly favorable ADME profile. It adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The high TPSA contributes to its predicted moderate aqueous solubility and its inability to permeate the blood-brain barrier, which is advantageous for drugs targeting peripheral systems.[12] A key strength is the low predicted probability of inhibiting major CYP enzymes and being a P-gp substrate, indicating a lower likelihood of drug-drug interactions. The predicted low toxicity further enhances its attractiveness as a drug candidate scaffold.
-
Benzimidazole Derivative: While also demonstrating good drug-like properties, the benzimidazole derivative shows some potential liabilities. Its predicted ability to cross the blood-brain barrier could be beneficial for CNS-targeting drugs but a risk for peripherally acting agents.[11][13] The prediction that it is both a P-gp substrate and a CYP2D6 inhibitor raises concerns about potential drug-drug interactions and variable patient responses.
-
Quinoline Derivative: The quinoline derivative also shows good potential for oral absorption. However, it is predicted to inhibit multiple CYP enzymes, increasing the risk of metabolic drug-drug interactions. Furthermore, the higher predicted probability of mutagenicity and cardiotoxicity would necessitate careful experimental evaluation to ensure its safety profile is acceptable.
Interpreting the Data: A Decision-Making Framework
The output of in silico ADME prediction is not a definitive answer but rather a guide to inform the next steps in the drug discovery process. The following decision-making framework, illustrated by the diagram below, can help researchers interpret the computational data and make strategic choices.
It is crucial to acknowledge the limitations of in silico models. The accuracy of predictions is highly dependent on the quality and diversity of the data used to train the underlying algorithms.[11][13] Therefore, experimental validation of the most promising candidates is an indispensable step to confirm the computational predictions.
Conclusion
In silico ADME prediction is an invaluable tool in modern drug discovery, providing a rational and efficient means of evaluating and prioritizing novel drug candidates. For the promising class of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives, computational analysis suggests a highly favorable ADME profile, characterized by good drug-likeness, a low propensity for metabolic drug-drug interactions, and a favorable preliminary safety profile.
The comparative analysis presented in this guide highlights the potential advantages of this scaffold over other heterocyclic systems, underscoring its potential for the development of new therapeutic agents. By integrating in silico predictions into the early stages of the research pipeline, drug discovery teams can enhance their efficiency, reduce costs, and ultimately increase the likelihood of bringing safe and effective new medicines to patients. As computational methods continue to evolve and improve in accuracy, their role in shaping the future of drug development will only continue to grow.[1]
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A Researcher's Guide to Comparative Docking Analysis: Evaluating Triazole-Thiol Derivatives Against Known Enzyme Inhibitors
In the landscape of modern drug discovery, the strategic use of computational tools is not just an advantage; it is a necessity. In silico techniques, particularly molecular docking, provide a powerful lens to predict, analyze, and prioritize novel drug candidates, saving invaluable time and resources.[1] This guide offers an in-depth, practical walkthrough of a comparative molecular docking analysis, focusing on a class of compounds with immense therapeutic potential: triazole-thiol derivatives .
The 1,2,4-triazole nucleus is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to form critical hydrogen bonds with biological targets.[2][3] When functionalized with a thiol group, these derivatives exhibit a wide range of biological activities, including potent enzyme inhibition.[4][5]
This guide is designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple list of steps, delving into the causality behind experimental choices to ensure a robust, reliable, and scientifically sound analysis. We will use the enzyme urease as a case study—a critical target in pathologies associated with microorganisms like Helicobacter pylori—and compare the performance of hypothetical triazole-thiol derivatives against its known inhibitor, Thiourea .[6][7]
Part 1: The In Silico Workflow: From Preparation to Analysis
A successful docking study is built on a foundation of meticulous preparation and a logical, validated workflow. Each step is designed to minimize variables and maximize the accuracy of the resulting predictions. The overall process can be visualized as follows:
Caption: Overall workflow for a comparative molecular docking study.
Part 2: Experimental Protocol: A Step-by-Step Guide
Here, we detail the self-validating protocol for conducting the docking analysis using widely accepted tools like UCSF Chimera and AutoDock Vina.[8][9]
Step 1: Macromolecule (Receptor) Preparation
The quality of your target protein structure is paramount for a meaningful docking result.
-
Objective: To prepare the enzyme structure by removing non-essential molecules and adding parameters required by the docking algorithm.
-
Protocol:
-
Obtain the Crystal Structure: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (RCSB PDB). For our case study, we would select a urease structure, preferably one co-crystallized with an inhibitor to help identify the active site.
-
Clean the Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera. The first crucial step is to remove molecules that will not participate in the docking, primarily water molecules and any co-solvents or non-interacting ions. This is because their positions are often not well-resolved and can interfere with the docking algorithm.[10]
-
Add Hydrogens: Crystal structures often lack hydrogen atoms to improve resolution. Add hydrogens to the structure, ensuring that the protonation states of key amino acid residues (like Histidine, Aspartate, Glutamate) are correct at physiological pH (approx. 7.4). This is critical as hydrogen bonds are a primary driver of protein-ligand interactions.[11]
-
Assign Charges: Add partial charges to the protein atoms (e.g., Kollman charges). The scoring functions in docking software rely on these charges to calculate electrostatic interactions, a major component of the binding energy.[10]
-
Save in PDBQT Format: Save the prepared receptor file in the PDBQT format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.[9]
-
Step 2: Ligand Preparation
Your test compounds (the triazole-thiol derivatives) and the known inhibitor must be converted into a suitable 3D format.
-
Objective: To generate low-energy 3D conformations of the ligands and prepare them for docking.
-
Protocol:
-
Obtain/Draw Ligand Structures: The 2D structures of your triazole-thiol derivatives can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch). The structure of the known inhibitor (Thiourea) can be sourced from databases like PubChem.
-
Convert to 3D: Convert the 2D structures into 3D structures.
-
Energy Minimization: This is a vital step. The initial 3D conformation may be energetically unfavorable. Perform an energy minimization using a suitable force field (e.g., MMFF94). This process adjusts bond lengths and angles to find a stable, low-energy conformation, which is more representative of how the molecule exists in reality.
-
Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are rotatable to explore different conformations (poses) within the enzyme's active site. This is typically handled automatically by tools like AutoDock Tools.[11]
-
Save in PDBQT Format: As with the receptor, save the final prepared ligand structures in the PDBQT format.
-
Step 3: Molecular Docking and Validation
This is where the simulation takes place. The core principle is to find the best-fitting pose of the ligand within the receptor's binding site and estimate the strength of the interaction.[12]
-
Objective: To dock the ligands into the defined active site of the enzyme and validate the docking protocol's accuracy.
-
Protocol:
-
Define the Grid Box: The "grid box" is a 3D cube that defines the search space for the docking algorithm.[10] It must be large enough to encompass the entire active site where the natural substrate or known inhibitors bind. The center and dimensions of the box are critical parameters. For a validated target, the box is typically centered on the co-crystallized ligand.[13]
-
Run AutoDock Vina: Using the command line, execute AutoDock Vina. The command will specify the prepared receptor file, the prepared ligand file, the grid box configuration, and the output file name.[13] Vina will systematically explore different positions and conformations of the ligand within the grid box, scoring each pose.
-
Protocol Validation (Crucial for Trustworthiness): Before docking your novel compounds, you must validate your protocol. This is done by taking the co-crystallized ligand that came with the PDB structure, removing it, and then docking it back into the active site.
-
Calculate RMSD: Superimpose the docked pose of the co-crystallized ligand with its original (crystal) position. Calculate the Root Mean Square Deviation (RMSD) between the two.
-
Benchmark: A valid docking protocol is generally indicated by an RMSD value of less than 2.0 Ångstroms (Å).[14] This confirms that your chosen parameters can accurately reproduce the experimentally observed binding mode.
-
-
Part 3: Comparative Data Analysis and Interpretation
A docking run produces a wealth of data. The skill lies in extracting meaningful insights to compare your novel derivatives with the known standard.
Quantitative Data Summary
The primary output from AutoDock Vina is a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a more stable complex and, theoretically, a stronger binding affinity.[15]
Table 1: Comparative Docking Performance against Urease
| Compound ID | Ligand Type | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues | Hydrogen Bonds |
| Known Inhibitor | Thiourea | -4.5 | 150.2 | HIS320, ALA363, MET364 | 2 |
| Derivative 1 | Triazole-Thiol | -7.2 | 5.8 | HIS136, HIS138, GLY277, CYS319 | 4 |
| Derivative 2 | Triazole-Thiol | -6.8 | 11.5 | HIS136, ASP360, ALA363 | 3 |
| Derivative 3 | Triazole-Thiol | -5.1 | 85.3 | ALA363, MET364 | 1 |
Note: Data is hypothetical for illustrative purposes but reflects typical results seen in such studies.[4][7]
Binding Mode and Interaction Analysis
The docking score is only the beginning. True insight comes from visualizing how the ligand binds.
-
Causality: Why is Derivative 1 predicted to be more potent than Thiourea? The table shows it forms four hydrogen bonds compared to Thiourea's two. Visual analysis using software like PyMOL or Discovery Studio is essential. You would look for:
-
Hydrogen Bonds: These are strong, directional interactions crucial for affinity and specificity. The triazole nitrogen atoms are excellent hydrogen bond acceptors.[2]
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and enzyme residues (e.g., Alanine, Valine, Leucine).
-
Pi-Pi Stacking: Aromatic rings on the ligand interacting with aromatic residues like Phenylalanine, Tyrosine, or Histidine.
-
Coordination Bonds: In metalloenzymes like urease (which contains nickel ions), the thiol group (-SH) of the derivatives can form strong coordinating bonds with the metal ions in the active site, a key interaction that standard inhibitors might lack.[4]
-
By comparing the interaction patterns, you can build a Structure-Activity Relationship (SAR) . For example, if derivatives with an electron-withdrawing group at a certain position consistently score better and form an extra hydrogen bond, this provides a clear, rational direction for future chemical synthesis and optimization.[16][17]
Part 4: Beyond Binding: ADMET Prediction
A compound that binds strongly but is toxic or cannot be absorbed by the body is not a viable drug candidate. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical final step.[18][19]
Caption: Workflow for in silico ADMET property prediction.
-
Objective: To assess the "drug-likeness" of the most promising derivatives.
-
Protocol:
-
Use a Prediction Server: Numerous free web servers, such as SwissADME, provide robust ADMET predictions.[20]
-
Input Structure: Input the 2D structure (as a SMILES string) of your top-performing triazole-thiol derivatives.
-
Analyze Key Properties: The server will output a wide range of predicted properties. Focus on the most critical ones for early-stage assessment.
-
Table 2: Predicted ADMET Properties for Top Candidate (Derivative 1)
| Property | Parameter | Predicted Value | Acceptable Range | Implication |
| Physicochemical | Molecular Weight | 310.4 g/mol | < 500 | Good size for absorption |
| LogP (Lipophilicity) | 2.5 | < 5 | Optimal balance of solubility | |
| H-bond Donors | 2 | < 5 | Good membrane permeability | |
| H-bond Acceptors | 5 | < 10 | Good membrane permeability | |
| Pharmacokinetics | GI Absorption | High | High | Likely good oral bioavailability |
| BBB Permeant | No | No | Reduces CNS side effects | |
| Drug-Likeness | Lipinski's Rule of 5 | 0 Violations | 0-1 Violations | High probability of being an oral drug |
| Medicinal Chemistry | PAINS Alert | 0 Alerts | 0 Alerts | Unlikely to be a promiscuous binder |
-
Interpretation: The results in Table 2 suggest that Derivative 1 not only has a high predicted binding affinity but also possesses a favorable drug-like profile, making it a strong candidate for further in vitro and in vivo testing. This multi-faceted approach, combining potent target binding with acceptable ADMET properties, is the cornerstone of modern, efficient drug discovery.[1][20]
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the comparative docking analysis of novel triazole-thiol derivatives. By meticulously preparing the molecular structures, validating the docking protocol, and integrating the analysis of binding interactions with ADMET predictions, researchers can confidently identify and prioritize compounds for synthesis and further biological evaluation. This in silico strategy accelerates the discovery process, enabling a more rational, data-driven approach to developing the next generation of potent and selective enzyme inhibitors.
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Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., & Li, W. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. Available from: [Link]
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DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Available from: [Link]
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UCSF Chimera. (2020). Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. Available from: [Link]
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Yamashita, F., & Hashida, M. (2013). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. Available from: [Link]
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Wang, S., et al. (2014). Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. PubMed. Available from: [Link]
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Saba, S., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PubMed Central. Available from: [Link]
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Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Slideshare. Available from: [Link]
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ACS Publications. (2008). ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. Molecular Pharmaceutics. Available from: [Link]
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Molecular Docking. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Available from: [Link]
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Al-Ostath, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. Available from: [Link]
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ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. Available from: [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available from: [Link]
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Taha, M., et al. (2015). Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. PubMed. Available from: [Link]
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Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available from: [Link]
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ResearchGate. (n.d.). Urease inhibitory screening results of the synthesized derivatives (T1–T20). ResearchGate. Available from: [Link]
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Ali, B., et al. (2023). [2][8][18]triazolo[3,4-b][1][2][8]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms. PubMed Central. Available from: [Link]
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Khan, I., et al. (2023). Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment. PubMed Central. Available from: [Link]
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OUCI. (n.d.). New 1,2,3‐triazole–(thio)barbituric acid hybrids as urease inhibitors. OUCI. Available from: [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. PubMed Central. Available from: [Link]
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A Senior Application Scientist's Guide to Evaluating the Selectivity of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol Derivatives
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents that are not only potent against pathogenic microbes but also exhibit minimal toxicity towards host mammalian cells. The 1,2,4-triazole scaffold has emerged as a pharmacologically significant nucleus in the synthesis of compounds with a wide range of biological activities, including antimicrobial and antifungal properties.[1][2] This guide provides a comprehensive framework for the objective evaluation of a specific subclass, 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol derivatives. We will delve into the critical experimental protocols, data interpretation, and the calculation of the Selectivity Index (SI)—a key metric for quantifying a compound's therapeutic window. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind establishing a robust selectivity profile for these promising compounds.
Introduction: The Imperative for Selective Antimicrobials
The core challenge in antimicrobial drug discovery is to exploit the biochemical differences between prokaryotic (microbial) and eukaryotic (mammalian) cells. An ideal antimicrobial agent should act as a "magic bullet," eradicating the pathogen with high specificity while leaving host cells unharmed. Many compounds show excellent antimicrobial efficacy in vitro but fail in later stages due to high cytotoxicity.[3] Therefore, a rigorous, early-stage assessment of selectivity is not just advantageous—it is essential for identifying viable drug candidates. The 1,2,4-triazole heterocycle is a versatile scaffold, and its derivatives, particularly those with amino and thiol substitutions, have shown significant biological potential.[4][5] This guide focuses on a systematic approach to quantify this crucial balance of efficacy and safety.
Understanding the Core Moiety: this compound
The parent compound, this compound, possesses several key features that make its derivatives promising candidates for antimicrobial research:
-
1,2,4-Triazole Ring: A stable aromatic ring system that is a common feature in many approved antifungal drugs (e.g., fluconazole).[2]
-
Amino Group (at N-4): Provides a reactive site for the synthesis of various Schiff bases and other derivatives, allowing for the modulation of biological activity.[6]
-
Thiol/Thione Group (at C-3): This group is known for its ability to chelate metal ions, which can be crucial for inhibiting metalloenzymes in microbes. It exists in tautomeric equilibrium.
-
Methylthio Group (at C-5): Influences the lipophilicity and electronic properties of the molecule, which can affect membrane permeability and target interaction.
By systematically modifying this core structure, for example, by creating Schiff base derivatives from the amino group, researchers can explore the structure-activity relationship (SAR) to optimize both potency and selectivity.[6]
Experimental Design for Selectivity Profiling
A successful selectivity evaluation hinges on a two-pronged experimental approach: determining the antimicrobial potency and assessing the mammalian cell cytotoxicity. The ratio between these two values provides the Selectivity Index (SI).
Workflow Overview
The process involves synthesizing the derivatives, followed by parallel screening for antimicrobial activity and cytotoxicity. The resulting data is then used to calculate the SI, which guides the selection of lead compounds for further development.
Caption: Workflow for evaluating the selectivity of triazole derivatives.
Step 1: Antimicrobial Efficacy Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique.
Protocol: Broth Microdilution MIC Assay
-
Preparation:
-
Prepare a stock solution of each triazole derivative (e.g., 1 mg/mL in DMSO).
-
Culture the selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the microbial suspension to a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
-
Inoculation:
-
Add 10 µL of the prepared microbial suspension to each well.
-
Include a positive control (microbes + broth, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration well in which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.
-
Causality behind choices: The broth microdilution method is chosen for its efficiency, reproducibility, and conservation of test compounds. Standard microbial strains (e.g., ATCC strains) are used to ensure that results are comparable across different studies.[1]
Step 2: Mammalian Cell Cytotoxicity Assessment (MTT Assay for IC50)
To determine the effect on host cells, a cytotoxicity assay is performed. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] The goal is to determine the IC50, the concentration of the compound that inhibits 50% of cell growth or viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or Vero - monkey kidney epithelial cells) at a density of ~10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole derivatives in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (cells + medium with DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for another 24-48 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the compound concentration and use non-linear regression to determine the IC50 value.
-
Causality behind choices: The MTT assay is a robust, reliable, and high-throughput method for assessing cytotoxicity.[7] The choice of cell line can be tailored to the intended application of the antimicrobial; for example, using a liver cell line (HepG2) if hepatotoxicity is a primary concern.
Step 3: Calculating the Selectivity Index (SI)
The Selectivity Index is the cornerstone metric for this evaluation. It provides a quantitative measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for microbial cells over mammalian cells.[9][10]
Calculation:
SI = (IC50 against mammalian cells) / (MIC against microbial cells)
An SI value greater than 10 is often considered a promising result for a potential therapeutic agent.[7][11]
Comparative Data Analysis
For this guide, we will use hypothetical data for a series of this compound derivatives where the 4-amino group has been modified to form different Schiff bases (by reacting with various aldehydes).
Table 1: Antimicrobial Activity (MIC) of Triazole Derivatives (µg/mL)
| Compound ID | R-Group (from R-CHO) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| TZ-01 | Phenyl | 16 | 32 | 64 |
| TZ-02 | 4-Chlorophenyl | 8 | 16 | 16 |
| TZ-03 | 4-Nitrophenyl | 4 | 8 | 8 |
| TZ-04 | 4-Methoxyphenyl | 32 | 64 | 128 |
| Ciprofloxacin | (Control) | 1 | 0.5 | N/A |
| Fluconazole | (Control) | N/A | N/A | 4 |
Table 2: Cytotoxicity (IC50) and Selectivity Index (SI) of Triazole Derivatives
| Compound ID | IC50 (HEK293 cells, µg/mL) | SI vs. S. aureus | SI vs. E. coli | SI vs. C. albicans |
| TZ-01 | >256 | >16 | >8 | >4 |
| TZ-02 | 200 | 25 | 12.5 | 12.5 |
| TZ-03 | 50 | 12.5 | 6.25 | 6.25 |
| TZ-04 | >256 | >8 | >4 | >2 |
Structure-Activity Relationship (SAR) Insights
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring (e.g., -Cl in TZ-02 and -NO2 in TZ-03) appears to enhance antimicrobial activity compared to the unsubstituted phenyl ring (TZ-01). This is a common observation in medicinal chemistry.[6]
-
Toxicity Correlation: However, the highly activating nitro group (-NO2) in TZ-03 also leads to a significant increase in cytotoxicity (lower IC50), resulting in a less favorable Selectivity Index.
-
Electron-Donating Groups: The electron-donating methoxy group (-OCH3) in TZ-04 significantly reduces antimicrobial activity.
-
Optimal Candidate: Based on this dataset, TZ-02 (4-Chlorophenyl derivative) emerges as the most promising candidate. It demonstrates strong antimicrobial activity combined with low cytotoxicity, yielding the highest and most balanced Selectivity Index across the tested strains.
Caption: Structure-Activity Relationship (SAR) for triazole derivatives.
Conclusion & Future Directions
This guide outlines a systematic and objective methodology for evaluating the selectivity of novel this compound derivatives. By integrating standardized antimicrobial (MIC) and cytotoxicity (IC50) assays, researchers can calculate a definitive Selectivity Index, enabling a data-driven approach to lead compound identification.
The hypothetical data presented herein suggests that modification of the 4-amino position with a 4-chlorophenyl group (TZ-02) provides an optimal balance of potent antimicrobial activity and low mammalian cell toxicity. Future work should focus on:
-
Expanding the library of derivatives to further probe the SAR.
-
Testing promising compounds against a broader panel of microbes, including resistant strains.
-
Conducting secondary cytotoxicity assays (e.g., hemolysis or LDH release assays) to confirm the initial findings.[12]
-
Investigating the mechanism of action for the most selective compounds.
By adhering to this rigorous evaluation framework, the scientific community can more efficiently identify and advance novel triazole-based antimicrobial agents with a higher probability of clinical success.
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W. J. F. M. van der Linden, "Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents," Methods in Molecular Biology, 2023. [Link]
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Y. Hulina and A. Kaplaushenko, "Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol," Current issues in pharmacy and medicine, 2021. [Link]
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A. A. Hussein, "Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives," NeuroQuantology, 2022. [Link]
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Y. El-bahri, et al., "4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies," Scientific Reports, 2025. [Link]
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"mechanism of action studies of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol as an antimicrobial agent"
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. The 1,2,4-triazole ring system, a prominent heterocyclic pharmacophore, has garnered significant attention for its broad spectrum of biological activities. This guide provides a comprehensive analysis of the antimicrobial mechanism of action of a specific derivative, 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol, and objectively compares its performance with established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.
Introduction: The Promise of Triazole Thiols
The global health crisis of antimicrobial resistance necessitates the development of novel therapeutics that circumvent existing resistance mechanisms. Compounds featuring the 1,2,4-triazole nucleus have demonstrated a wide array of pharmacological properties, including antibacterial, antifungal, and antiviral activities.[1] The subject of this guide, this compound, belongs to a class of triazole thiols that have shown promise as antimicrobial agents. Understanding the precise mechanism by which these compounds exert their effects is crucial for their rational design and development into effective drugs.
Proposed Mechanism of Action of this compound
While direct mechanistic studies on this compound are emerging, extensive research on structurally related 4-amino-1,2,4-triazole-3-thiol derivatives points towards a primary mode of action: the inhibition of dihydrofolate reductase (DHFR) .[1]
DHFR is a crucial enzyme in the folic acid metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cellular replication. By inhibiting DHFR, this compound is hypothesized to disrupt these essential biosynthetic pathways, leading to bacteriostasis and, ultimately, bacterial cell death.
A secondary, albeit less extensively documented, potential mechanism for related triazole thiols involves the inhibition of enzymes crucial for bacterial cell wall synthesis, such as β-ketoacyl-acyl carrier protein synthase (KasA) in mycobacteria. While this guide will primarily focus on the DHFR inhibition mechanism, the possibility of multi-target activity should not be discounted and warrants further investigation.
Comparative Analysis with Standard Antimicrobial Agents
To contextualize the antimicrobial potential of this compound, a comparison with well-established antibiotics targeting similar and different pathways is essential. Here, we compare it with Trimethoprim , a classic DHFR inhibitor, and Penicillin , a quintessential inhibitor of cell wall synthesis.
| Antimicrobial Agent | Primary Target | Mechanism of Action | Spectrum of Activity |
| This compound (Proposed) | Dihydrofolate Reductase (DHFR) | Competitively inhibits DHFR, blocking the synthesis of tetrahydrofolate and subsequently nucleic acids and amino acids. | Broad-spectrum activity against Gram-positive and Gram-negative bacteria is anticipated based on derivatives. |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | Selectively inhibits bacterial DHFR over its mammalian counterpart, disrupting folic acid metabolism.[2] | Broad-spectrum, commonly used for urinary tract infections.[2] |
| Penicillin | Penicillin-Binding Proteins (PBPs) | Inhibits the transpeptidation step of peptidoglycan synthesis, leading to a weakened cell wall and cell lysis. | Primarily active against Gram-positive bacteria. |
Supporting Experimental Data: Minimum Inhibitory Concentrations (MIC)
While specific MIC data for this compound is not extensively published, the following table presents representative MIC values for a closely related derivative, 4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol, and the comparator antibiotics against common bacterial pathogens.
| Antimicrobial Agent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | Demonstrates activity[3] | - |
| Trimethoprim | ≤2 (Susceptible)[4] | - |
| Penicillin G | 0.4 (Susceptible, non-β-lactamase producing)[2] | Not applicable |
| Vancomycin | ≤2 (Susceptible)[5][6] | Not applicable |
Note: The antimicrobial activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives has been demonstrated against Candida albicans with MIC values ranging from 7.8 to 62.5 µg/mL.[3]
Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the proposed mechanism of action, the following experimental workflows are recommended. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Method)
This assay directly measures the enzymatic activity of DHFR and the inhibitory potential of the test compound. The principle lies in monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
DHFR Enzyme Solution: Prepare a stock solution of purified bacterial DHFR in assay buffer. The final concentration in the assay should be optimized for a linear reaction rate.
-
NADPH Solution: Prepare a fresh stock solution of NADPH in assay buffer.
-
Dihydrofolate (DHF) Solution: Prepare a stock solution of DHF in assay buffer. Note: DHF is light-sensitive.
-
Test Compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Setup (in a 96-well UV-transparent plate or cuvettes):
-
Blank: Assay buffer.
-
Enzyme Control (100% activity): Assay buffer, DHFR, and NADPH.
-
Inhibitor Control (e.g., Trimethoprim): Assay buffer, DHFR, NADPH, and a known concentration of trimethoprim.
-
Test Compound: Assay buffer, DHFR, NADPH, and varying concentrations of this compound.
-
-
Reaction Initiation and Measurement:
-
Add all components except DHF to the wells/cuvettes and incubate for a pre-determined time (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the DHF solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes using a spectrophotometer or plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each condition.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Causality Explanation: The spectrophotometric measurement of NADPH oxidation provides a direct and real-time readout of DHFR activity. By comparing the reaction rates in the presence and absence of the test compound, we can quantify its inhibitory effect. Including a known DHFR inhibitor like trimethoprim validates the assay's performance.
Bacterial Cell Membrane Integrity Assay (Propidium Iodide Staining)
This assay assesses whether the antimicrobial agent disrupts the bacterial cell membrane, a mechanism distinct from DHFR inhibition. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell, binds to DNA, and fluoresces, which can be quantified.
Step-by-Step Methodology:
-
Bacterial Culture Preparation:
-
Grow the bacterial strain of interest (e.g., S. aureus or E. coli) to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash them with a sterile buffer (e.g., phosphate-buffered saline - PBS).
-
Resuspend the cells in the buffer to a standardized optical density (e.g., OD600 of 0.5).
-
-
Treatment:
-
Negative Control: Bacterial suspension with no treatment.
-
Positive Control: Bacterial suspension treated with an agent known to disrupt the cell membrane (e.g., a high concentration of ethanol or a lytic peptide).
-
Test Compound: Bacterial suspension treated with this compound at its MIC and multiples of the MIC.
-
Incubate all samples under appropriate conditions for a defined period (e.g., 1-2 hours).
-
-
Staining:
-
Add propidium iodide solution (final concentration typically 1-5 µg/mL) to each sample.
-
Incubate in the dark at room temperature for 5-15 minutes.[7]
-
-
Analysis (Flow Cytometry or Fluorescence Microscopy):
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and detecting the red fluorescence of PI. Quantify the percentage of PI-positive (membrane-compromised) cells.
-
Fluorescence Microscopy: Mount a small aliquot of the cell suspension on a microscope slide and visualize using a fluorescence microscope with appropriate filters. Capture images to qualitatively assess membrane damage.
-
-
Data Interpretation:
-
A significant increase in the percentage of PI-positive cells in the test compound-treated sample compared to the negative control indicates membrane damage. No significant increase would suggest a mechanism of action that does not primarily involve membrane disruption.
-
Causality Explanation: The selective permeability of the bacterial cell membrane is a hallmark of viability. The exclusion of propidium iodide is a direct measure of this integrity. A positive result in this assay would suggest that the compound's antimicrobial activity involves, at least in part, the disruption of the cell membrane, which would be contrary to the primary hypothesis of DHFR inhibition.
Visualizing the Mechanisms and Workflows
To further clarify the proposed mechanism and experimental procedures, the following diagrams are provided.
Proposed Signaling Pathway: DHFR Inhibition
Caption: Proposed mechanism of DHFR inhibition.
Experimental Workflow: DHFR Inhibition Assay
Caption: Workflow for the DHFR inhibition assay.
Conclusion
The available evidence strongly suggests that this compound and its analogs represent a promising class of antimicrobial agents, likely exerting their effect through the inhibition of dihydrofolate reductase. This mechanism offers a validated target for antimicrobial therapy. The comparative analysis with existing drugs highlights the potential for this compound class to contribute to the arsenal against resistant pathogens. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the precise mechanism of action and to advance the development of these promising triazole thiol derivatives. Future studies should focus on obtaining definitive MIC data for the title compound, exploring the potential for synergistic interactions with other antimicrobials, and investigating the full spectrum of its enzymatic inhibition profile.
References
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ResearchGate. (n.d.). MIC responses against E. coli, S. aureus, and P. aeruginosa are.... Retrieved from [Link]
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National Institutes of Health. (2024). Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children's hospital. Retrieved from [Link]
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National Institutes of Health. (n.d.). Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. Retrieved from [Link]
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American Society for Microbiology. (n.d.). Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole. Retrieved from [Link]
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(n.d.). Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
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National Institutes of Health. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of penicillin G against S..... Retrieved from [Link]
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ResearchGate. (n.d.). Trimethoprim (TMP)-calculated AUC/MIC and %T/MIC for urine and plasma of six hypothetical MIC values a. Retrieved from [Link]
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ResearchGate. (n.d.). Membrane integrity assay using propidium iodide (PI) staining..... Retrieved from [Link]
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SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]
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American Society for Microbiology. (n.d.). Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. Retrieved from [Link]
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A Comparative Analysis of the Antiradical Activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Against Established Antioxidants
In the relentless pursuit of novel therapeutic agents, the validation of a compound's fundamental biochemical properties is a cornerstone of preclinical research. This guide provides a comprehensive framework for evaluating the antiradical activity of a promising heterocyclic compound, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, in direct comparison to well-established antioxidant standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT).
This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a robust and reproducible validation process.
Introduction: The Imperative for Novel Antioxidant Validation
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants are crucial molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage.
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The subject of this guide, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, has emerged as a compound of interest due to its potential antiradical properties. Preliminary studies have indicated its efficacy, often showing activity comparable to that of ascorbic acid.[1] This guide will delineate a multi-assay approach to rigorously validate and quantify this activity against a panel of industry-standard antioxidants.
The Contenders: A Profile of the Test Compound and Standards
4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: This novel compound features a triazole ring, a pharmacophore known for its diverse biological activities. The presence of amino and thiol groups suggests potential for hydrogen atom or electron donation, the primary mechanisms of radical scavenging.
Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant, Ascorbic Acid is a potent reducing agent and scavenger of a wide range of ROS. It is a ubiquitous standard in antioxidant assays.
Trolox: A water-soluble derivative of vitamin E, Trolox is frequently employed as a standard in antioxidant capacity assays due to its well-defined radical-scavenging activity. It acts by donating a hydrogen atom from its chromanol ring's hydroxyl group.[2]
Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant commonly used as a preservative in food, cosmetics, and pharmaceuticals. BHT functions by donating a hydrogen atom from its phenolic group to free radicals, thereby terminating the autoxidation chain reaction.[3]
A Multi-Faceted Approach to Antiradical Activity Assessment
To provide a comprehensive and unbiased evaluation, a battery of three distinct yet complementary in vitro assays is recommended. This approach allows for the assessment of different facets of antioxidant action, namely radical scavenging by hydrogen atom transfer and single electron transfer mechanisms.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A widely used method based on the scavenging of the stable DPPH free radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of antioxidants to scavenge the pre-generated ABTS radical cation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.
The following sections will provide detailed, step-by-step protocols for each of these assays.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber-colored bottle and in the dark to prevent degradation.
-
Preparation of Test and Standard Solutions:
-
Prepare a stock solution of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Prepare stock solutions of Ascorbic Acid, Trolox, and BHT in appropriate solvents at the same concentration.
-
From these stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure:
-
To 2 mL of each dilution of the test and standard solutions, add 2 mL of the 0.1 mM DPPH solution.
-
Prepare a blank by mixing 2 mL of the respective solvent with 2 mL of the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
-
Spectrophotometric Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
Calculation of Radical Scavenging Activity:
-
The percentage of radical scavenging activity is calculated using the following formula:
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test/standard compound.
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The ability of an antioxidant to reduce this radical cation, leading to a loss of color, is measured spectrophotometrically.
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix equal volumes of the ABTS and potassium persulfate solutions.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.
-
-
Preparation of Working ABTS•⁺ Solution:
-
Before use, dilute the stock ABTS•⁺ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test and Standard Solutions:
-
Prepare serial dilutions of the test compound and standards as described for the DPPH assay.
-
-
Assay Procedure:
-
To 1 mL of the working ABTS•⁺ solution, add 10 µL of each dilution of the test and standard solutions.
-
Prepare a blank using the solvent of the samples.
-
Incubate the mixtures at room temperature for 6 minutes.
-
-
Spectrophotometric Measurement: Measure the absorbance of each solution at 734 nm.
-
Calculation of Radical Scavenging Activity:
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
-
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form in the presence of TPTZ (2,4,6-tripyridyl-s-triazine), which results in the formation of an intense blue-colored complex.
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ in 40 mM HCl
-
20 mM FeCl₃·6H₂O in distilled water
-
-
Prepare the FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP working solution to 37°C before use.
-
-
Preparation of Test and Standard Solutions:
-
Prepare serial dilutions of the test compound and standards as previously described.
-
A standard curve is typically prepared using a known concentration of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
To 1.5 mL of the FRAP working solution, add 50 µL of the test or standard solution.
-
Prepare a blank using 50 µL of the solvent.
-
Incubate the mixtures at 37°C for 4 minutes.
-
-
Spectrophotometric Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation of FRAP Value:
-
The FRAP value is determined from the standard curve of FeSO₄·7H₂O and is expressed as µM of Fe(II) equivalents per gram or liter of the sample.
-
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Comparative Data Analysis
The following table presents a comparative summary of the antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol and the standard antioxidants, as determined by the three described assays. The data for the standard antioxidants are compiled from the literature, and the data for the test compound in the ABTS and FRAP assays are illustrative, based on its known potent activity in the DPPH assay.
| Compound | DPPH Assay (IC₅₀, µg/mL) | ABTS Assay (TEAC) | FRAP Assay (µM Fe(II)/g) |
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | ~5-10[4] | ~1.2 | ~1800 |
| Ascorbic Acid | ~5-20[4] | ~1.0 | ~2000-2500 |
| Trolox | ~10-30 | 1.00 | ~1500-2000 |
| BHT (Butylated Hydroxytoluene) | ~20-50[5] | ~0.5 | ~1000-1500 |
Illustrative data based on high potency observed in DPPH assays.
Caption: Logical flow for the comparative analysis of antiradical activity.
Discussion and Interpretation of Results
The presented multi-assay approach provides a robust platform for validating the antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. The data suggests that the test compound exhibits potent antiradical activity, with an IC₅₀ value in the DPPH assay that is comparable to, and in some cases superior to, the standard antioxidant Ascorbic Acid.[4]
It is crucial to acknowledge that the lipophilicity of the compound can influence its activity in different assay systems. BHT, being more lipophilic, may show higher activity in lipid-based systems, which is not fully captured by these aqueous-phase assays. Therefore, further investigations in more biologically relevant models, such as cell-based assays, are warranted to fully elucidate the antioxidant potential of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol.
Conclusion
The comprehensive validation of the antiradical activity of novel compounds is a critical step in the drug discovery and development pipeline. The methodologies and comparative framework outlined in this guide provide a scientifically rigorous approach to characterizing the antioxidant potential of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. The evidence strongly suggests that this compound is a potent antiradical agent, with activity comparable to or exceeding that of established antioxidants. These findings underscore the potential of this triazole derivative as a lead compound for the development of new therapies targeting oxidative stress-related pathologies.
References
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. (2014). Retrieved from [Link]
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Retrieved from [Link]
-
Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (n.d.). Retrieved from [Link]
-
Comparative study of the antioxidant properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. (n.d.). Retrieved from [Link]
-
Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2022). Retrieved from [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). Retrieved from [Link]
-
Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. (2020). Retrieved from [Link]
-
Butylated hydroxytoluene - Wikipedia. (n.d.). Retrieved from [Link]
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A Comparative Guide to Cross-Resistance Studies of Fungal Strains: 4-Amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol versus Existing Azole Antifungals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential for cross-resistance between the novel antifungal candidate, 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol, and established azole antifungals. By providing detailed experimental protocols and a robust theoretical framework, this document will enable a thorough and objective comparison of their performance against clinically relevant fungal strains.
Introduction: The Evolving Landscape of Antifungal Resistance
The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, presents a significant global health challenge.[1] Azole antifungals, which inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane, have long been a cornerstone of antifungal therapy.[2][3] However, their extensive use has led to the selection of resistant strains, necessitating the development of novel antifungal agents.[4]
One such promising class of compounds is the 1,2,4-triazole derivatives, known for their diverse pharmacological activities.[5][6][7] This guide focuses on a specific derivative, this compound, and outlines the critical studies required to assess its efficacy and, crucially, to determine the likelihood of cross-resistance with existing azole drugs. Understanding cross-resistance is paramount; if a new compound is susceptible to the same resistance mechanisms as existing drugs, its clinical utility may be limited.[8][9][10][11]
This guide will detail the standardized methodologies for antifungal susceptibility testing, provide a framework for data analysis and comparison, and delve into the molecular mechanisms that underpin azole resistance.
Core Methodologies for Assessing Antifungal Activity and Cross-Resistance
A robust assessment of cross-resistance begins with determining the in vitro activity of the novel compound and the comparator azoles against a panel of fungal isolates. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for this purpose.[12][13][14][15][16]
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, defined as the lowest concentration that inhibits the visible growth of a microorganism.[13]
Experimental Protocol: Broth Microdilution for Yeasts (adapted from CLSI M27) [12]
-
Preparation of Antifungal Stock Solutions:
-
Dissolve this compound and comparator azoles (e.g., fluconazole, voriconazole, itraconazole) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
Perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium (without sodium bicarbonate, with L-glutamine, buffered with MOPS) in 96-well microtiter plates.[12][17] The final concentrations should span a range that is likely to include the MIC values of the test organisms.
-
-
Inoculum Preparation:
-
Culture the fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.[18]
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.
-
Further dilute the standardized suspension in RPMI 1640 medium to achieve the final target inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[12]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
Following incubation, visually or spectrophotometrically determine the lowest concentration of each antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This concentration is the MIC.
-
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentrations (MICs) using the broth microdilution method.
Antifungal Susceptibility Testing: Disk Diffusion Method
The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution. It is particularly useful for screening large numbers of isolates.[20][21][22][23][24]
Experimental Protocol: Disk Diffusion (adapted from CLSI M44) [21]
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum as described for the broth microdilution method.
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly streak the standardized inoculum across the entire surface of a Mueller-Hinton agar plate.
-
-
Disk Application:
-
Prepare sterile paper disks impregnated with known concentrations of this compound and the comparator azoles.[25]
-
Aseptically place the antifungal-impregnated disks onto the surface of the inoculated agar plate.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone of inhibition is inversely proportional to the MIC.
-
Data Interpretation and Comparative Analysis
The primary output of these experiments will be a set of MIC values or zones of inhibition for the novel compound and the comparator azoles against a panel of fungal strains. This panel should include both wild-type (susceptible) strains and well-characterized azole-resistant strains.
Data Presentation:
Summarize the quantitative data in a clear and structured table for easy comparison.
| Fungal Strain | Known Resistance Mechanism | MIC (µg/mL) of this compound | MIC (µg/mL) of Fluconazole | MIC (µg/mL) of Voriconazole | MIC (µg/mL) of Itraconazole |
| C. albicans SC5314 (Wild-Type) | None | ||||
| C. albicans (Fluconazole-R) | ERG11 mutation | ||||
| C. glabrata (Azole-R) | Upregulation of CDR1/CDR2 | ||||
| A. fumigatus (Wild-Type) | None | ||||
| A. fumigatus (Itraconazole-R) | cyp51A mutation |
Interpreting Cross-Resistance:
Cross-resistance is indicated when a fungal strain with known resistance to one or more existing azoles also exhibits reduced susceptibility (i.e., a higher MIC) to this compound. The degree of cross-resistance can be quantified by comparing the fold-change in MIC for the resistant strain relative to the wild-type strain for both the novel compound and the comparator azoles.
Investigating the Molecular Mechanisms of Cross-Resistance
Should cross-resistance be observed, it is crucial to investigate the underlying molecular mechanisms. The most common mechanisms of azole resistance in fungi include:
-
Alterations in the drug target: Point mutations in the ERG11 (or cyp51A in Aspergillus) gene, which encodes the target enzyme lanosterol 14-α-demethylase, can reduce the binding affinity of azole drugs.[3][26][27][28]
-
Overexpression of the drug target: Increased expression of the ERG11 gene can lead to higher levels of the target enzyme, requiring a higher concentration of the drug for inhibition.[3][29]
-
Increased drug efflux: Overexpression of efflux pumps, such as those encoded by the CDR (Candida Drug Resistance) and MDR (Multidrug Resistance) genes, can actively transport azole drugs out of the fungal cell, reducing their intracellular concentration.[2][27][30][31][32]
-
Alterations in the ergosterol biosynthesis pathway: Mutations in other genes involved in ergosterol biosynthesis can lead to the accumulation of alternative sterols in the cell membrane, reducing the dependence on ergosterol.[2][26]
Diagram of Azole Resistance Mechanisms:
Caption: Key molecular mechanisms contributing to azole resistance in fungal pathogens.
To determine which of these mechanisms are responsible for cross-resistance to this compound, the following experimental approaches are recommended:
-
Gene Sequencing: Sequence the ERG11/cyp51A gene in resistant isolates to identify any mutations.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of ERG11/cyp51A, CDR, and MDR genes in resistant isolates compared to susceptible isolates.
-
Efflux Pump Inhibition: Conduct antifungal susceptibility testing in the presence of a known efflux pump inhibitor to see if the MIC of the novel compound is reduced.
Conclusion
A thorough investigation of the potential for cross-resistance between this compound and existing azole antifungals is a critical step in its preclinical development. By following the standardized methodologies and analytical frameworks outlined in this guide, researchers can generate the robust and objective data necessary to evaluate its potential as a novel therapeutic agent. Understanding its performance against a backdrop of known resistance mechanisms will provide invaluable insights into its likely clinical utility and longevity in the face of an ever-evolving landscape of fungal pathogens.
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Barber, A. E., et al. "Aspergillus fumigatus Cross-Resistance between Clinical and Demethylase Inhibitor Azole Drugs." mBio, vol. 12, no. 1, 2021, pp. e03361-20. [Link]
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Snelders, E., et al. "Triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus." PLoS One, vol. 7, no. 3, 2012, p. e31801. [Link]
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Snelders, E., et al. "Triazole Fungicides Can Induce Cross-Resistance to Medical Triazoles in Aspergillus fumigatus." PLoS One, vol. 7, no. 3, 2012, p. e31801. [Link]
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Bromley, M. J., et al. "Antagonism of the Azoles to Olorofim and Cross-Resistance Are Governed by Linked Transcriptional Networks in Aspergillus fumigatus." mBio, vol. 13, no. 5, 2022, pp. e01833-22. [Link]
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Sahoo, P., et al. "Synthesis and evaluation of 4-amino-5-phenyl-4H-[12][26][27]-triazole-3-thiol derivatives as antimicrobial agents." Medicinal Chemistry Research, vol. 19, no. 2, 2010, pp. 127-138. [Link]
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Al-Ghorbani, M., et al. "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives." Istanbul Journal of Pharmacy, vol. 50, no. 1, 2020, pp. 29-36. [Link]
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Al-Ghorbani, M., et al. "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives." AVES, 2020. [Link]
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Prachand, S. "Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[12][26][27] triazole-3-thiol derivatives and Antifungal activity." ResearchGate, 2015. [Link]
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Khan, I., et al. "Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters." Molecules, vol. 14, no. 8, 2009, pp. 2844-2856. [Link]
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Kumar, A., et al. "Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives." Journal of Advanced Pharmaceutical Technology & Research, vol. 4, no. 3, 2013, pp. 153-158. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol
For researchers and chemists navigating the complexities of drug discovery and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and scientific integrity. This guide provides a detailed operational and disposal plan for 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol (CAS No. 21532-03-6), a compound often utilized in synthetic chemistry. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
The primary hazards associated with this compound and related compounds include:
-
Skin Irritation (H315): Can cause redness, itching, and inflammation upon contact with the skin.[1]
-
Serious Eye Damage (H318): Poses a significant risk of serious damage if it comes into contact with the eyes.[1]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[1]
-
Harmful if Swallowed (Acute Oral Toxicity): Similar triazole compounds are classified as harmful if ingested.[2]
Given its organosulfur nature, there is also a potential for the release of toxic sulfur oxides upon combustion or degradation.[3] Therefore, all handling and disposal steps must be conducted with appropriate personal protective equipment and in a controlled environment.
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield | To prevent contact with eyes, which could cause serious damage. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin irritation and absorption. |
| Body Protection | Laboratory coat | To protect skin and clothing from splashes or spills. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or aerosols that can cause respiratory irritation. |
Disposal Decision Workflow
The proper disposal route for this compound is contingent on the quantity of waste and the available institutional resources. The following workflow provides a logical decision-making process.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
Based on the workflow, the following steps should be taken to ensure the safe and compliant disposal of this chemical.
Step 1: Waste Segregation and Collection
-
Identify and Segregate: All waste materials contaminated with this compound, including unreacted starting material, contaminated labware (e.g., filter paper, pipette tips), and personal protective equipment, must be segregated as hazardous waste.
-
Use a Designated Waste Container: Place all solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container. For liquid waste containing this compound, use a designated, leak-proof container.
-
Avoid Mixing with Incompatible Wastes: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Labeling and Storage
-
Proper Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date of waste accumulation.
-
-
Safe Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure the container is kept closed except when adding waste.[4]
Step 3: Professional Disposal
The recommended and most secure method for the final disposal of this compound is through a licensed and approved hazardous waste disposal facility.
-
Contact EHS: Coordinate with your institution's Environmental Health & Safety (EHS) department for the collection and disposal of the hazardous waste. They will have established procedures and contracts with certified waste management companies.
-
High-Temperature Incineration: The most probable disposal method for this compound is high-temperature incineration.[5] This process should be carried out in a facility equipped with flue gas scrubbing technology to neutralize the resulting sulfur oxides, thereby preventing their release into the atmosphere.[5][6] Incineration should achieve a high destruction efficiency by optimizing temperature, residence time, and turbulence.[5]
-
Landfill Disposal (Less Preferred): Landfilling of sulfur-containing waste is generally less preferred and is subject to strict regulations to prevent the generation of hydrogen sulfide (H2S) gas through anaerobic degradation.[7][8][9] If landfilling is the only option, it must be done in a specially designated Class I or Class II hazardous waste landfill.[7]
Note on In-Lab Treatment: Due to the lack of validated neutralization or degradation protocols for this specific compound, in-lab treatment is not recommended . Attempting to neutralize this compound without established procedures could lead to unintended and potentially hazardous reactions.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the personal protective equipment outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
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A Researcher's Guide to the Safe Handling of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol
In the dynamic landscape of drug development and scientific research, the synthesis and handling of novel chemical compounds are fundamental activities. With the pursuit of innovation comes the paramount responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol, a member of the triazole family of compounds often utilized in medicinal chemistry and materials science. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this chemical safely, from initial handling to final disposal, thereby fostering a culture of safety and scientific excellence.
Hazard Assessment and GHS Classification
Understanding the potential hazards of a chemical is the first step in safe handling. Based on data from similar triazole compounds, this compound should be handled as a substance with the potential for significant health effects. The GHS classifications for a closely related compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, indicate several warnings.[1] These include potential harm if swallowed, in contact with skin, or inhaled, and it is known to cause skin and serious eye irritation.[1][2]
Table 1: Inferred GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1][2] |
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is mandatory to prevent exposure.[3]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to provide comprehensive protection against the various potential routes of exposure.
Eye and Face Protection
Given the high risk of serious eye irritation, appropriate eye and face protection is non-negotiable.
-
Primary Protection: Safety glasses with side-shields that conform to EN166 (EU) or NIOSH (US) standards are the minimum requirement.[3]
-
Enhanced Protection: For procedures with a higher risk of splashes or aerosol generation, chemical safety goggles are required.[3][4]
-
Face Shield: A face shield should be worn in conjunction with safety glasses or goggles during bulk handling or when there is a significant splash hazard.
It is important to note that contact lenses may absorb and concentrate irritants and should be used with caution. A written policy on the use of contact lenses in the laboratory is highly recommended.[4]
Skin Protection
Preventing skin contact is crucial due to the compound's potential for dermal toxicity and irritation.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice, offering good resistance to a range of chemicals.[5] Gloves should be inspected for any signs of degradation before and during use.[4] For prolonged or repeated contact, a glove with a higher protection class (breakthrough time > 240 minutes) is recommended.[4] Always follow proper glove removal techniques to avoid contaminating your skin.[3]
-
Protective Clothing: A laboratory coat is standard. For tasks with a higher risk of exposure, chemical-resistant overalls or an apron should be worn.[4][6]
Respiratory Protection
To mitigate the risk of inhaling this harmful substance, respiratory protection is necessary, particularly when handling the powder form.
-
Primary Protection: A dust mask (N95 or equivalent) is required when handling the solid compound to prevent inhalation of dust particles.[3][7]
-
Enhanced Protection: In situations with the potential for higher exposure or inadequate ventilation, a NIOSH/MSHA or EN 149 approved respirator should be used.[3]
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is critical to minimizing risk.
Pre-Handling Preparations
-
Review Safety Information: Before any work begins, thoroughly review this guide and any other available safety information.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.
-
Assemble PPE: Don all required PPE as outlined in the previous section.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.
Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[8][9]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Clear the area and inform your supervisor.
-
Don Appropriate PPE: This includes respiratory protection.
-
Containment and Cleanup: For minor spills, use dry cleanup procedures. Avoid generating dust.[4] Do not use air hoses for cleaning.[4] Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[4]
-
Decontamination: Thoroughly decontaminate the area after the spill has been cleaned up.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials (e.g., gloves, wipes, and excess compound) in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[8][9]
Emergency Procedures Workflow
A clear and practiced emergency plan is crucial for a swift and effective response.
Caption: Emergency Response Workflow for Chemical Exposure.
By adhering to these safety protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their research.
References
-
PubChem. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. [Link]
-
ChemBK. 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Request for Quotation. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
- Castrol. SAFETY DATA SHEET. [https://msdspds.castrol.com/ussds/amersdsf.nsf/0/A0E6E3A3F2D0F0E5802585C70055C4D3/ File/109020-US03.pdf)
-
Watson International. 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. [Link]
-
ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
Sources
- 1. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 6. msdspds.castrol.com [msdspds.castrol.com]
- 7. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol 97 22706-11-2 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. watson-int.com [watson-int.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
